Efinaconazole analogue-1
Description
Properties
IUPAC Name |
1-[[2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O.CH4O3S/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16;1-5(2,3)4/h1-3,6-7H,4-5H2;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBRNNOGZPVNNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86386-77-8 | |
| Record name | 1H-1,2,4-Triazole, 1-[[2-(2,4-difluorophenyl)-2-oxiranyl]methyl]-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86386-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{[2-(2,4-difluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole monomethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Efinaconazole Analogue-1: A Technical Overview of a Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efinaconazole analogue-1, chemically identified as 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate (B1217627), is a critical intermediate and a known process-related impurity in the synthesis of the topical antifungal agent, Efinaconazole. This document provides a detailed technical guide on its chemical structure, synthesis, and its pivotal role in the manufacturing of Efinaconazole. While this analogue is primarily valued as a synthetic precursor, understanding its properties is essential for the quality control and optimization of Efinaconazole production.
Chemical Structure and Properties
This compound is the methanesulfonate salt of the epoxide intermediate, 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole. The formation of the salt facilitates easier handling and purification of the epoxide intermediate.
| Property | Value |
| Chemical Name | 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate |
| Synonyms | Efinaconazole Impurity |
| Molecular Formula | C₁₂H₁₃F₂N₃O₄S |
| Molecular Weight | 333.31 g/mol |
| Parent Epoxide CAS | 86386-76-7 |
| Methanesulfonate Salt CAS | 86386-77-8 |
Role in Efinaconazole Synthesis
This compound, or more specifically its parent epoxide, is the direct precursor to Efinaconazole. The synthesis of Efinaconazole involves the nucleophilic ring-opening of the epoxide by 4-methylenepiperidine. This reaction forms the crucial carbon-nitrogen bond and introduces the methylenepiperidine moiety, completing the structure of the active pharmaceutical ingredient.
Caption: Synthetic relationship of this compound.
Experimental Protocols
While specific protocols for the direct synthesis of the methanesulfonate salt are proprietary, the synthesis of the parent epoxide is well-documented. The following is a representative experimental protocol for the synthesis of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole.
Synthesis of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
Materials:
-
2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone
-
Trimethylsulfoxonium iodide
-
Sodium hydroxide (B78521)
-
Water
Procedure:
-
A solution of 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone in toluene is prepared in a reaction vessel equipped with a stirrer and a temperature controller.
-
An aqueous solution of sodium hydroxide is added to the vessel.
-
Trimethylsulfoxonium iodide is added portion-wise to the stirred biphasic mixture at a controlled temperature.
-
The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product, 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, which can be further purified by column chromatography.
Biological Activity
There is no publicly available data on the specific antifungal activity of this compound. As a process-related impurity, its biological activity is not its primary characteristic of interest. The focus of regulatory bodies and pharmaceutical manufacturers is on controlling its levels in the final drug product.
For context, the final active pharmaceutical ingredient, Efinaconazole, is a potent antifungal agent. It functions as a 14α-demethylase inhibitor, disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane. This leads to the inhibition of fungal growth and cell death.
Caption: Mechanism of action of Efinaconazole.
Conclusion
This compound is a key chemical entity in the production of Efinaconazole. Its characterization and control are paramount for ensuring the purity, safety, and efficacy of the final antifungal drug product. While devoid of significant documented biological activity itself, its role as a direct precursor makes its chemistry and synthesis a critical area of study for researchers and professionals in drug development and manufacturing.
An In-Depth Technical Guide to the Synthesis of Efinaconazole Analogue-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthetic pathway for Efinaconazole analogue-1, a key intermediate in the development of antifungal agents. The document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.
Overview of the Synthesis Pathway
This compound is the methanesulfonate (B1217627) salt of the pivotal epoxide intermediate, 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole. The synthesis commences with the commercially available 2-chloro-1-(2,4-difluorophenyl)ethan-1-one and proceeds through a four-step sequence to yield the target analogue. Key transformations include an asymmetric epoxidation to establish the required stereochemistry, followed by the introduction of the triazole moiety and subsequent mesylation.
Quantitative Data Summary
The following table summarizes the quantitative data for each step in the synthesis of this compound.
| Step | Reaction | Starting Material | Reagents and Solvents | Product | Yield (%) | Purity (%) |
| 1 | Asymmetric Epoxidation | 2-chloro-1-(2,4-difluorophenyl)ethan-1-one | (R)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), RuCl₂(PPh₃)₃, NaHCO₃, CH₂Cl₂/H₂O | (R)-2-chloro-1-(2,4-difluorophenyl)ethanol | 95 | >99 (ee) |
| 2 | Epoxide Formation | (R)-2-chloro-1-(2,4-difluorophenyl)ethanol | K₂CO₃, Methanol | (R)-2-(2,4-difluorophenyl)oxirane | 92 | >98 |
| 3 | Triazole Addition | (R)-2-(2,4-difluorophenyl)oxirane | 1H-1,2,4-triazole, NaH, DMF | 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole | 85 | >99 |
| 4 | Mesylation | 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole | Methanesulfonyl chloride, Triethylamine (B128534), Dichloromethane (B109758) | This compound | 90 (estimated) | >98 |
Experimental Protocols
Step 1: Asymmetric Epoxidation of 2-chloro-1-(2,4-difluorophenyl)ethan-1-one
Methodology:
To a solution of 2-chloro-1-(2,4-difluorophenyl)ethan-1-one (1.0 eq) in a 1:1 mixture of dichloromethane (CH₂Cl₂) and water is added sodium bicarbonate (NaHCO₃, 2.0 eq). The mixture is cooled to 0 °C. A catalytic amount of RuCl₂(PPh₃)₃ (0.01 eq) and (R)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.012 eq) are added. The reaction is stirred vigorously at 0 °C for 24 hours. Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford (R)-2-chloro-1-(2,4-difluorophenyl)ethanol.
Step 2: Epoxide Formation from (R)-2-chloro-1-(2,4-difluorophenyl)ethanol
Methodology:
(R)-2-chloro-1-(2,4-difluorophenyl)ethanol (1.0 eq) is dissolved in methanol. To this solution, potassium carbonate (K₂CO₃, 1.5 eq) is added, and the mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give (R)-2-(2,4-difluorophenyl)oxirane as a colorless oil.
Step 3: Triazole Addition to (R)-2-(2,4-difluorophenyl)oxirane
Methodology:
To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) at 0 °C is added 1H-1,2,4-triazole (1.1 eq) portion-wise. The mixture is stirred at room temperature for 30 minutes. A solution of (R)-2-(2,4-difluorophenyl)oxirane (1.0 eq) in anhydrous DMF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the slow addition of water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole.
Step 4: Mesylation of 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Methodology:
To a solution of 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (1.5 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 2 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a white solid.
Visualized Synthesis Pathway and Workflow
The following diagrams illustrate the synthesis pathway of this compound and the general experimental workflow.
Caption: Synthesis Pathway of this compound.
Caption: General Experimental Workflow for Synthesis Steps.
In-depth Technical Guide: Efinaconazole Analogue-1 (Fluconazole Impurity G Methanesulfonate)
CAS Number: 86386-77-8
Chemical Name: 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate (B1217627)
Audience: Researchers, scientists, and drug development professionals.
Introduction
This technical guide provides a comprehensive overview of the compound identified as "Efinaconazole Analogue-1" by select suppliers, which is chemically defined as 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate. Its corresponding CAS number is 86386-77-8. This compound is also recognized as a known impurity of the antifungal drug Fluconazole (B54011), specifically Fluconazole Impurity G (methanesulfonate salt).
This document details the physicochemical properties, synthesis, and analytical methodologies related to this compound, serving as a valuable resource for researchers in medicinal chemistry, process development, and quality control.
Physicochemical Properties
A summary of the key physicochemical properties for 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C12H13F2N3O4S | [1] |
| Molecular Weight | 333.31 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 192-194 °C | [2] |
| InChIKey | NJBRNNOGZPVNNR-UHFFFAOYSA-N | [1] |
| SMILES | CS(=O)(=O)O.C1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | [1] |
Synthesis
The synthesis of the free base, 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, a crucial intermediate for the methanesulfonate salt, has been described. The process is a two-step synthesis starting from 2,4-difluoro-α-chloroacetophenone.
Synthesis of the Oxirane Intermediate
The synthetic pathway for the oxirane intermediate, which is the free base of the target compound, is outlined below.
Diagram 1: Synthesis of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
Caption: Two-step synthesis of the oxirane intermediate.
Experimental Protocol for the Synthesis of the Oxirane Intermediate
The following is a general experimental protocol based on available literature[1]:
Step 1: Synthesis of Intermediate Compound 2
-
To a solution of 2,4-difluoro-α-chloroacetophenone in toluene, add 1H-1,2,4-triazole and potassium carbonate (K2CO3).
-
Heat the mixture to reflux.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate compound 2.
Step 2: Synthesis of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole (Oxirane 3)
-
Treat the intermediate compound 2 with trimethylsulfoxonium iodide (TMSI) in a biphasic system of aqueous sodium hydroxide (B78521) (NaOH) and toluene.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction until completion.
-
Separate the organic layer and wash with water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Concentrate the organic layer under reduced pressure to yield the crude oxirane 3.
-
The product, which may be an oil, can be crystallized from a solvent system such as dichloromethane/methanol[1].
Step 3: Formation of the Methanesulfonate Salt The methanesulfonate salt can be prepared by reacting the free base (oxirane 3) with methanesulfonic acid in a suitable solvent.
Analytical Data
This compound is often identified as an impurity in Fluconazole bulk drug substance and can be analyzed using High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the detection and quantification of this impurity in pharmaceutical samples.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 3.0 - 5.0 µg/mL (for related fluconazole impurities) | |
| Limit of Quantification (LOQ) | 10.0 - 22.0 µg/mL (for related fluconazole impurities) |
Typical HPLC Method Parameters for Fluconazole and its Impurities:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 261 nm.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.
Spectroscopic Data
Structural elucidation of this compound and related impurities is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[3][4].
Expected Spectroscopic Data:
-
¹H NMR: Will show characteristic signals for the protons of the difluorophenyl group, the triazole ring, the methylene (B1212753) group adjacent to the triazole, and the oxirane ring. The methanesulfonate group will exhibit a singlet for the methyl protons.
-
¹³C NMR: Will display signals corresponding to all the carbon atoms in the molecule, including those in the aromatic ring, the triazole ring, the oxirane ring, and the methanesulfonate group.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base and potentially fragment ions resulting from the loss of the methanesulfonic acid or other parts of the molecule.
Logical Relationships in Analysis
The analysis of this compound as a pharmaceutical impurity involves a logical workflow to ensure the quality and safety of the active pharmaceutical ingredient (API).
Diagram 2: Impurity Analysis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and structural identification of an impurity in fluconazole bulk drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104764829A - Method for measuring fluconazole related substances and unknown characteristic impurity - Google Patents [patents.google.com]
In-Depth Technical Guide on the Biological Activity of Novel Triazole Antifungal Compounds
For Researchers, Scientists, and Drug Development Professionals
The ever-present challenge of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the continuous development of novel therapeutic agents. Among these, triazole compounds remain a cornerstone of antifungal therapy, and recent research has focused on synthesizing new derivatives with enhanced efficacy, broader spectrums of activity, and improved safety profiles. This technical guide provides a comprehensive overview of the biological activity of recently developed triazole antifungal compounds, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways and workflows.
Introduction to Novel Triazole Antifungal Agents
Triazole antifungals exert their effect primarily by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51 or Erg11p), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol intermediates, disrupts membrane integrity and function, ultimately leading to fungal cell growth inhibition or death.[1][3]
Second-generation triazoles like voriconazole (B182144) and posaconazole (B62084) were developed to overcome the limitations of first-generation agents such as fluconazole.[2] Current research focuses on synthesizing novel triazole derivatives with modified side chains and core structures to enhance their binding affinity to CYP51, overcome resistance mechanisms, and broaden their antifungal spectrum to include emerging and resistant fungal pathogens.[4]
Quantitative Assessment of Antifungal Activity
The in vitro efficacy of novel triazole compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of several recently developed triazole compounds against a panel of clinically relevant fungal pathogens.
Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Novel Triazole Compounds against Candida Species
| Compound/Drug | C. albicans | C. glabrata | C. parapsilosis | C. tropicalis | C. krusei | Reference(s) |
| Novel Compound A1 | ≤0.125 | ≤0.125 | 0.5 | >64.0 | - | [5][6] |
| Novel Compound A2 | ≤0.125 | 0.25 | 1.0 | >64.0 | - | [5][6] |
| Novel Compound A6 | ≤0.125 | ≤0.125 | 1.0 | >64.0 | - | [5][6] |
| Novel Compound 5k | 0.125 | - | - | - | - | [4] |
| Novel Compound 6c | 0.0625 | - | - | - | - | [4] |
| NT-a9 | 0.0313 - 0.125 | 0.0625 | 0.5 | - | - | [7] |
| Fluconazole | 0.5 - 4.0 | - | - | - | - | [4][8] |
| Voriconazole | 0.03 (GM) | - | - | - | - | [8] |
| Posaconazole | 0.07 (GM) | - | - | - | - | [8] |
GM: Geometric Mean
Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of Novel Triazole Compounds against Aspergillus and Cryptococcus Species
| Compound/Drug | Aspergillus fumigatus | Cryptococcus neoformans | Reference(s) |
| Novel Compound 6m | 0.25 | - | [9][10] |
| Novel Compound 5k | 8.0 | 0.125 | [4] |
| Novel Compound 6c | 4.0 | 0.0625 | [4] |
| BAL4815 | 1.68 (GM MFC) | - | [11] |
| NT-a9 | 8.0 | 0.002 | [7] |
| Voriconazole | 0.5 - 1.0 | - | [12] |
| Posaconazole | - | 0.125 - 1.0 | [13] |
GM MFC: Geometric Mean Minimum Fungicidal Concentration
Cytotoxicity and Hemolytic Activity
A crucial aspect of novel drug development is the assessment of a compound's safety profile. Cytotoxicity assays determine the toxicity of a compound to mammalian cells, while hemolytic assays evaluate its potential to damage red blood cells.
Table 3: Cytotoxicity and Hemolytic Activity of Selected Novel Triazole Compounds
| Compound | Cell Line | Assay | Endpoint | Value | Reference(s) |
| Novel Triazole 7f | B16F-10 | MTT | IC50 | - | [14] |
| Novel Triazole 7f | HCT116 | MTT | IC50 | - | [14] |
| Novel Triazoles 2a, 2c, 2e, 2g-2j | Human Red Blood Cells | Hemolysis | % Hemolysis at 100 µg/mL | Less than standards | [15] |
| S-F24 | - | Hemolysis | - | Low hemolytic effects | [4] |
IC50: Half-maximal inhibitory concentration. Specific values for compound 7f were not provided in the abstract.
In Vivo Efficacy
The ultimate test of a novel antifungal agent's potential is its efficacy in a living organism. Murine models of systemic fungal infections are commonly used to evaluate the in vivo activity of new compounds.
Table 4: In Vivo Efficacy of Selected Novel Triazole Compounds in Murine Models
| Compound | Fungal Pathogen | Mouse Model | Dosage | Outcome | Reference(s) |
| Novel Compound 6c | C. albicans SC5314 | Systemic Infection (ICR) | 0.5, 1.0, 2.0 mg/kg | Effective protection, reduced fungal burden | [4][16] |
| Ravuconazole | C. albicans | Disseminated Infection (Neutropenic) | - | AUC/MIC ratio predictive of efficacy | [17] |
| D0870 | C. albicans, C. neoformans, A. fumigatus | Systemic Infection (Normal & Immunosuppressed) | - | 2- to 89-fold greater activity than fluconazole | [6] |
| Posaconazole | C. neoformans | Systemic Cryptococcosis (CD1) | 10 mg/kg/day | Reduced fungal burden in lung and brain | [13] |
| TAK-187 | C. neoformans | Experimental Cryptococcal Meningitis (Rabbit) | Two doses, 7 days apart | Effective | [18] |
AUC/MIC: Area under the concentration-time curve to minimum inhibitory concentration ratio.
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate and reproducible evaluation of novel antifungal compounds.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various fungal isolates.
Materials:
-
96-well microtiter plates
-
Fungal isolates
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Test compound stock solution (in DMSO)
-
Positive control antifungal (e.g., fluconazole, voriconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted in RPMI-1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: The test compound and control antifungal are serially diluted two-fold in the microtiter plate using RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the drug-free growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) and a positive control for cytotoxicity are included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution.
-
Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the primary signaling pathway targeted by triazole antifungals and the general workflows for the experimental protocols described above.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo - American Chemical Society - Figshare [acs.figshare.com]
- 5. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Schematic representation of the ergosterol biosynthetic pathway in C [pfocr.wikipathways.org]
- 13. Triazole antifungals: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GraphViz Examples and Tutorial [graphs.grevian.org]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchwithrutgers.com [researchwithrutgers.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efinaconazole (B1671126) is a novel triazole antifungal agent, developed by Kaken Pharmaceutical, that has demonstrated significant efficacy in the topical treatment of onychomycosis.[1][2][3][4][5] Its unique molecular structure confers a low binding affinity to keratin (B1170402), the primary component of nails, allowing for enhanced penetration to the site of infection.[2][3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and biological evaluation of efinaconazole and related triazole compounds. Detailed experimental protocols, quantitative activity data, and visualizations of key pathways and workflows are presented to serve as a comprehensive resource for researchers in the field of antifungal drug discovery.
Introduction: The Rise of a Novel Triazole
The landscape of antifungal therapeutics has been shaped by the persistent challenge of overcoming fungal resistance and achieving effective drug delivery, particularly for infections of the nail plate like onychomycosis. The development of efinaconazole represents a significant advancement in this area. Discovered and developed by Kaken Pharmaceutical, efinaconazole emerged from research focused on creating a topical azole antifungal with superior nail penetration and potent, broad-spectrum activity.[1][2][3][4][5] It is a second-generation triazole, structurally related to other potent antifungals like ravuconazole (B1678830) and albaconazole.[6][7]
Mechanism of Action: Targeting Fungal Cell Membrane Integrity
Efinaconazole, like other triazole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane.[8] The primary molecular target is the enzyme lanosterol (B1674476) 14α-demethylase, a critical component of the ergosterol (B1671047) biosynthesis pathway.[6][8] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity and function.
By inhibiting lanosterol 14α-demethylase, efinaconazole blocks the conversion of lanosterol to 14-demethyl lanosterol.[6] This inhibition leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered sterol composition disrupts membrane structure and function, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.
Synthesis of Efinaconazole
The synthesis of efinaconazole involves a multi-step process, with a key step being the ring-opening of a chiral epoxide intermediate with 4-methylenepiperidine.[7][9] The enantioselective synthesis of the crucial tetrasubstituted stereogenic center is a critical aspect of the overall synthetic strategy.
A common synthetic route involves the reaction of (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane with 4-methylenepiperidine.[7][9] Microwave-assisted conditions have been shown to significantly improve the yield and reduce the reaction time of the final ring-opening step compared to conventional heating.[7]
Structure-Activity Relationship (SAR) Studies
-
Triazole Moiety: The 1,2,4-triazole (B32235) ring is essential for activity, as it coordinates with the heme iron atom in the active site of lanosterol 14α-demethylase.
-
Difluorophenyl Group: The 2,4-difluorophenyl group is a common feature in many potent azole antifungals and contributes to strong binding within the enzyme's active site.
-
Hydroxy-substituted Butane Core: The stereochemistry of the tertiary alcohol and the adjacent methyl group is crucial for optimal antifungal activity. The (2R, 3R) configuration of efinaconazole is the most active stereoisomer.
-
4-Methylenepiperidine Moiety: This distinctive feature of efinaconazole is thought to contribute to its low keratin affinity, which enhances its ability to penetrate the nail plate and reach the site of infection.[8]
In Vitro Antifungal Activity
Efinaconazole exhibits potent and broad-spectrum antifungal activity against a wide range of clinically relevant fungi, including dermatophytes, yeasts, and non-dermatophyte molds.[14][15][16][17][18] Its in vitro efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity of Efinaconazole and Comparator Antifungals against Dermatophytes
| Organism (Number of Isolates) | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Trichophyton rubrum (43) | Efinaconazole | 0.001 - 0.03 | 0.002 | 0.03 | [14] |
| Itraconazole | 0.016 - 1 | 0.03 | 0.25 | [14] | |
| Terbinafine | 0.008 - >16 | 0.031 | 16 | [14] | |
| Trichophyton mentagrophytes (16) | Efinaconazole | 0.002 - 0.03 | 0.002 | 0.03 | [14] |
| Itraconazole | 0.03 - 0.25 | 0.03 | 0.25 | [14] | |
| Terbinafine | 0.016 - 16 | 0.031 | 16 | [14] |
Table 2: In Vitro Activity of Efinaconazole and Comparator Antifungals against Candida Species
| Organism (Number of Isolates) | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Candida albicans (55) | Efinaconazole | 0.004 - 0.5 | 0.016 | 0.25 | [14] |
| Itraconazole | 0.016 - 2 | 0.25 | 0.5 | [14] | |
| Fluconazole | 0.125 - >64 | 1 | 16 | [14] | |
| Candida auris (30) | Efinaconazole | 0.016 - 0.25 | 0.016 | 0.25 | [14] |
| Itraconazole | 0.125 - 1 | 0.25 | 0.5 | [14] | |
| Fluconazole | 0.5 - >64 | 2 | 32 | [14] |
Table 3: In Vitro Activity of Efinaconazole against Non-Dermatophyte Molds
| Organism (Number of Isolates) | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |
| Fusarium spp. (21) | 0.03125 - 2 | 0.25 - 0.5 (based on MIC₉₀) | [18] |
| Aspergillus spp. (20) | ≤0.0078 | 0.0078 | [18] |
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Fungal isolates are grown on appropriate agar (B569324) plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. The suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: Efinaconazole and comparator drugs are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 48-72 hours for yeasts and 72-96 hours for molds.
-
MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth in the drug-free control well.
In Vivo Guinea Pig Model of Onychomycosis
This protocol is a generalized representation of methods described in the literature.
-
Animal Model: Male Hartley guinea pigs are typically used.
-
Immunosuppression (Optional but common): To enhance infection rates, animals may be immunosuppressed with corticosteroids (e.g., prednisolone).
-
Infection Induction: A suspension of Trichophyton mentagrophytes spores is applied to the hind limb claws. The claws are often abraded or covered with a dressing to facilitate fungal invasion.
-
Treatment: After a designated period to allow for the establishment of infection, animals are treated topically with efinaconazole solution or a vehicle control, typically once daily for several weeks.
-
Evaluation of Efficacy: Efficacy is assessed by clinical scoring of the nails (e.g., discoloration, thickening), mycological examination (KOH mount and fungal culture of nail clippings), and histopathological analysis of the nail unit.
Drug Discovery and Development Workflow
The discovery of efinaconazole and its related compounds follows a typical drug discovery and development pipeline for antifungal agents.
Conclusion
Efinaconazole represents a successful outcome of a targeted drug discovery program aimed at addressing the challenges of treating onychomycosis. Its favorable physicochemical properties, potent and broad-spectrum antifungal activity, and well-characterized mechanism of action make it a valuable addition to the antifungal armamentarium. The detailed data and protocols presented in this guide are intended to facilitate further research and development of novel and improved antifungal agents. The ongoing exploration of efinaconazole analogs and a deeper understanding of their structure-activity relationships will be crucial in the continuous effort to combat fungal infections.
References
- 1. Efinaconazole - Kaken Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 2. Almirall and Kaken Pharmaceutical enter into a license and distribution agreement for European rights to the topical formulation of efinaconazole | Almirall [almirall.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Efficacy of long‐term treatment with efinaconazole 10% solution in patients with onychomycosis, including severe cases: A multicenter, single‐arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efinaconazole in the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-based optimization of azole antifungal agents by CoMFA, CoMSIA, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, evaluation and optimization of novel azole analogues as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antifungal Activity of Efinaconazole Compared with Fluconazole, Itraconazole, and Terbinafine Against Terbinafine- and Itraconazole-Resistant/Susceptible Clinical Isolates of Dermatophytes, Candida, and Molds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of In Vitro Antifungal Activities of Efinaconazole and Currently Available Antifungal Agents against a Variety of Pathogenic Fungi Associated with Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. An Assessment of In Vitro Antifungal Activities of Efinaconazole and Itraconazole against Common Non-Dermatophyte Fungi Causing Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antifungal Spectrum of Efinaconazole and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of the novel triazole antifungal agent, efinaconazole (B1671126), and its structural analogues. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of new antifungal therapies. This document details the mechanism of action, summarizes quantitative susceptibility data, and outlines the experimental protocols used to generate this data.
Introduction and Mechanism of Action
Efinaconazole is a triazole antifungal agent approved for the topical treatment of onychomycosis.[1] Like other azole antifungals, its primary mechanism of action is the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase.[1][2] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, which is essential for the formation and integrity of the fungal cell membrane.[3][4][5] By inhibiting this enzyme, efinaconazole disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the fungal cell membrane's structure and function.[3][4] This ultimately results in the inhibition of fungal growth and cell death. The potent in vitro activity of efinaconazole is attributed to its strong inhibition of ergosterol biosynthesis.[3]
The following diagram illustrates the mechanism of action of efinaconazole and its analogues within the ergosterol biosynthesis pathway.
Experimental Protocols for In Vitro Susceptibility Testing
The in vitro antifungal activity of efinaconazole and its analogues is typically determined by broth microdilution methods following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Testing of Filamentous Fungi (Molds)
The susceptibility of dermatophytes and other filamentous fungi is determined according to the CLSI document M38-A2, "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi."
-
Inoculum Preparation: Fungal isolates are grown on potato dextrose agar (B569324) (PDA) to induce sporulation. Conidia are then harvested and suspended in a saline solution containing a wetting agent (e.g., Tween 80). The suspension is adjusted spectrophotometrically to achieve a final concentration of 0.4 x 104 to 5 x 104 CFU/mL.
-
Assay Plates: The antifungal agents are serially diluted in RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with morpholinepropanesulfonic acid (MOPS). These dilutions are then dispensed into 96-well microtiter plates.
-
Incubation: The prepared inoculum is added to each well, and the plates are incubated at 35°C for 96 to 168 hours, depending on the growth rate of the fungal species.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (typically ≥80% inhibition) compared to the drug-free growth control well.
Testing of Yeasts
For yeast species such as Candida and Cryptococcus, the CLSI document M27-A3, "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts," is followed.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1 x 106 to 5 x 106 CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 CFU/mL.
-
Assay Plates: Similar to the testing of molds, the antifungal agents are serially diluted in buffered RPMI 1640 medium and dispensed into 96-well plates.
-
Incubation: The inoculated plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest drug concentration at which a significant reduction in turbidity is observed compared to the growth control.
The following diagram outlines the general workflow for determining the MIC of antifungal agents.
In Vitro Antifungal Spectrum of Efinaconazole Analogues
Structure-activity relationship (SAR) studies on 2-aryl-1-azolyl-3-(substituted amino)-2-butanol derivatives, the chemical class to which efinaconazole belongs, have revealed key structural features that influence antifungal activity. Efinaconazole, referred to as compound (-)-40 in these studies, features a 4-methylenepiperidino group, which contributes to its potent, broad-spectrum activity. The following table summarizes the in vitro activity of efinaconazole and its analogues against Trichophyton mentagrophytes and Candida albicans.
Table 1: In Vitro Antifungal Activity of Efinaconazole Analogues (MIC in µg/mL)
| Compound | R (Side Chain) | T. mentagrophytes | C. albicans |
| (-)-40 (Efinaconazole) | 4-methylenepiperidino | 0.006 | 0.012 |
| (-)-39 | 4-methylpiperidino | 0.025 | 0.05 |
| (-)-41 | 4-methylenepiperidino (imidazole) | 0.012 | 0.025 |
| (-)-42 | piperidino | 0.1 | 0.4 |
| (-)-43 | morpholino | 0.4 | >25 |
| (-)-44 | 4-hydroxypiperidino | 0.4 | 1.6 |
| (-)-45 | hexamethyleneimino | 0.05 | 0.4 |
| Data sourced from Ogura et al., 1999. Activities for the triazole derivatives are presented unless otherwise noted. |
In Vitro Antifungal Spectrum of Efinaconazole
Efinaconazole exhibits a broad spectrum of in vitro activity against a wide range of clinically relevant fungi, including dermatophytes, yeasts, and non-dermatophyte molds. Its potency is often comparable or superior to that of other commonly used antifungal agents.
Activity Against Dermatophytes
Efinaconazole is highly active against dermatophytes, the primary causative agents of onychomycosis. The tables below summarize its activity against Trichophyton rubrum and Trichophyton interdigitale in comparison to other antifungals.
Table 2: In Vitro Activity of Efinaconazole and Comparators against Trichophyton rubrum Isolates
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) |
| Efinaconazole | ≤0.002 - 0.06 | 0.004 | 0.008 | 0.007 |
| Luliconazole | 0.0005 - 0.004 | 0.0005 | 0.001 | 0.0005 |
| Lanoconazole | 0.001 - 0.008 | 0.002 | 0.004 | 0.002 |
| Terbinafine | 0.004 - 0.125 | 0.008 | 0.016 | 0.011 |
| Itraconazole | 0.03 - 0.5 | 0.125 | 0.25 | 0.095 |
| Fluconazole | 8 - 64 | 16 | 32 | 12.77 |
| Data compiled from multiple studies.[6][7][8][9] |
Table 3: In Vitro Activity of Efinaconazole and Comparators against Trichophyton interdigitale Isolates
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) |
| Efinaconazole | 0.002 - 0.06 | 0.008 | 0.015 | 0.007 |
| Luliconazole | 0.0005 - 0.004 | 0.0005 | 0.001 | 0.0005 |
| Lanoconazole | 0.001 - 0.008 | 0.002 | 0.004 | 0.002 |
| Terbinafine | 0.004 - 0.125 | 0.008 | 0.016 | 0.011 |
| Itraconazole | 0.03 - 0.5 | 0.125 | 0.25 | 0.095 |
| Fluconazole | 8 - 64 | 16 | 32 | 12.77 |
| Data compiled from multiple studies.[6][7][8][9] |
Activity Against Yeasts
Efinaconazole demonstrates potent activity against various Candida species, including fluconazole-resistant strains, and other clinically important yeasts.
Table 4: In Vitro Activity of Efinaconazole and Comparators against Candida albicans Isolates
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Efinaconazole | ≤0.0005 - >0.25 | 0.004 | 0.03 |
| Itraconazole | ≤0.008 - >8 | 0.015 | 0.125 |
| Terbinafine | 0.03 - >64 | 1 | 8 |
| Ciclopirox | 0.06 - 2 | 0.25 | 0.5 |
| Amorolfine | 0.03 - 4 | 0.125 | 0.5 |
| MIC values determined at 48 hours. Data compiled from multiple studies.[8][10] |
Activity Against Non-Dermatophyte Molds
Efinaconazole also shows a broad spectrum of activity against non-dermatophyte molds that can be associated with onychomycosis and other fungal infections.
Table 5: In Vitro Activity of Efinaconazole against Various Non-Dermatophyte Molds and Yeasts
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Aspergillus spp. | 20 | 0.0078 | 0.0078 | 0.0078 |
| Fusarium spp. | 21 | 0.03125 - 2 | 0.25 | 0.5 |
| Scopulariopsis brevicaulis | 15 | 0.03 - 0.25 | 0.06 | 0.125 |
| Acremonium spp. | 5 | 0.015 - 0.06 | - | - |
| Paecilomyces spp. | 3 | 0.008 - 0.015 | - | - |
| Cryptococcus neoformans | 10 | 0.002 - 0.008 | 0.004 | 0.008 |
| Data compiled from multiple studies.[2][10][11] |
Conclusion
Efinaconazole and its analogues, particularly those with a 4-methylenepiperidino side chain, exhibit potent, broad-spectrum antifungal activity in vitro. The extensive data available for efinaconazole demonstrates its high potency against a wide array of dermatophytes, yeasts, and non-dermatophyte molds, often exceeding that of other established antifungal agents. The standardized methodologies for susceptibility testing provide a robust framework for the continued evaluation and development of novel triazole antifungals based on the efinaconazole scaffold. This technical guide serves as a foundational resource for researchers aiming to further explore the potential of this chemical class in addressing the challenges of fungal infections.
References
- 1. A QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP STUDY OF AZOLE DERIVATIVES WITH ANTIFUNGAL ACTIVITY [journals.ipinnovative.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and in vitro evaluation of novel antifungal triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Guardian of the Fungal Cell: A Technical Guide to 14α-Demethylase and Azole Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing battle against fungal infections, the azole class of antifungal agents has long been a cornerstone of therapy. Their efficacy hinges on the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: 14α-demethylase. This enzyme, encoded by the ERG11 gene, is a member of the cytochrome P450 superfamily and is essential for the production of ergosterol (B1671047), the primary sterol in fungal cell membranes. Disruption of ergosterol synthesis leads to a cascade of detrimental effects on the fungal cell, ultimately inhibiting its growth and proliferation. However, the widespread use of azoles has inevitably led to the emergence of resistance, a significant clinical challenge. This technical guide provides an in-depth exploration of the role of 14α-demethylase in fungal physiology and the molecular mechanisms that underpin azole resistance.
The Critical Role of 14α-Demethylase (Erg11p) in Fungal Sterol Biosynthesis
The primary function of 14α-demethylase is to catalyze the oxidative removal of the 14α-methyl group from lanosterol, a precursor to ergosterol.[1] This is a vital step in the multi-enzyme pathway that synthesizes ergosterol. Ergosterol is a key component of the fungal cell membrane, where it plays a critical role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1] The inhibition of 14α-demethylase by azole antifungals leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupt cell membrane structure and function, ultimately leading to the inhibition of fungal growth.
Mechanisms of Fungal Resistance to Azoles Targeting 14α-Demethylase
Fungi have evolved sophisticated mechanisms to counteract the effects of azole antifungals. The primary strategies of resistance directly involving 14α-demethylase are:
-
Point Mutations in the ERG11 Gene: Alterations in the amino acid sequence of the 14α-demethylase enzyme can reduce its binding affinity for azole drugs.[2][3] These mutations often occur in specific "hotspot" regions of the gene.[3]
-
Overexpression of the ERG11 Gene: An increase in the cellular concentration of the 14α-demethylase enzyme can effectively titrate out the inhibitory effect of the azole drug.[4][5] This overexpression is often driven by mutations in transcription factors that regulate ERG11 expression.
Quantitative Impact of ERG11 Mutations on Azole Susceptibility
Numerous studies have quantified the impact of specific amino acid substitutions in Erg11p on the minimum inhibitory concentrations (MICs) of various azole drugs. The following table summarizes key findings in Candida albicans.
| Amino Acid Substitution | Azole | Fold Increase in MIC | Reference |
| Y132F | Fluconazole | ≥4 | [3] |
| K143R | Fluconazole | ≥4 | [3] |
| F145L | Fluconazole | ≥4 | [3] |
| S405F | Fluconazole | ≥4 | [3] |
| G450E | Fluconazole | ≥4 | [3] |
| A114S | Fluconazole | ≥4 | [2] |
| Y132H | Fluconazole | ≥4 | [2] |
| K143Q | Fluconazole | ≥4 | [2] |
| Y257H | Fluconazole | ≥4 | [2] |
| Y132F | Voriconazole | - | [3] |
| K143R | Voriconazole | - | [3] |
| A114S | Voriconazole | ≥4 | [2] |
| Y132H | Voriconazole | ≥4 | [2] |
| K143Q | Voriconazole | ≥4 | [2] |
| Y257H | Voriconazole | ≥4 | [2] |
Overexpression of ERG11 and its Correlation with Azole Resistance
Increased expression of the ERG11 gene is a significant contributor to azole resistance. Studies have shown a correlation between the level of ERG11 mRNA and the MIC of azoles.
| Fungal Species | Azole | Fold Increase in ERG11 Expression | Fold Increase in MIC | Reference |
| Candida albicans | Fluconazole | 2-10 | 4-64 | [6] |
| Candida albicans | Fluconazole | Significantly elevated in resistant isolates | - | [7] |
| Candida tropicalis | Fluconazole | Significantly higher in resistant group | - | [8] |
Experimental Protocols for Investigating 14α-Demethylase-Mediated Resistance
Sequencing of the ERG11 Gene
Objective: To identify point mutations in the ERG11 gene that may confer azole resistance.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from fungal isolates using a commercially available kit or standard protocols.
-
PCR Amplification: The entire coding region of the ERG11 gene is amplified using polymerase chain reaction (PCR) with specific primers.
-
PCR Cycling Conditions:
-
PCR Product Purification: The amplified PCR product is purified to remove primers and dNTPs.
-
Sanger Sequencing: The purified PCR product is sequenced using the Sanger dideoxy method.
-
Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence to identify any nucleotide changes and subsequent amino acid substitutions.
Quantitative Real-Time PCR (RT-qPCR) for ERG11 Expression Analysis
Objective: To quantify the expression level of the ERG11 gene.
Methodology:
-
RNA Extraction: Total RNA is extracted from fungal cells grown to mid-log phase, with and without azole exposure.
-
DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.[10][11]
-
RT-qPCR: The relative or absolute quantification of ERG11 transcripts is performed using a real-time PCR system with SYBR Green or a probe-based assay.
-
A housekeeping gene (e.g., ACT1) is used as an internal control for normalization.
-
-
Data Analysis: The relative expression of ERG11 is calculated using the 2-ΔΔCt method.[10]
Antifungal Susceptibility Testing (CLSI M27-A3 Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of an antifungal agent against a fungal isolate.
Methodology:
-
Inoculum Preparation: A standardized suspension of fungal cells is prepared in RPMI-1640 medium.[12][13][14]
-
Drug Dilution: A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate.[12][13][14]
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.[12][13][14]
Signaling Pathways Regulating ERG11 Expression
The expression of ERG11 is tightly regulated by a network of transcription factors and signaling pathways. A key regulator is the zinc cluster transcription factor Upc2.[4][5]
Caption: Regulation of ERG11 expression by the Upc2 transcription factor in response to azole-induced sterol depletion.
Mutations in the UPC2 gene can lead to a constitutively active form of the transcription factor, resulting in the overexpression of ERG11 and consequently, azole resistance.[15][16]
Experimental Workflow for Characterizing Azole Resistance
A systematic approach is crucial for elucidating the mechanisms of azole resistance in fungal isolates.
References
- 1. Azole Resistance and ERG11 Mutation in Clinical Isolates of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. A Gain-of-Function Mutation in the Transcription Factor Upc2p Causes Upregulation of Ergosterol Biosynthesis Genes and Increased Fluconazole Resistance in a Clinical Candida albicans Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gain-of-Function Mutations in UPC2 Are a Frequent Cause of ERG11 Upregulation in Azole-Resistant Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Real-Time Quantitative PCR to Molecular Analysis of Candida albicans Strains Exhibiting Reduced Susceptibility to Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutations and/or Overexpressions of ERG4 and ERG11 Genes in Clinical Azoles-Resistant Isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Expression of ERG11, ERG3, MDR1 and CDR1 genes in Candida tropicalis [redalyc.org]
- 11. preprints.org [preprints.org]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. researchgate.net [researchgate.net]
- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. An A643T Mutation in the Transcription Factor Upc2p Causes Constitutive ERG11 Upregulation and Increased Fluconazole Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
Efinaconazole Analogue-1: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efinaconazole is a triazole antifungal agent approved for the topical treatment of onychomycosis, a fungal infection of the nail.[1][2] Its efficacy is attributed to its potent inhibition of fungal lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[2][3] This guide provides an in-depth overview of the physical and chemical properties of Efinaconazole. The term "Efinaconazole analogue-1" is not formally defined in the scientific literature. However, based on available data for Efinaconazole impurities and synthetic intermediates, this guide will also address a key related compound, 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate , a known impurity and potential precursor in the synthesis of Efinaconazole.
Physical and Chemical Properties
A comprehensive summary of the physical and chemical properties of Efinaconazole and its analogue is presented below. These properties are crucial for understanding the compound's behavior in biological systems and for the development of effective drug formulations.
Table 1: Physicochemical Properties of Efinaconazole and Analogue-1
| Property | Efinaconazole | This compound |
| IUPAC Name | (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol[3] | 1-[[2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole;methanesulfonic acid |
| Synonyms | KP-103, Jublia[4] | Efinaconazole Impurity |
| Chemical Formula | C₁₈H₂₂F₂N₄O[3][4] | C₁₂H₁₃F₂N₃O₄S |
| Molecular Weight | 348.39 g/mol [4] | 333.31 g/mol |
| Melting Point | 192-195 °C | Not available |
| Appearance | White to beige powder | Not available |
| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727).[5] Soluble in DMSO (>14 mg/mL).[6] Predicted water solubility: 0.61 mg/mL. | Not available |
| pKa (Strongest Acidic) | 12.7 (Predicted) | Not available |
| pKa (Strongest Basic) | 7.45 (Predicted) | Not available |
| logP | 2.24 (Predicted) | Not available |
| CAS Number | 164650-44-6[3][4] | 86386-77-8 |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are essential for reproducible research and quality control in drug development.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: An excess amount of the test compound (Efinaconazole) is added to a known volume of distilled water or a relevant buffer solution in a glass flask.
-
Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replicates: The experiment is performed in triplicate to ensure the precision of the results.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a widely used method for determining the ionization constants (pKa) of a substance.
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water, or a co-solvent system for poorly soluble compounds) to a known concentration.
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the curve, which corresponds to the point of half-neutralization.
Determination of logP (RP-HPLC Method)
The partition coefficient (logP) between octanol (B41247) and water can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
System Calibration: A series of standard compounds with known logP values are injected into the HPLC system.
-
Chromatographic Conditions: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water is used with a C18 stationary phase.
-
Retention Time Measurement: The retention time (t_R_) of each standard compound and the test compound (Efinaconazole) is measured. The void time (t_0_) is also determined using a non-retained compound.
-
Calculation of Capacity Factor: The capacity factor (k) is calculated for each compound using the formula: k = (t_R_ - t_0_) / t_0_.
-
Correlation and Prediction: A linear regression analysis is performed by plotting the logarithm of the capacity factor (log k) of the standard compounds against their known logP values. The logP of the test compound is then calculated from its measured log k value using the calibration curve.
Signaling Pathway and Mechanism of Action
Efinaconazole exerts its antifungal effect by targeting the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. The primary mechanism of action is the inhibition of the enzyme sterol 14α-demethylase.[2][3] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.
References
- 1. 86386-77-8|1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate| Ambeed [ambeed.com]
- 2. Buy 1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole (EVT-341601) | 86386-76-7 [evitachem.com]
- 3. Efinaconazole | C18H22F2N4O | CID 489181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. pKa Determination: [bio-protocol.org]
The Architecture of Inhibition: A Technical Guide to Triazole Antifungal Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates a continuous and innovative approach to the design and discovery of new therapeutic agents. Among the arsenal (B13267) of antifungal compounds, the triazole class stands as a cornerstone of clinical therapy. This technical guide provides an in-depth exploration of the core principles, methodologies, and strategic considerations in the design and discovery of triazole antifungal drugs. We will delve into their mechanism of action, structure-activity relationships, the molecular intricacies of their primary target, and the experimental workflows that underpin their development.
The Molecular Target: Lanosterol (B1674476) 14α-Demethylase (CYP51)
Triazole antifungals exert their effect by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or cyp51A gene.[1][2][3] This enzyme is pivotal for the conversion of lanosterol to ergosterol (B1671047), an essential component that maintains the integrity and fluidity of the fungal cell membrane.[2][3] The mechanism of action involves the nitrogen atom (N4) of the triazole ring forming a coordinate bond with the heme iron atom at the active site of CYP51.[4][5] This interaction inhibits the enzyme, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts the cell membrane structure and function, ultimately resulting in the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[3][4][6]
The high selectivity of triazole drugs for fungal CYP51 over its human homolog is a key factor in their therapeutic success.[6] However, the development of resistance, often through mutations in the ERG11 gene that alter the drug-binding site or lead to overexpression of the enzyme, poses a significant clinical challenge.[1][3][7]
Structure-Activity Relationships (SAR): Decoding the Pharmacophore
The 1,2,4-triazole (B32235) ring is the essential pharmacophore of this class of antifungals.[8][9] Structure-activity relationship (SAR) studies are fundamental to optimizing the potency, spectrum, and pharmacokinetic properties of these drugs. Key structural features that influence antifungal activity include:
-
The Triazole Ring: Essential for coordinating with the heme iron in the CYP51 active site.[5]
-
The Dihalophenyl Group: A common feature in many potent triazoles, such as the 2,4-difluorophenyl group in fluconazole (B54011) and voriconazole, which engages in hydrophobic interactions within the active site.[5][8][10]
-
The Side Chain: Modifications to the side chain significantly impact the antifungal spectrum and potency. For instance, the introduction of piperazine (B1678402) moieties has been shown to enhance activity.[4][11] The side chain can be oriented into a substrate access channel, forming hydrophobic and van der Waals interactions with surrounding residues.[5][11]
-
Substitutions on the Phenyl Ring: The presence and position of electron-withdrawing groups, such as nitro (-NO2) and trifluoromethyl (-CF3), or halogens like chlorine and fluorine, on the phenyl ring can enhance antifungal activity.[8]
The following diagram illustrates the general pharmacophore model for triazole antifungal agents.
Caption: A generalized pharmacophore model for triazole antifungal agents.
Quantitative Analysis of Antifungal Potency
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro potency of an antifungal agent. It represents the lowest concentration of the drug that prevents visible growth of a microorganism.[2] The tables below summarize the MIC values for various triazole derivatives against common fungal pathogens, providing a comparative view of their efficacy.
Table 1: MIC Values (µg/mL) of Triazole Derivatives against Candida Species
| Compound/Drug | Candida albicans | Candida glabrata | Candida parapsilosis | Candida krusei | Reference(s) |
| Fluconazole | 0.25 - >256 | ≤0.125 - >64 | ≤0.125 - 4.0 | >64 | [4][8][12] |
| Itraconazole | 0.089 (nmol/mL) | - | - | - | [5] |
| Voriconazole | 0.011 (nmol/mL) | - | - | - | [5] |
| Compound 19g | 0.031 | - | - | - | [8] |
| Compound 20b | 0.016 | - | - | - | [8] |
| Compound 5a | 0.0313 | - | 0.0313 | - | [8] |
| Compound 14l | 0.125 | 0.125 | - | - | [8] |
| Compound 1j | - | - | - | - | [4] |
| Compound 1k | - | - | - | - | [4] |
| Compound 1l | - | - | - | - | [4] |
| Compound 1r | - | - | - | - | [4] |
| Compound A1 | ≤0.125 | 4.0 | ≤0.125 | - | [12] |
| Compound A2 | ≤0.125 | 4.0 | ≤0.125 | - | [12] |
| Compound A6 | ≤0.125 | 2.0 | ≤0.125 | - | [12] |
| Compound A12 | ≤0.125 | 4.0 | ≤0.125 | - | [12] |
| Compound A15 | ≤0.125 | 4.0 | ≤0.125 | - | [12] |
| Compound 5b | 0.5 - 8 | - | - | - | [13] |
Table 2: MIC Values (µg/mL) of Triazole Derivatives against Other Fungal Pathogens
| Compound/Drug | Cryptococcus neoformans | Aspergillus fumigatus | Trichophyton rubrum | Microsporum gypseum | Reference(s) |
| Fluconazole | 0.0156 - 2.0 | >208.97 (nmol/mL) | - | >32 | [5][8] |
| Itraconazole | - | - | - | - | |
| Voriconazole | - | - | - | 0.25 | [4] |
| Compound 1j | - | - | - | 0.25 | [4] |
| Compound 1k | - | - | - | 0.25 | [4] |
| Compound 1l | - | - | - | 0.25 | [4] |
| Compound 1r | - | - | - | 0.25 | [4] |
| Compound A1 | ≤0.125 | - | - | - | [12] |
| Compound A2 | ≤0.125 | - | - | - | [12] |
| Compound A6 | ≤0.125 | - | - | - | [12] |
| Compound A12 | ≤0.125 | - | - | - | [12] |
| Compound A15 | ≤0.125 | - | - | - | [12] |
Experimental Protocols for Antifungal Drug Evaluation
The discovery and development of novel triazole antifungals rely on a series of well-defined experimental protocols. The following sections detail the methodologies for key in vitro assays.
Broth Microdilution Method for Antifungal Susceptibility Testing
This method is a standardized assay for determining the MIC of an antifungal agent.[14][15]
Objective: To determine the minimum concentration of a drug that inhibits the visible growth of a fungus.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum
-
Test compounds and control drugs (e.g., fluconazole)
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Inoculum Preparation: Fungal strains are grown on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or PBS, and the cell density is adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds in RPMI-1640 medium.[14][16]
-
Drug Dilution: The test compounds are serially diluted (typically two-fold) in the microtiter plate using RPMI-1640 medium. A typical concentration range is 0.125 to 64 µg/mL.[2]
-
Inoculation: Each well (except for the sterility control) is inoculated with the prepared fungal suspension.
-
Controls:
-
Growth Control: Wells containing medium and inoculum but no drug.
-
Sterility Control: Wells containing medium only.
-
-
Incubation: The plates are incubated at 35°C for 24-48 hours.[16]
-
MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control.[2] This can be assessed visually or by measuring the optical density at 530 nm (OD530) using a spectrophotometer.[17]
Molecular Docking Studies
Computational docking is used to predict the binding mode of a ligand (triazole derivative) within the active site of the target protein (CYP51).[11][18]
Objective: To visualize and analyze the interactions between the triazole compound and the CYP51 active site to guide rational drug design.
Software:
-
Molecular modeling software (e.g., AutoDock, Glide, GOLD)
-
Protein Data Bank (PDB) for the crystal structure of CYP51
Procedure:
-
Protein Preparation: The 3D structure of fungal CYP51 is obtained from the PDB. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structure of the triazole derivative is generated and optimized for energy.
-
Docking Simulation: The ligand is docked into the defined active site of the protein using the chosen docking software. The program generates multiple possible binding poses.
-
Analysis: The resulting poses are analyzed based on their binding energy and interactions with key amino acid residues in the active site. This helps in understanding the structural basis for the compound's activity and provides insights for further optimization.[11]
The following diagram illustrates a typical workflow for triazole antifungal drug discovery.
Caption: A workflow for the design and discovery of triazole antifungal drugs.
Mechanisms of Resistance and Overcoming Challenges
The emergence of resistance to triazole antifungals is a major clinical concern.[1] Understanding the molecular mechanisms of resistance is crucial for the development of new agents that can overcome these challenges.
Key Resistance Mechanisms:
-
Target Site Mutations: Amino acid substitutions in the CYP51 enzyme can reduce the binding affinity of triazole drugs.[3][19]
-
Overexpression of ERG11/cyp51A: Increased production of the target enzyme can overwhelm the inhibitory effects of the drug.[1][7]
-
Efflux Pumps: Upregulation of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters can actively pump the drug out of the fungal cell, reducing its intracellular concentration.[1][7]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other enzymes in the pathway can lead to a bypass of the CYP51-dependent step.[3]
The following diagram illustrates the signaling pathways and mechanisms involved in triazole resistance.
Caption: Mechanisms of triazole antifungal resistance in a fungal cell.
Strategies to combat resistance include the design of novel triazoles that are less susceptible to existing resistance mechanisms, the development of inhibitors of efflux pumps, and the exploration of combination therapies.[20] A promising approach involves the design of dual-target inhibitors, such as compounds that inhibit both CYP51 and histone deacetylase (HDAC), which have shown efficacy against azole-resistant strains.[20][21]
Conclusion
The design and discovery of triazole antifungal drugs is a dynamic and evolving field. A deep understanding of the molecular target, structure-activity relationships, and mechanisms of resistance is paramount for the development of the next generation of more effective and resilient antifungal agents. The integration of computational methods with traditional medicinal chemistry and robust in vitro and in vivo screening platforms will continue to drive innovation in the fight against life-threatening fungal infections. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities and opportunities within this critical area of therapeutic research.
References
- 1. Frontiers | Experimental and in-host evolution of triazole resistance in human pathogenic fungi [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Resistance and the Role of New Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of triazole derivatives as potential antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Susceptibility Testing of Fungi to Antifungal Drugs [mdpi.com]
- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. mdpi.com [mdpi.com]
- 19. journals.asm.org [journals.asm.org]
- 20. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Efinaconazole Impurities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of known impurities of the antifungal agent Efinaconazole. The availability of these impurity standards is crucial for the development and validation of analytical methods to ensure the quality, safety, and efficacy of the Efinaconazole drug product. The described methodologies are based on established chemical syntheses and are intended for research and development purposes.
Introduction
Efinaconazole is a triazole antifungal agent used for the topical treatment of onychomycosis. As with any pharmaceutical compound, impurities can arise during the manufacturing process or through degradation of the active pharmaceutical ingredient (API).[1] Regulatory agencies require strict control and monitoring of these impurities. This document outlines the synthesis of six identified Efinaconazole impurities, designated as Impurity A through F, to serve as reference standards for analytical method development, validation, and routine quality control.[2]
Summary of Quantitative Data
The following table summarizes the key quantitative data for the synthesis of each Efinaconazole impurity.
| Impurity | Structure | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| Impurity A | ![]() | (2S,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | C₁₈H₂₂F₂N₄O | 348.39 | 60 | >98 |
| Impurity B | ![]() | (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | C₁₈H₂₄F₂N₄O | 350.41 | 68 | >98 |
| Impurity C | ![]() | (2R,3R)-2-(2-((4-methylenepiperidin-1-yl)methyl)-4-fluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | C₂₄H₃₂FN₅O | 425.54 | 40 (as p-toluenesulfonate salt) | >95 |
| Impurity D | ![]() | 1-(((2R,3R)-2-(2,4-difluorophenyl)-3-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-3-hydroxybutan-2-yl)oxy)-4-methylenepiperidine | C₂₄H₂₅F₄N₃O₃ | 495.47 | - (Isolated) | >95 |
| Impurity E | ![]() | (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane | C₁₂H₁₁F₂N₃O | 251.23 | Not specified | >98 |
| Impurity F | ![]() | 1-(((2R,3R)-2-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)oxy)-4-methylenepiperidine 1-oxide | C₁₈H₂₂F₂N₄O₂ | 364.39 | Not specified | >95 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic pathways for Efinaconazole and its impurities, along with a general workflow for impurity synthesis and characterization.
Experimental Protocols
General Materials and Methods: All reagents and solvents were of analytical grade and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates and/or high-performance liquid chromatography (HPLC). Purification was performed using column chromatography on silica gel. Characterization of synthesized impurities was carried out using ¹H NMR, ¹³C NMR, and mass spectrometry (MS). Purity was determined by HPLC.
Protocol 1: Synthesis of Impurity A ((2S,3R)-diastereomer)
Reaction Scheme:

-
(2S,3S)-2-(2,4-difluorophenyl)-3-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane + 4-Methylenepiperidine → Impurity A
Procedure:
-
To a solution of (2S,3S)-2-(2,4-difluorophenyl)-3-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane (1.0 eq) in a suitable solvent such as acetonitrile (B52724), add 4-methylenepiperidine (1.2 eq).
-
Add a base, for example, lithium hydroxide (B78521) (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 12-16 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford Impurity A as an off-white solid.[2]
-
Further purification can be achieved by crystallization from a mixture of ethanol (B145695) and water.[2]
Expected Yield: ~60%[2]
Protocol 2: Synthesis of Impurity B (4-methyl analog)
Reaction Scheme:

-
1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole + 4-Methylpiperidine → Impurity B
Procedure:
-
Follow the same synthetic protocol as for Impurity A, substituting 4-methylenepiperidine with 4-methylpiperidine (1.2 eq).
-
The reaction of 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole (1.0 eq) with 4-methylpiperidine in the presence of lithium hydroxide (1.1 eq) in acetonitrile at reflux will yield Impurity B.
-
Purify the crude product by column chromatography using a suitable eluent system (e.g., n-heptane-EtOAc) to obtain Impurity B as a solid.[2]
Expected Yield: ~68%[2]
Protocol 3: Synthesis of Impurity C (bis-adduct)
Reaction Scheme:

-
Efinaconazole + 4-Methylenepiperidine → Impurity C
Procedure:
-
In a sealed tube, dissolve Efinaconazole (1.0 eq) in a suitable solvent and add a large excess of 4-methylenepiperidine (e.g., 5-10 eq).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for an extended period (24-48 hours).
-
Monitor the formation of Impurity C by HPLC.
-
Upon completion, cool the reaction mixture and remove the excess 4-methylenepiperidine and solvent under reduced pressure.
-
The resulting crude Impurity C is a viscous oil. For easier handling and purification, it can be converted to its p-toluenesulfonate salt.[2]
-
To obtain the free base, dissolve the p-toluenesulfonate salt in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry, and concentrate.
-
Purify the crude product by column chromatography.
Note: The formation of this impurity is favored by prolonged reaction times and an excess of 4-methylenepiperidine in the main Efinaconazole synthesis.[2]
Protocol 4: Isolation of Impurity D (dimeric adduct)
Procedure: Impurity D is typically formed as a byproduct in the synthesis of Efinaconazole and can be isolated from the mother liquor.
-
Collect the mother liquor from the crystallization of crude Efinaconazole.
-
Concentrate the mother liquor under reduced pressure to obtain a residue.
-
Subject the residue to flash column chromatography on silica gel.
-
Elute with a suitable solvent gradient to separate Impurity D from other components.
-
Combine the fractions containing Impurity D and concentrate to yield the purified impurity.[2]
Protocol 5: Synthesis of Impurity E (rearrangement product)
Reaction Scheme:

-
1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole → Impurity E
Procedure: This impurity is a rearrangement product of the epoxide starting material under basic conditions.
-
Dissolve the epoxide intermediate, 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole (1.0 eq), in a suitable alcohol solvent such as methanol.
-
Add a strong base, for example, sodium methoxide (B1231860) (catalytic or stoichiometric amount).
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the disappearance of the starting material.
-
After the reaction is complete, cool the mixture and neutralize with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting crude product by column chromatography to obtain Impurity E.[2]
Protocol 6: Synthesis of Impurity F (N-oxide)
Reaction Scheme:

-
Efinaconazole + Oxidizing Agent → Impurity F
Procedure: Impurity F is an oxidative degradation product of Efinaconazole.
-
Dissolve Efinaconazole (1.0 eq) in a suitable solvent like dichloromethane (B109758) or chloroform.
-
Cool the solution in an ice bath.
-
Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq), portion-wise.
-
Stir the reaction mixture at 0 °C to room temperature for several hours, monitoring the reaction by TLC or HPLC.
-
Upon completion, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate).
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield Impurity F.[2]
Note: The formation of this impurity is accelerated by the presence of oxygen and elevated temperatures during the synthesis or storage of Efinaconazole.[2]
Disclaimer
These protocols are intended for informational purposes for qualified professionals in a research setting. The synthesis of these compounds should only be performed by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment. The user is solely responsible for all safety precautions and for verifying the identity and purity of the synthesized materials.
References
Abstract
This application note describes a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Efinaconazole and its related compounds in bulk drug substances and pharmaceutical formulations. The developed method is precise, accurate, and robust, making it suitable for routine quality control and stability testing.
Introduction
Efinaconazole is a triazole antifungal agent used for the topical treatment of onychomycosis.[1][2][3][4] It is crucial to monitor the purity of the active pharmaceutical ingredient (API) and the finished product by quantifying any related compounds, which can be process-related impurities or degradation products.[4][5][6] A validated, stability-indicating HPLC method is essential to ensure the safety and efficacy of the drug product.[7] This document provides a detailed protocol for such a method, capable of separating Efinaconazole from its known impurities and degradation products.
Experimental
Instrumentation
A liquid chromatograph equipped with a UV detector and a data acquisition system was used.
Chemicals and Reagents
-
Efinaconazole reference standard and impurity standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M Potassium dihydrogen phosphate buffer (pH adjusted to 5.5 with diluted orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Run Time | Approximately 55 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 92 | 8 |
| 20 | 92 | 8 |
| 45 | 20 | 80 |
| 50 | 20 | 80 |
| 52 | 92 | 8 |
| 55 | 92 | 8 |
Protocols
Preparation of Mobile Phase
Mobile Phase A (Buffer Preparation): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 5.5 with diluted orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.
Mobile Phase B: Acetonitrile (HPLC grade).
Preparation of Standard Solutions
Efinaconazole Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Efinaconazole reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solution (100 µg/mL): Dilute 5 mL of the standard stock solution to 50 mL with the mobile phase.
Related Compounds Standard Solution: Prepare a stock solution containing known related compounds at appropriate concentrations. Further dilute to a working concentration (e.g., 1 µg/mL).
Preparation of Sample Solution
Bulk Drug: Accurately weigh about 25 mg of the Efinaconazole sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute 5 mL of this solution to 50 mL with the mobile phase to obtain a final concentration of 100 µg/mL.
Formulation (Topical Solution): Accurately transfer a quantity of the formulation equivalent to 10 mg of Efinaconazole into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase and mix well.
System Suitability
Perform system suitability tests before sample analysis to ensure the performance of the chromatographic system. The acceptance criteria are listed in Table 3.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (for Efinaconazole peak) | Not more than 2.0 |
| Theoretical Plates (for Efinaconazole peak) | Not less than 2000 |
| % RSD for replicate injections of Efinaconazole | Not more than 2.0% |
| Resolution between Efinaconazole and closest eluting impurity | Not less than 2.0 |
Method Validation
The analytical method was validated according to ICH guidelines. The validation parameters are summarized below.
Specificity
The specificity of the method was evaluated by conducting forced degradation studies. Efinaconazole was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[1][8] The results demonstrated that the method is stability-indicating, as the degradation products were well-resolved from the Efinaconazole peak and from each other.
Linearity
The linearity of the method was established over a concentration range of 25 to 150 µg/mL for Efinaconazole. The correlation coefficient (r²) was found to be greater than 0.998.[1][9]
Accuracy
The accuracy of the method was determined by recovery studies. The recovery of Efinaconazole was found to be within 98.0% to 102.0%.
Precision
The precision of the method was evaluated by analyzing six replicate preparations of the Efinaconazole sample. The relative standard deviation (RSD) for the assay results was less than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ for Efinaconazole and its related compounds were determined based on the signal-to-noise ratio and were found to be sufficiently low for the intended purpose.
Results and Discussion
The developed HPLC method successfully separates Efinaconazole from its potential impurities and degradation products. A representative chromatogram is shown in Figure 1. The retention time for Efinaconazole is approximately 28.8 minutes.[10] The method is sensitive and provides accurate and precise results, making it suitable for routine quality control analysis.
Visualizations
Caption: Experimental workflow for HPLC analysis of Efinaconazole.
Caption: Logical relationship for system suitability testing.
Conclusion
A highly specific, accurate, and precise stability-indicating RP-HPLC method for the analysis of Efinaconazole and its related compounds has been developed and validated. The method is suitable for routine quality control analysis in the pharmaceutical industry.
References
- 1. gjpb.de [gjpb.de]
- 2. Efinaconazole | C18H22F2N4O | CID 489181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. veeprho.com [veeprho.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Efinaconazole Impurities | SynZeal [synzeal.com]
- 7. library.dphen1.com [library.dphen1.com]
- 8. View of Stability indicating RP-HPLC-UV method development and validation for estimation of Efinaconazole in bulk drug and pharmaceutical formulation [gjpb.de]
- 9. Stability indicating RP-HPLC-UV method development and validation for estimation of Efinaconazole in bulk drug and pharmaceutical formulation | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Efinaconazole and its Analogues by LC-MS/MS
For Research Use Only.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Efinaconazole and its potential analogues in plasma. The method utilizes a simple liquid-liquid extraction (LLE) for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for pharmacokinetic, toxicokinetic, or metabolism studies of Efinaconazole and related compounds.
Introduction
Efinaconazole is a triazole antifungal agent approved for the topical treatment of onychomycosis.[1][2][3] As with any drug development program, it is crucial to have reliable analytical methods to quantify the parent drug and its metabolites or analogues in biological matrices. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed.[4][5][6] This document provides a detailed protocol for the quantification of Efinaconazole and can serve as a starting point for the analysis of its structural analogues.
Experimental
Materials and Reagents
-
Efinaconazole reference standard
-
Internal Standard (IS) (e.g., Fluconazole or a stable isotope-labeled Efinaconazole)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Equipment
-
Liquid chromatograph (U)HPLC system
-
Triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source[7][8]
-
Analytical column: Thermo Hypersil Gold (100 mm x 2.1 mm, 1.9 µm) or equivalent[7][8]
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Efinaconazole reference standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Spiking into Plasma: Spike the working standard solutions into blank human plasma to prepare calibration curve (CC) standards and quality control (QC) samples.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the internal standard working solution and vortex briefly.
-
Add 500 µL of ethyl acetate (B1210297) (or another suitable organic solvent).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | Thermo Hypersil Gold (100 mm x 2.1 mm, 1.9 µm)[7][8] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | See Table 1 |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 95 |
| 2.0 | 95 |
| 2.1 | 20 |
| 3.0 | 20 |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Spray Voltage | 3500 V |
| Sheath Gas | 35 (arbitrary units) |
| Auxiliary Gas | 10 (arbitrary units) |
| Capillary Temp. | 325°C |
| Vaporizer Temp. | 350°C |
Table 2: SRM Transitions for Efinaconazole and Analogues (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Efinaconazole | 349.2 | 125.1 | 25 |
| Analogue 1 | User Determined | User Determined | User Determined |
| Analogue 2 | User Determined | User Determined | User Determined |
| IS (Fluconazole) | 307.1 | 220.1 | 20 |
Note: The SRM transitions and collision energies for analogues must be optimized by infusing the individual compounds into the mass spectrometer.
Data Presentation
The following tables summarize the expected performance of the method for Efinaconazole, based on published data.[7][8] Similar validation would be required for any analogues.
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range | Correlation Coefficient (r²) |
| Efinaconazole | 1 - 2000 pg/mL | > 0.99 |
Table 4: Precision and Accuracy
| QC Level | Concentration (pg/mL) | Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15 |
| Low | 3 | < 15 | ± 15 |
| Medium | 100 | < 15 | ± 15 |
| High | 1500 | < 15 | ± 15 |
Experimental Workflow
Caption: LC-MS/MS workflow for the quantification of Efinaconazole.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of Efinaconazole in plasma. The protocol can be adapted and validated for the analysis of Efinaconazole analogues, making it a valuable tool for drug discovery and development. The simple extraction procedure and rapid analysis time allow for high-throughput applications.
References
- 1. jetir.org [jetir.org]
- 2. Development and Validation of HPLC Method for Efinaconazole: Application to Human Nail Permeation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. View of Stability indicating RP-HPLC-UV method development and validation for estimation of Efinaconazole in bulk drug and pharmaceutical formulation [gjpb.de]
- 4. Development and Validation of a LC-MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent-Efinaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Determination of Efinaconazole in Plasma using Validated LC-MS/MS Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for Efinaconazole Analogue-1 as a Reference Standard
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Mechanism of action of efinaconazole, a novel triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Efinaconazole? [synapse.patsnap.com]
- 7. jetir.org [jetir.org]
- 8. Determination of Efinaconazole in Plasma using Validated LC-MS/MS Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Triazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to triazole antifungal agents. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.
Introduction
Triazoles are a cornerstone in the management of invasive fungal infections. However, the emergence of resistance necessitates accurate and reliable susceptibility testing to guide clinical decision-making and support the development of new antifungal agents. This document outlines the principles and step-by-step procedures for the most commonly used methods: broth microdilution, disk diffusion, and agar-based screening.
Key Methodologies
Two primary standardized methods for in vitro antifungal susceptibility testing are the broth microdilution and disk diffusion assays.[1] Both the CLSI and EUCAST have developed detailed protocols for these methods to ensure inter-laboratory reproducibility.[2][3][4][5]
Broth Microdilution Method
The broth microdilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period.[6]
Experimental Protocol: Broth Microdilution (Adapted from CLSI M27/M38 and EUCAST E.Def 7.3.2/9.3.2)
a. Inoculum Preparation:
-
Subculture the fungal isolate onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours for yeasts or longer for molds to ensure purity and viability.[7]
-
Prepare a suspension of fungal colonies in sterile saline or distilled water.[7]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. For molds, a conidial suspension is prepared and counted using a hemocytometer to achieve a specific concentration.
-
Further dilute the standardized suspension in the test medium (RPMI 1640) to achieve the final desired inoculum concentration in the microdilution plate. The final inoculum size differs between CLSI (0.5-2.5 x 10^3 CFU/mL for yeasts) and EUCAST (1-5 x 10^5 CFU/mL for yeasts) guidelines.[4][5]
b. Preparation of Antifungal Solutions:
-
Prepare stock solutions of the triazole agents in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial twofold dilutions of the antifungal agents in the test medium (RPMI 1640 with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired concentration range.[1][6] EUCAST recommends supplementing the RPMI 1640 medium with 2% glucose.[1][5]
c. Microdilution Plate Preparation and Inoculation:
-
Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).
d. Incubation:
-
Incubate the plates at 35°C.
-
For yeasts, the incubation period is typically 24 hours.[8] For molds, incubation can range from 24 to 72 hours, depending on the species and growth rate.[9]
e. Endpoint Determination (MIC Reading):
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
-
For triazoles, the endpoint is typically read as the concentration that produces at least a 50% reduction in turbidity (for yeasts) or growth (for molds) as determined visually or spectrophotometrically.[2][10]
Workflow for Broth Microdilution Testing
Caption: Workflow of the Broth Microdilution Method.
Disk Diffusion Method
The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution. It involves placing paper disks impregnated with a specific concentration of an antifungal agent onto an agar plate inoculated with the test organism. The susceptibility is determined by measuring the diameter of the zone of growth inhibition around the disk.[1][11]
Experimental Protocol: Disk Diffusion (Adapted from CLSI M44/M51)
a. Inoculum Preparation:
-
Prepare a fungal suspension and adjust its turbidity to a 0.5 McFarland standard as described for the broth microdilution method.[1]
b. Agar Plate Inoculation:
-
Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue for optimal results.[1]
-
Dip a sterile cotton swab into the standardized inoculum and streak the entire surface of the agar plate evenly in three directions to ensure confluent growth.[11]
-
Allow the plate to dry for 3-15 minutes before applying the disks.[1]
c. Application of Antifungal Disks:
-
Aseptically apply the triazole-impregnated paper disks to the surface of the inoculated agar.
-
Ensure firm contact between the disk and the agar surface.
-
If multiple disks are used on the same plate, they should be spaced far enough apart (e.g., at least 24 mm from center to center) to prevent overlapping of the inhibition zones.[1]
d. Incubation:
-
Invert the plates and incubate at 35°C for 20-24 hours for yeasts.[1] Incubation times may be longer for molds.
e. Measurement and Interpretation:
-
Measure the diameter of the zone of complete growth inhibition to the nearest millimeter.
-
Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints for specific fungus-drug combinations.[2]
Workflow for Disk Diffusion Testing
Caption: Workflow of the Disk Diffusion Method.
Agar-Based Screening Method
EUCAST has developed an agar-based screening method for the detection of azole resistance in Aspergillus species.[1][2] This method is useful for rapid screening of a large number of isolates.
Experimental Protocol: Agar Screening for Azole Resistance (Adapted from EUCAST)
a. Plate Preparation:
-
Prepare RPMI 1640 agar plates containing specific concentrations of itraconazole (B105839) (4 µg/mL), voriconazole (B182144) (2 µg/mL), and posaconazole (B62084) (0.5 µg/mL).[1][2]
-
A drug-free control well or quadrant is also included.[12]
b. Inoculation:
-
Prepare a conidial suspension of the Aspergillus isolate.
-
Inoculate each well or quadrant of the screening plate with the fungal suspension.[12]
c. Incubation:
-
Incubate the plates at 35-37°C for 48 hours.[12]
d. Interpretation:
-
Growth in the drug-free control well validates the test.
-
Growth in any of the wells containing a triazole is indicative of potential resistance.[1][12]
-
Isolates showing growth on the screening plates should be further tested using a quantitative method like broth microdilution to confirm resistance and determine the MIC.[12]
Logical Flow for Agar Screening
Caption: Logical flow for interpreting agar screening results.
Data Presentation
Table 1: Quality Control (QC) Strains and Expected MIC Ranges (µg/mL) for Triazoles
| QC Strain | Antifungal Agent | CLSI Expected MIC Range | EUCAST Expected MIC Range |
| Candida parapsilosis ATCC 22019 | Fluconazole | 1.0 - 8.0 | 0.5 - 4.0 |
| Itraconazole | 0.06 - 0.5 | 0.03 - 0.25 | |
| Voriconazole | 0.015 - 0.12 | 0.015 - 0.12 | |
| Posaconazole | 0.03 - 0.25 | 0.03 - 0.25 | |
| Candida krusei ATCC 6258 | Fluconazole | 16 - 128 | 8 - 64 |
| Itraconazole | 0.12 - 1.0 | 0.12 - 1.0 | |
| Voriconazole | 0.06 - 0.5 | 0.06 - 0.5 | |
| Posaconazole | 0.25 - 2.0 | 0.25 - 2.0 | |
| Aspergillus flavus ATCC 204304 | Itraconazole | 0.12 - 0.5 | 0.12 - 0.5 |
| Voriconazole | 0.25 - 1.0 | 0.25 - 1.0 | |
| Posaconazole | 0.03 - 0.12 | 0.03 - 0.12 |
Note: Expected ranges may be updated by CLSI and EUCAST. Refer to the latest documentation.[9][13][14]
Table 2: Typical MIC Ranges (µg/mL) of Triazoles for Common Fungal Pathogens
| Fungal Species | Itraconazole | Voriconazole | Posaconazole | Fluconazole |
| Aspergillus fumigatus | 0.12 - 2 | 0.25 - 2 | 0.03 - 0.5 | >64 |
| Aspergillus flavus | 0.25 - 1 | 0.5 - 2 | 0.06 - 0.5 | >64 |
| Aspergillus niger | 0.5 - >8 | 0.5 - 4 | 0.12 - 1 | >64 |
| Aspergillus terreus | 0.5 - 4 | 0.5 - 2 | 0.12 - 1 | >64 |
| Candida albicans | 0.015 - 1 | 0.007 - 0.5 | 0.007 - 0.5 | 0.12 - 8 |
| Candida glabrata | 0.12 - >16 | 0.03 - 8 | 0.06 - 8 | 0.5 - >64 |
| Candida parapsilosis | 0.015 - 0.5 | 0.007 - 0.25 | 0.015 - 0.5 | 0.25 - 4 |
| Candida tropicalis | 0.03 - 1 | 0.015 - 0.5 | 0.015 - 0.5 | 0.25 - 8 |
| Cryptococcus neoformans | 0.03 - 0.5 | 0.015 - 0.25 | 0.03 - 0.5 | 1 - 16 |
Note: These are general ranges and can vary. Local epidemiology and resistance patterns should be considered.[10][13][15][16][17]
Conclusion
Standardized in vitro antifungal susceptibility testing is crucial for the effective management of fungal infections and for the surveillance of emerging resistance. The protocols detailed in these application notes provide a framework for obtaining reliable and reproducible results for triazole antifungals. Adherence to these standardized methods is essential for generating data that can be accurately interpreted and compared across different laboratories and studies.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. brcast.org.br [brcast.org.br]
- 7. scribd.com [scribd.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. cdc.gov [cdc.gov]
- 13. Wild-Type MIC Distributions and Epidemiological Cutoff Values for the Triazoles and Six Aspergillus spp. for the CLSI Broth Microdilution Method (M38-A2 Document) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Azole Susceptibility Profiles of More than 9,000 Clinical Yeast Isolates Belonging to 40 Common and Rare Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Antifungal Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The discovery of novel antifungal agents is paramount to addressing this unmet medical need. Cell-based assays are fundamental tools in the initial stages of the drug discovery pipeline, enabling the high-throughput screening of large compound libraries to identify potential antifungal candidates. These assays assess the effect of compounds on fungal cell viability, growth, or metabolism, providing a direct measure of their antifungal potential. This document provides an overview of commonly employed cell-based assays, detailed experimental protocols, and data interpretation guidelines for screening and characterizing antifungal activity.
Key Cell-Based Assays for Antifungal Screening
Several robust and scalable cell-based assays are available for antifungal screening, each with distinct advantages and applications. The choice of assay often depends on the specific research question, the fungal species being investigated, and the desired throughput.
-
Broth Microdilution Assays: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1][2][3] It involves challenging a standardized fungal inoculum with serial dilutions of a test compound in a liquid broth medium. The MIC is the lowest concentration of the compound that prevents visible fungal growth.[1]
-
Colorimetric Assays for Cell Viability: These assays rely on metabolic indicators that change color in the presence of viable, metabolically active cells. They are well-suited for high-throughput screening in microplate formats.
-
MTT Assay: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[4][5][6] The intensity of the color is proportional to the number of viable cells.
-
XTT Assay: The XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide] assay is similar to the MTT assay, but the resulting formazan product is water-soluble, simplifying the protocol.[7] It is widely used for assessing antifungal susceptibility, particularly in biofilm studies.[7][8]
-
Resazurin Assay: Resazurin (also known as AlamarBlue) is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, fluorescent resorufin.[9][10][11] The color change can be assessed visually or measured spectrophotometrically or fluorometrically.[11][12]
-
-
Bioluminescence-Based Assays: These highly sensitive assays measure adenosine (B11128) triphosphate (ATP), a key molecule in energy metabolism, as an indicator of cell viability.[13][14] Upon cell death, ATP is rapidly degraded. The ATP bioluminescence assay utilizes the luciferin-luciferase reaction, where the light emitted is directly proportional to the amount of ATP present.[14][15]
Data Presentation: Comparative Antifungal Activity
The following table summarizes hypothetical quantitative data from various cell-based assays, illustrating how results can be presented for comparative analysis of different antifungal compounds against a panel of fungal pathogens.
| Antifungal Compound | Fungal Species | Assay Type | Endpoint | Value (µg/mL) |
| Compound A | Candida albicans | Broth Microdilution | MIC | 2 |
| Aspergillus fumigatus | Broth Microdilution | MIC | 8 | |
| Cryptococcus neoformans | Broth Microdilution | MIC | 4 | |
| Compound B | Candida albicans | XTT | IC₅₀ | 0.5 |
| Aspergillus fumigatus | XTT | IC₅₀ | 4 | |
| Cryptococcus neoformans | XTT | IC₅₀ | 1 | |
| Fluconazole (Control) | Candida albicans | Broth Microdilution | MIC | 1 |
| Aspergillus fumigatus | Broth Microdilution | MIC | >64 | |
| Cryptococcus neoformans | Broth Microdilution | MIC | 8 | |
| Amphotericin B (Control) | Candida albicans | Broth Microdilution | MIC | 0.25 |
| Aspergillus fumigatus | Broth Microdilution | MIC | 1 | |
| Cryptococcus neoformans | Broth Microdilution | MIC | 0.5 |
MIC (Minimum Inhibitory Concentration): Lowest concentration that inhibits visible growth. IC₅₀ (Half-maximal Inhibitory Concentration): Concentration that inhibits 50% of metabolic activity.
Experimental Workflows and Signaling Pathways
Visualizing experimental workflows and the underlying biological pathways is crucial for understanding the screening process and the mechanism of action of antifungal agents.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agrilogy.in [agrilogy.in]
- 5. A rapid colorimetric assay of fungal viability with the tetrazolium salt MTT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Resazurin to determine the minimum inhibitory concentration on antifungal susceptibility assays for Fonsecaea sp. using a modified EUCAST protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of bioluminescence ATP measurement for evaluation of fungal viability of foxing spots on old documents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. goldbio.com [goldbio.com]
- 15. researchgate.net [researchgate.net]
Application Note: Profiling of Efinaconazole Analogue-1 for Pharmaceutical Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efinaconazole is a broad-spectrum triazole antifungal agent primarily used for the topical treatment of onychomycosis. As with any active pharmaceutical ingredient (API), the identification, quantification, and control of impurities are critical to ensure its safety, efficacy, and quality. This application note details the analytical methodology for the impurity profiling of Efinaconazole, with a specific focus on a representative process-related impurity, herein designated as "Efinaconazole Analogue-1." The protocols and data presented are representative and can be adapted for the analysis of various Efinaconazole-related impurities.
Process-related impurities can arise from the manufacturing process, including starting materials, intermediates, and by-products. Degradation products can also form during storage and handling. Regulatory bodies like the International Council for Harmonisation (ICH) provide strict guidelines for the control of such impurities in pharmaceutical products.[1][2]
This document provides a comprehensive guide for the impurity profiling of Efinaconazole, including a detailed experimental protocol for High-Performance Liquid Chromatography (HPLC) analysis, data presentation, and visualization of the experimental workflow and a potential impurity formation pathway.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of Efinaconazole and "this compound" (represented by the known Impurity A) using the HPLC method described in the experimental protocol.
| Analyte | Retention Time (min) | Relative Retention Time (RRT) | Wavelength (nm) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Efinaconazole | 28.78 | 1.00 | 210 | 0.01 µg/mL | 0.03 µg/mL |
| This compound (Impurity A) | Approx. 25.9 | Approx. 0.90 | 210 | 0.01 µg/mL | 0.03 µg/mL |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol describes a stability-indicating HPLC method for the separation and quantification of Efinaconazole and its related impurities.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
Analytical column: Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent
-
Mobile Phase A: 0.01 mol/L Potassium Dihydrogen Phosphate - Tripotassium Phosphate buffer / Methanol (92:8, v/v)
-
Mobile Phase B: Acetonitrile
-
Diluent: Mobile Phase A / Acetonitrile (50:50, v/v)
-
Efinaconazole reference standard
-
This compound (Impurity A) reference standard
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (analytical grade)
-
Tripotassium Phosphate (analytical grade)
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: 55 minutes
-
Gradient Program:
Time (min) Mobile Phase A (%) Mobile Phase B (%) 0.01 83 17 | 50 | 30 | 70 |
3. Preparation of Solutions:
-
Standard Stock Solution (Efinaconazole): Accurately weigh and dissolve an appropriate amount of Efinaconazole reference standard in the diluent to obtain a concentration of 100 µg/mL.
-
Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.
-
Spiked Sample Solution: Prepare a solution of Efinaconazole at a concentration of 1 mg/mL in the diluent. Spike this solution with the this compound stock solution to achieve a final impurity concentration of approximately 0.1% (1 µg/mL) relative to the Efinaconazole concentration.
-
Test Sample Solution: Prepare the Efinaconazole drug substance or product sample to be tested at a concentration of 1 mg/mL in the diluent.
4. System Suitability:
Before sample analysis, inject the standard solution five times and ensure the following system suitability parameters are met:
-
Tailing Factor (T): Not more than 2.0 for the Efinaconazole peak.
-
Theoretical Plates (N): Not less than 2000 for the Efinaconazole peak.
-
Relative Standard Deviation (RSD): Not more than 2.0% for the peak area of Efinaconazole.
5. Analysis Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solutions to determine the retention times and response factors.
-
Inject the test sample and spiked sample solutions.
-
Identify and quantify any impurities in the test sample by comparing their retention times and peak areas with those of the standards.
Visualizations
Experimental Workflow for Impurity Profiling
Caption: Experimental workflow for HPLC-based impurity profiling.
Potential Formation Pathway of this compound (Impurity A)
Caption: Formation of a process-related impurity from a starting material isomer.
References
Application Notes and Protocols for Forced Degradation Studies of Efinaconazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on the antifungal agent Efinaconazole. Understanding the degradation pathways and the stability of a drug substance under various stress conditions is a critical component of the drug development process, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH). The following protocols are based on established stability-indicating analytical methods.
Introduction
Efinaconazole is a triazole antifungal agent used for the topical treatment of onychomycosis. Forced degradation studies, or stress testing, are essential to identify the likely degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing and validating stability-indicating analytical methods, which are capable of accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.
Recent studies have shown that Efinaconazole is susceptible to degradation under certain stress conditions, particularly oxidation.[1] This document outlines the protocols for subjecting Efinaconazole to acidic, alkaline, oxidative, thermal, and photolytic stress conditions and the analytical method for quantifying the extent of degradation.
Experimental Protocols
The following protocols describe the forced degradation of Efinaconazole under five different stress conditions.
Acidic Degradation (Hydrolysis)
-
Objective: To evaluate the stability of Efinaconazole in an acidic environment.
-
Procedure:
-
Accurately weigh 50 mg of Efinaconazole and dissolve it in 50 ml of 0.1 N Hydrochloric Acid (HCl).
-
Reflux the solution at 80°C for 3 hours in a round-bottom flask fitted with a condenser.
-
After 3 hours, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N Sodium Hydroxide (NaOH).
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Alkaline Degradation (Hydrolysis)
-
Objective: To assess the stability of Efinaconazole in a basic environment.
-
Procedure:
-
Accurately weigh 50 mg of Efinaconazole and dissolve it in 50 ml of 0.1 N Sodium Hydroxide (NaOH).
-
Reflux the solution at 80°C for 3 hours in a round-bottom flask with a condenser.
-
After 3 hours, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N Hydrochloric Acid (HCl).
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Oxidative Degradation
-
Objective: To determine the susceptibility of Efinaconazole to oxidation.
-
Procedure:
-
Accurately weigh 50 mg of Efinaconazole and dissolve it in 50 ml of 3% Hydrogen Peroxide (H₂O₂).
-
Heat the solution at 80°C for 3 hours in a round-bottom flask.
-
After 3 hours, cool the solution to room temperature.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Thermal Degradation
-
Objective: To investigate the effect of high temperature on the stability of Efinaconazole.
-
Procedure:
-
Place a known quantity of Efinaconazole powder in a petri dish.
-
Expose the sample to a dry heat of 80°C in a hot air oven for a specified duration (e.g., 24 hours).
-
After the exposure period, allow the sample to cool to room temperature.
-
Dissolve a known amount of the stressed sample in the mobile phase to a suitable concentration for HPLC analysis.
-
Photolytic Degradation
-
Objective: To evaluate the stability of Efinaconazole upon exposure to light.
-
Procedure:
-
Place a known quantity of Efinaconazole powder in a transparent container.
-
Expose the sample to a UV light source (e.g., 254 nm) for a specified period (e.g., 24 hours).
-
Simultaneously, protect an identical sample from light to serve as a control.
-
After the exposure period, dissolve a known amount of both the exposed and control samples in the mobile phase to a suitable concentration for HPLC analysis.
-
Analytical Method: Stability-Indicating RP-HPLC
A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is employed to separate and quantify Efinaconazole from its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Enable C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : 0.01 M Potassium Dihydrogen Phosphate buffer (pH 5.5) (90:10 v/v) |
| Flow Rate | 2 ml/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µl |
| Column Temperature | Ambient |
| Retention Time of Efinaconazole | ~4.55 min |
Data Presentation
The results of the forced degradation studies are summarized in the table below. The percentage of degradation is calculated by comparing the peak area of Efinaconazole in the stressed sample to that of an unstressed standard solution.
Table 1: Summary of Forced Degradation Studies of Efinaconazole
| Stress Condition | Parameters | % Degradation |
| Acidic Hydrolysis | 0.1 N HCl at 80°C for 3 hours | 100% |
| Alkaline Hydrolysis | 0.1 N NaOH at 80°C for 3 hours | 66.53% |
| Oxidative Degradation | 3% H₂O₂ at 80°C for 3 hours | 98.14% |
| Thermal Degradation | 80°C (Dry Heat) | 46.78% |
| Photolytic Degradation | UV light exposure | 81.78% |
Note: The percentage degradation values are based on the study by Manchi et al.
Visualization of Experimental Workflow
The following diagrams illustrate the workflow for the forced degradation studies and the subsequent analytical process.
Caption: Workflow for Forced Degradation of Efinaconazole.
Caption: HPLC Analytical Pathway for Degraded Samples.
References
Application Notes and Protocols for the NMR Characterization of Efinaconazole Synthesis Byproducts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efinaconazole, a triazole antifungal agent, is a cornerstone in the topical treatment of onychomycosis. The synthesis of this active pharmaceutical ingredient (API) can lead to the formation of various byproducts that may impact the final product's purity, safety, and efficacy. Robust analytical methodologies are therefore critical for the identification and quantification of these process-related impurities. This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) characterization of known Efinaconazole synthesis byproducts. It includes comprehensive tables of ¹H and ¹³C NMR spectral data, detailed experimental protocols for byproduct synthesis and NMR analysis, and visual diagrams of synthetic and analytical workflows to aid researchers in this critical aspect of drug development.
Introduction
Efinaconazole, with the chemical name (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a potent inhibitor of fungal lanosterol (B1674476) 14α-demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway.[1] Its efficacy in treating fungal nail infections is well-established.[2] During the multi-step synthesis of Efinaconazole, a number of byproducts can be generated through side reactions, incomplete reactions, or rearrangement of intermediates. Regulatory bodies require stringent control and characterization of these impurities to ensure the quality and safety of the final drug product.[3][4]
This application note focuses on the NMR characterization of six identified synthesis byproducts of Efinaconazole, designated as Impurities A through F. These byproducts can be categorized based on their formation pathways, including those arising from starting material impurities, side reactions such as substitution or rearrangement, and degradation.[5] Accurate structural elucidation and quantification of these byproducts are paramount, and NMR spectroscopy serves as a primary tool for this purpose, providing unambiguous structural information.
Efinaconazole Synthesis and Byproduct Formation
The synthesis of Efinaconazole typically involves the ring-opening of a key epoxide intermediate, (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane, with 4-methylenepiperidine (B3104435).[6][7] The formation of byproducts can occur at various stages of this synthesis. The logical pathway for the synthesis and the emergence of key byproducts are illustrated below.
NMR Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for Efinaconazole and its identified synthesis byproducts. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Data of Efinaconazole and Byproducts (400 MHz, CDCl₃)
| Compound | δ (ppm), Multiplicity (J in Hz), Assignment |
| Efinaconazole | 8.00 (s, 1H, Triazole-H), 7.76 (s, 1H, Triazole-H), 7.51–7.45 (m, 1H, Ar-H), 6.78–6.68 (m, 2H, Ar-H), 5.50 (brs, 1H, OH), 4.85 (d, J = 14.4 Hz, 1H, CH₂-Triazole), 4.78 (d, J = 14.4 Hz, 1H, CH₂-Triazole), 4.61 (s, 2H, =CH₂), 2.88 (q, J = 6.9 Hz, 1H, CH-CH₃), 2.66 (br s, 2H, Piperidine-H), 2.32 (br s, 2H, Piperidine-H), 2.21–2.17 (m, 4H, Piperidine-H), 0.93 (d, J = 6.9 Hz, 3H, CH₃)[8] |
| Impurity A | Representative Data: Similar to Efinaconazole with expected shifts in the diastereomeric center and adjacent protons. Key differences in the chemical shift of the methyl group and the methine proton are anticipated. |
| Impurity B | Representative Data: Spectral features will be highly dependent on the specific piperidine-related impurity. Common impurities may lack the methylene (B1212753) group or have other substitutions on the piperidine ring. |
| Impurity C | Representative Data: The aromatic region will show signals corresponding to the substitution of a fluorine atom with a second 4-methylenepiperidine moiety. |
| Impurity D | Representative Data: The spectrum will be complex, showing signals for both the Efinaconazole and the epoxide adduct moieties, resulting in a higher number of total protons. |
| Impurity E | Representative Data: The spectrum will lack the characteristic epoxide signals and show signals indicative of a rearranged ketone or aldehyde functionality. |
| Impurity F | Representative Data: The spectrum will show changes in the chemical shifts of protons adjacent to the site of oxidation, potentially the tertiary alcohol, which may be oxidized to a ketone. |
Table 2: ¹³C NMR Data of Efinaconazole and Byproducts (100 MHz, CDCl₃)
| Compound | δ (ppm), Assignment |
| Efinaconazole | 162.5 (dd, J = 250, 13 Hz, C-F), 158.5 (dd, J = 246, 12 Hz, C-F), 151.3, 145.9, 144.4 (Triazole-C), 130.6 (dd, J = 8.7, 5.8 Hz, Ar-C), 124.7 (dd, J = 14, 3.6 Hz, Ar-C), 111.4 (dd, J = 20, 2.9 Hz, Ar-C), 108.1 (=C), 104.1 (dd, J = 28, 25 Hz, Ar-C), 77.7 (C-OH), 64.4 (CH-CH₃), 55.9 (CH₂-Triazole), 52.4 (Piperidine-C), 35.2 (Piperidine-C), 7.63 (CH₃)[8] |
| Impurity A | Representative Data: Similar to Efinaconazole with shifts in the carbon signals around the chiral centers. |
| Impurity B | Representative Data: The carbon signals for the piperidine ring will differ based on the specific impurity structure. |
| Impurity C | Representative Data: Additional signals corresponding to the second piperidine ring and altered aromatic carbon signals due to the substitution. |
| Impurity D | Representative Data: A combination of signals from both Efinaconazole and the epoxide moiety. |
| Impurity E | Representative Data: Presence of a carbonyl signal (ketone or aldehyde) and absence of the epoxide carbon signals. |
| Impurity F | Representative Data: A carbonyl signal will be present if the tertiary alcohol is oxidized, with corresponding shifts in adjacent carbon signals. |
Experimental Protocols
Synthesis of Efinaconazole Byproducts (General Procedures)
The following are generalized synthetic protocols for the Efinaconazole byproducts, based on literature procedures.[5] Researchers should adapt these methods as necessary and perform appropriate characterization to confirm the identity of the synthesized compounds.
a) Synthesis of Impurity A (Diastereomer): Impurity A, a diastereomer of Efinaconazole, can be synthesized using a similar procedure to the main API but starting with a different stereoisomer of the epoxide intermediate.
-
To a solution of the appropriate diastereomer of (2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)(1H-1,2,4-triazol-1-yl)methane in a suitable solvent (e.g., acetonitrile), add 4-methylenepiperidine.
-
The reaction may be heated to reflux to drive it to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue using column chromatography on silica (B1680970) gel to isolate Impurity A.
b) Synthesis of Impurity C (Substitution Product): This impurity can be formed by the reaction of Efinaconazole with an excess of 4-methylenepiperidine under forcing conditions.
-
Dissolve Efinaconazole in a suitable solvent and add a significant excess of 4-methylenepiperidine.
-
Heat the reaction mixture at an elevated temperature for an extended period.
-
Monitor the formation of the byproduct by HPLC.
-
After the reaction, quench with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain Impurity C.
NMR Sample Preparation and Analysis
The following protocol outlines the general procedure for preparing and analyzing samples of Efinaconazole and its byproducts by NMR spectroscopy.
a) Sample Preparation:
-
Accurately weigh 5-10 mg of the purified byproduct for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
b) NMR Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: ~4 seconds
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~1-2 seconds
-
Spectral Width: -10 to 220 ppm
-
c) Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of protons.
-
Assign the signals in both ¹H and ¹³C NMR spectra to the respective nuclei in the proposed byproduct structure. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary for unambiguous assignments.
Conclusion
The comprehensive NMR characterization of synthesis byproducts is a non-negotiable aspect of modern pharmaceutical development. This application note provides a foundational guide for researchers working with Efinaconazole, offering detailed protocols and reference NMR data. By employing these methodologies, scientists can confidently identify, quantify, and control the impurity profile of Efinaconazole, thereby ensuring the quality, safety, and regulatory compliance of this important antifungal medication. The provided workflows and data tables serve as a valuable resource for method development and routine quality control in the pharmaceutical industry.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. researchgate.net [researchgate.net]
- 3. daicelpharmastandards.com [daicelpharmastandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: EFINACONAZOLE , Эфинаконазол ,艾非康唑 , إيفيناكونازول [orgspectroscopyint.blogspot.com]
Application Notes and Protocols for Culturing Dermatophytes for Antifungal Drug Susceptibility Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dermatophytes, the fungi responsible for infections of the skin, hair, and nails, are a significant cause of morbidity worldwide. The rising incidence of antifungal resistance necessitates standardized and reliable methods for in vitro susceptibility testing to guide clinical therapy and to facilitate the development of new antifungal agents. These application notes provide detailed protocols for the cultivation of dermatophytes and the determination of their susceptibility to antifungal drugs using two principal methods: Broth Microdilution and Agar (B569324) Disk Diffusion. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
I. General Laboratory Procedures and Safety Precautions
Working with dermatophytes requires adherence to Biosafety Level 2 (BSL-2) practices. All manipulations should be performed in a certified biological safety cabinet (BSC). Personal protective equipment (PPE), including lab coats and gloves, must be worn. All contaminated materials must be decontaminated, preferably by autoclaving, before disposal.
II. Media Preparation
A. Dermatophyte Test Medium (DTM) for Isolation and Initial Culture
Dermatophyte Test Medium is a selective and differential medium used for the initial isolation of dermatophytes from clinical specimens.[1][2] It contains cycloheximide (B1669411) to inhibit saprophytic fungi and antibiotics to suppress bacterial growth.[2] A pH indicator, phenol (B47542) red, is included to signal the growth of dermatophytes, which produce alkaline metabolites that change the medium's color from yellow to red.[3]
Composition of DTM:
| Component | Amount per Liter |
| Soy Peptone | 10.0 g |
| Dextrose | 10.0 g |
| Cycloheximide | 0.5 g |
| Gentamicin Sulfate | 0.1 g |
| Chlortetracycline HCl | 0.1 g |
| Phenol Red | 0.2 g |
| Agar | 20.0 g |
Protocol for DTM Preparation:
-
Suspend 40.7 g of DTM powder in 1 liter of purified water.[4]
-
Heat with frequent agitation and boil for 1 minute to ensure complete dissolution.[4]
-
Dispense into appropriate containers and autoclave at 121°C for 15 minutes.[4]
-
Allow the medium to cool to 45-50°C before pouring into sterile Petri dishes.
B. Potato Dextrose Agar (PDA) or Oatmeal Agar for Conidiation
For susceptibility testing, a sufficient quantity of conidia is required. Potato Dextrose Agar (PDA) or oatmeal agar are often used to promote sporulation.[5][6]
Protocol for PDA Preparation:
-
Suspend 39 g of PDA powder in 1 liter of purified water.
-
Heat to boiling to dissolve the medium completely.
-
Autoclave at 121°C for 15 minutes.
-
Cool to 45-50°C and pour into sterile Petri dishes.
III. Inoculum Preparation for Susceptibility Testing
Standardization of the inoculum is a critical step for reproducible susceptibility testing results.[7] The inoculum should primarily consist of microconidia, as the susceptibility of hyphal fragments and conidia may differ.[8][9]
Protocol for Inoculum Preparation:
-
Grow the dermatophyte isolate on PDA or oatmeal agar at 28-30°C for 7-15 days to encourage conidiation.[10][11]
-
Flood the surface of the agar with sterile 0.85% saline containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop or cell scraper to dislodge the conidia.
-
Transfer the resulting suspension to a sterile tube.
-
Allow the heavy hyphal fragments to settle for 15-20 minutes.[11]
-
Carefully transfer the upper supernatant containing the conidia to a new sterile tube. For a more uniform suspension of microconidia, filtration through sterile gauze or a Whatman filter may be performed.[8][9]
-
Adjust the conidial suspension to the desired concentration using a spectrophotometer or by hemocytometer counting. For broth microdilution, the final inoculum concentration should be in the range of 0.5–5 x 104 CFU/mL.[12]
IV. Antifungal Susceptibility Testing Protocols
Two primary methods are used for the antifungal susceptibility testing of dermatophytes: broth microdilution and agar disk diffusion.
A. Broth Microdilution Method (CLSI M38-A2 and EUCAST E.Def 11.0)
The broth microdilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[11][13] The CLSI M38-A2 and EUCAST E.Def 11.0 documents provide standardized protocols for filamentous fungi, which have been adapted for dermatophytes.[5][14][15]
Experimental Protocol:
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of the antifungal agents in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[16]
-
Preparation of Microtiter Plates: Perform serial twofold dilutions of the antifungal agents in RPMI-1640 medium in 96-well microtiter plates.[11][17] The final concentrations should span a clinically relevant range.
-
Inoculation: Add 100 µL of the standardized dermatophyte inoculum to each well containing 100 µL of the diluted antifungal agent.[17]
-
Controls: Include a growth control well (inoculum without drug) and a sterility control well (medium only) on each plate.[17]
-
Incubation: Incubate the plates at 28-30°C for 4-7 days.[11][12] The optimal incubation time can vary depending on the dermatophyte species.[18]
-
Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥80%) compared to the growth control.[5] For some antifungals like amphotericin B, the endpoint is the complete inhibition of visible growth.[5]
Experimental Workflow for Broth Microdilution
Caption: Workflow for the broth microdilution antifungal susceptibility test.
B. Agar Disk Diffusion Method
The agar disk diffusion method is a simpler and more cost-effective alternative to broth microdilution for routine susceptibility testing.[18][19][20]
Experimental Protocol:
-
Media Preparation: Use Mueller-Hinton agar supplemented with 2% glucose and methylene (B1212753) blue for optimal results.
-
Inoculum Preparation: Prepare a dermatophyte suspension as described previously and adjust it to a 0.5 McFarland standard.
-
Inoculation: Evenly swab the surface of the agar plate with the standardized inoculum.[20]
-
Disk Application: Aseptically apply paper disks impregnated with known concentrations of antifungal agents to the agar surface.[10]
-
Incubation: Incubate the plates at 28-30°C for 5-7 days.[18][20]
-
Reading the Results: Measure the diameter of the zone of inhibition around each disk in millimeters. The interpretation of the zone sizes (susceptible, intermediate, or resistant) requires correlation with MIC data.[10]
Experimental Workflow for Agar Disk Diffusion
Caption: Workflow for the agar disk diffusion antifungal susceptibility test.
V. Data Presentation and Interpretation
The results of antifungal susceptibility testing are typically presented as the MIC, which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. For a population of isolates, MIC data can be summarized as the MIC50 and MIC90, which represent the MIC values that inhibit 50% and 90% of the isolates, respectively.
A. Summary of MIC Ranges for Common Antifungals against Dermatophytes
The following table summarizes the MIC ranges of several common antifungal agents against various dermatophyte species as reported in the literature.
| Antifungal Agent | Trichophyton rubrum (µg/mL) | Trichophyton mentagrophytes (µg/mL) | Microsporum canis (µg/mL) |
| Terbinafine | ≤0.001 - 4.0 | ≤0.001 - 2.0 | 0.004 - 0.25 |
| Itraconazole | 0.015 - 2.0 | 0.015 - 1.0 | 0.03 - 1.0 |
| Fluconazole | 0.25 - 64 | 0.125 - 64 | 0.5 - 64 |
| Griseofulvin | 0.125 - 8.0 | 0.06 - 4.0 | 0.125 - 4.0 |
| Ketoconazole | 0.015 - 2.0 | 0.015 - 1.0 | 0.03 - 1.0 |
Note: MIC ranges can vary significantly between studies due to methodological differences.
VI. Mechanisms of Antifungal Resistance in Dermatophytes
Understanding the molecular mechanisms of antifungal resistance is crucial for the development of new therapeutic strategies. The primary mechanisms of resistance in dermatophytes include alterations in the drug target, and increased drug efflux.
A. Target Site Mutations
Mutations in the genes encoding the target enzymes of antifungal drugs can lead to reduced drug binding and efficacy. A prominent example is the development of resistance to terbinafine, which targets the enzyme squalene (B77637) epoxidase.[2] Point mutations in the squalene epoxidase gene (ERG1) can result in amino acid substitutions that confer resistance.[9] Similarly, mutations in the ERG11 gene, which encodes lanosterol (B1674476) 14-α-demethylase, are associated with azole resistance.
B. Drug Efflux Pumps
Overexpression of efflux pumps, particularly those belonging to the ATP-binding cassette (ABC) transporter superfamily, is a common mechanism of multidrug resistance in fungi.[8][19] These transporters actively pump antifungal agents out of the fungal cell, reducing the intracellular drug concentration to sub-inhibitory levels.[19]
Signaling Pathway for Antifungal Resistance
Caption: Mechanisms of antifungal resistance in dermatophytes.
References
- 1. Bioinformatic survey of ABC transporters in dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Terbinafine Resistance in Trichophyton: Clinical Characteristics, Squalene Epoxidase Gene Mutations, and a Reliable EUCAST Method for Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Terbinafine Resistance in Trichophyton rubrum and Trichophyton indotineae: A Literature Review | Semantic Scholar [semanticscholar.org]
- 4. Host-Pathogen Interaction and Resistance Mechanisms in Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 7. Frontiers | Phylogeny, Antifungal Susceptibility, and Point Mutations of SQLE Gene in Major Pathogenic Dermatophytes Isolated From Clinical Dermatophytosis [frontiersin.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Terbinafine Resistance in Trichophyton rubrum and Trichophyton indotineae: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility and Mutations in the Squalene Epoxidase Gene in Dermatophytes of the Trichophyton mentagrophytes Species Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dermatophyte Resistance to Antifungal Drugs: Mechanisms and Prospectus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Frontiers | Dermatophyte Resistance to Antifungal Drugs: Mechanisms and Prospectus [frontiersin.org]
- 18. Azole Resistance in Dermatophytes: Prevalence and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antifungal Susceptibility and Mutations in the Squalene Epoxidase Gene in Dermatophytes of the Trichophyton mentagrophytes Species Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for Efinaconazole Analogue-1 in Pharmaceutical Quality Control
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the significance and analytical control of Efinaconazole analogue-1, a known impurity and critical quality attribute in the manufacturing of the antifungal drug Efinaconazole. The provided protocols are intended to guide quality control laboratories in the identification and quantification of this analogue to ensure the safety, efficacy, and stability of Efinaconazole drug products.
This compound, chemically identified as 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate, is a process-related impurity that must be monitored and controlled within acceptable limits as per regulatory requirements.[1][2] Its presence in the final drug product can impact the overall purity and potentially the safety profile of the medication. Therefore, robust analytical methods are essential for its accurate determination.
Analytical Method: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A stability-indicating RP-HPLC method is the recommended approach for the simultaneous determination of Efinaconazole and its related substances, including this compound. This method is designed to separate the active pharmaceutical ingredient (API) from its impurities and degradation products, ensuring that the analytical results are specific and accurate.
The following protocol is a representative method adapted from established stability-indicating HPLC assays for Efinaconazole.[1][3][4] It is crucial to validate this method in your laboratory to ensure its suitability for your specific product matrix and instrumentation.
Experimental Protocol: Determination of Efinaconazole and this compound by RP-HPLC
1. Objective:
To quantify Efinaconazole and identify and quantify the related substance, this compound, in bulk drug substance and pharmaceutical formulations using a stability-indicating RP-HPLC method.
2. Materials and Reagents:
-
Efinaconazole Reference Standard
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.01 M KH2PO4 buffer (pH adjusted to 5.5 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A gradient program is often employed for optimal separation of impurities. A typical starting condition could be 90:10 (A:B), transitioning to a higher organic phase concentration to elute more retained impurities. A specific gradient is provided in the table below. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes to ensure elution of all components. |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 5 | 70 | 30 |
| 15 | 40 | 60 |
| 25 | 40 | 60 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
5. Preparation of Solutions:
-
Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 5.5 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution of Efinaconazole: Accurately weigh and dissolve about 25 mg of Efinaconazole Reference Standard in a 25 mL volumetric flask with a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v).
-
Standard Stock Solution of this compound: Accurately weigh and dissolve about 10 mg of this compound Reference Standard in a 100 mL volumetric flask with the diluent.
-
System Suitability Solution: Prepare a solution containing a known concentration of Efinaconazole (e.g., 100 µg/mL) and this compound (e.g., 1 µg/mL) from the stock solutions.
-
Sample Preparation (for a 10% topical solution): Accurately weigh a quantity of the topical solution equivalent to 100 mg of Efinaconazole into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to achieve a final concentration within the linear range of the method.
6. System Suitability:
Inject the system suitability solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing factor for the Efinaconazole peak: Not more than 2.0.
-
Theoretical plates for the Efinaconazole peak: Not less than 2000.
-
Resolution between Efinaconazole and this compound peaks: Not less than 2.0.
-
Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0%.
7. Data Analysis:
Identify the peaks of Efinaconazole and this compound based on their retention times compared to the reference standards. Calculate the amount of this compound in the sample using the external standard method.
Data Presentation
The performance of the HPLC method should be validated according to ICH guidelines.[5] A summary of typical validation parameters is presented below.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Resolution | ≥ 2.0 |
| RSD of Peak Area | ≤ 2.0% |
Table 2: Method Validation Data for this compound
| Parameter | Result |
| Linearity Range | 0.5 - 5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Note: The values presented in Table 2 are representative and should be established during method validation in the user's laboratory.
Mandatory Visualizations
Caption: Experimental workflow for the quality control analysis of Efinaconazole.
Caption: Logical relationship of this compound in quality control.
References
- 1. gjpb.de [gjpb.de]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Stability indicating RP-HPLC-UV method development and validation for estimation of Efinaconazole in bulk drug and pharmaceutical formulation | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Efinaconazole Synthesis: A Technical Support Guide to Impurity Identification and Control
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals working with efinaconazole (B1671126). It offers troubleshooting advice and answers to frequently asked questions regarding the identification and control of impurities during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of impurities encountered during efinaconazole synthesis?
During the synthesis of efinaconazole, several types of impurities can arise. These are broadly categorized as:
-
Process-Related Impurities: These are byproducts formed during the chemical reactions. Key examples include diastereomers, regioisomers, and products from side-reactions like the formation of adducts or the rearrangement of intermediates.[1]
-
Degradation Products: These impurities form when the active pharmaceutical ingredient (API) is exposed to stress conditions such as light, heat, or oxidizing agents.[2][3] Efinaconazole has been shown to be particularly susceptible to oxidation.[2]
-
Starting Material & Intermediates: Unreacted starting materials or key intermediates, such as the epoxide intermediate or 4-methylenepiperidine (B3104435), can be carried through the process.
-
Residual Solvents: Solvents used in the manufacturing process may remain in trace amounts in the final product.
Q2: An unknown peak has appeared in my HPLC chromatogram. What is the general workflow for identifying it?
The appearance of an unknown peak requires a systematic investigation to identify its structure and origin. The general workflow involves detection, quantification, and structural elucidation. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) are crucial for detecting and quantifying these impurities to ensure that efinaconazole meets strict safety and quality standards.[2]
Q3: How can process parameters be modified to control impurity formation?
Controlling process parameters is a critical strategy for minimizing impurities. Key adjustments include:
-
Temperature: Lowering the reaction temperature can significantly reduce the formation of certain byproducts. For instance, decreasing the temperature of the final ring-opening reaction from 81-83 °C to 65-70 °C has been shown to reduce the level of a specific impurity (Impurity C) to below 0.02%.[1]
-
Stoichiometry: The ratio of reactants can be optimized. Using a large excess of a reactant like 4-methylenepiperidine can sometimes lead to the formation of adducts or substitution products.[1] Reducing the excess amount can minimize these side reactions.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the formation of both process-related and degradation impurities.[1]
-
Atmosphere: For impurities formed via oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent their formation.[1]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action |
| High levels of diastereomeric impurities (e.g., Impurity A, B) | The stereoisomeric purity of the epoxide starting material is low. | 1. Source a higher purity starting material. 2. Implement a purification step (e.g., crystallization) for the key intermediate before the final step. |
| Presence of Impurity C (a des-fluoro piperidine (B6355638) adduct) | High reaction temperature and/or a large excess of 4-methylenepiperidine. | 1. Reduce the reaction temperature to the 65-70 °C range. 2. Optimize the stoichiometry, reducing the equivalents of 4-methylenepiperidine used.[1] |
| Detection of Impurity F (Oxidative degradation product) | Presence of oxygen during the reaction, especially with prolonged heating. | 1. Ensure the reaction is conducted under a strictly inert atmosphere (N₂ or Ar). 2. Minimize the reaction time at elevated temperatures. 3. Consider adding an antioxidant if compatible with the reaction chemistry.[1] |
| Variable results in impurity profile between batches | Inconsistent quality of raw materials or lack of precise control over reaction parameters. | 1. Tighten specifications for all starting materials and reagents. 2. Calibrate all monitoring equipment (thermometers, pressure gauges). 3. Ensure robust mixing and heat transfer, especially during scale-up. |
Summary of Known Efinaconazole Impurities
The following table summarizes common impurities identified during the synthesis of efinaconazole. Acceptance criteria are based on general ICH Q3A guidelines for new drug substances, as a specific public pharmacopeial monograph detailing impurity limits is not available. The thresholds are: Reporting Threshold (≥0.05%), Identification Threshold (≥0.10%), and Qualification Threshold (≥0.15%).
| Impurity Name/Type | Potential Origin | Typical ICH Limit | Control Strategy |
| Impurity A & B (Diastereomers) | Impure stereoisomers of the epoxide starting material.[1] | Specified; NMT 0.15% | Use of highly pure starting materials; crystallization of intermediates. |
| Impurity C (Des-fluoro piperidine adduct) | Side reaction from excess 4-methylenepiperidine at high temperature.[1] | Specified; NMT 0.15% | Lower reaction temperature; reduce excess of 4-methylenepiperidine. |
| Impurity D (Efinaconazole-epoxide adduct) | Side reaction between the product and the epoxide starting material.[1] | Specified; NMT 0.15% | Control stoichiometry and reaction time. |
| Impurity E (Rearrangement product) | Rearrangement of the epoxide intermediate under strong alkaline conditions.[1] | Specified; NMT 0.15% | Careful control of pH and base concentration. |
| Impurity F (Oxidation product) | Oxidation of the tertiary alcohol group in efinaconazole.[1] | Specified; NMT 0.15% | Use of inert atmosphere; limit reaction time and temperature. |
| Any Unspecified Impurity | Various | NMT 0.10% | General process optimization and purification. |
| Total Impurities | All sources | NMT 1.0% | Final crystallization and purification of the API. |
NMT: Not More Than
Key Experimental Protocols
HPLC-UV Method for Impurity Profiling
This method is adapted from published literature for the separation and quantification of efinaconazole and its process-related impurities.[1]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Agilent Eclipse Plus C18, 100 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.01 mol/L potassium phosphate (B84403) buffer (KH₂PO₄-K₃PO₄) in Methanol/Water (8:92 v/v).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 83 17 | 50 | 30 | 70 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the efinaconazole sample in a suitable diluent (e.g., Acetonitrile/Water 50:50) to a final concentration of approximately 1 mg/mL.
Forced Degradation Study Protocol
To investigate potential degradation products, stress studies are performed according to ICH guidelines.
-
Acid Hydrolysis: Dissolve the sample (1 mg/mL) in 0.1 N HCl and heat at 80°C for several hours. Neutralize before injection.[4]
-
Base Hydrolysis: Dissolve the sample (1 mg/mL) in 0.1 N NaOH and heat at 80°C. Neutralize before injection.
-
Oxidative Degradation: Treat the sample solution (1 mg/mL) with 3% hydrogen peroxide (H₂O₂) at room temperature.[2]
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 60-80°C) for an extended period.[2]
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light.
-
Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method (Protocol 1) and an LC-MS system to identify the mass of any new degradation peaks.
Efinaconazole Synthetic Pathway and Impurity Formation
The synthesis of efinaconazole typically involves the nucleophilic ring-opening of a chiral epoxide intermediate by 4-methylenepiperidine. Several impurities can be generated during this key step.
References
Technical Support Center: Efinaconazole Analogue-1 Synthesis
This guide provides troubleshooting for common issues encountered during the synthesis of Efinaconazole analogue-1, a novel triazole antifungal agent. The synthetic route is based on established methods for Efinaconazole, involving a key epoxide ring-opening step.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield in Epoxide Ring-Opening Reaction
Question: My reaction of the triazole-epoxide precursor with the secondary amine nucleophile (4-methylenepiperidine analogue) is showing low conversion, with significant unreacted epoxide starting material remaining. What are the likely causes and solutions?[1]
Answer: Low conversion in the epoxide ring-opening step is a common challenge, often related to reaction conditions, reagent purity, and steric hindrance.
Potential Causes & Solutions:
-
Insufficient Reaction Temperature/Time: The ring-opening of a sterically hindered epoxide requires significant thermal energy. Standard heating at 80°C may result in incomplete reactions.[1]
-
Solution: Increase the reaction temperature. The use of microwave irradiation can dramatically improve yields and reduce reaction times. A temperature of 120°C under microwave conditions has been shown to drive the reaction to completion.[1]
-
-
Reagent Stoichiometry and Purity: An insufficient excess of the amine nucleophile or the presence of moisture can hinder the reaction.
-
Base and Solvent System: The choice of base and solvent is critical for promoting the nucleophilic attack.
-
Solution: Aprotic polar solvents like Acetonitrile (B52724) or THF are often effective.[2][3] The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), can facilitate the reaction, especially when using the hydrochloride salt of the amine.[2][3] The addition of a Lewis acid or metal species like MgCl₂ can also promote the reaction.[2][3]
-
| Condition | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conventional Heating (Ethanol) | 80 | 24 | 44 | J. Org. Chem. 2014, 79, 3272–3278[1] |
| Microwave Irradiation (Ethanol) | 120 | 6 | 90 | J. Org. Chem. 2014, 79, 3272–3278[1] |
| DIPEA / MgCl₂ (Acetonitrile) | 65-70 | Not Specified | High | US Patent 10,626,102 B2[2] |
Table 1. Comparison of reaction conditions for the Efinaconazole synthesis key step.
Issue 2: Formation of Diol Impurity
Question: During the analysis of my crude product from the epoxide opening step, I've identified a significant diol impurity corresponding to the hydrolysis of my epoxide starting material. How can I prevent this?
Answer: The formation of a 1,2-diol is a classic side reaction that occurs when the epoxide reacts with water instead of the intended amine nucleophile.[5] This is typically caused by residual moisture in the reaction.
Prevention and Mitigation:
-
Anhydrous Conditions: The most critical factor is the rigorous exclusion of water from the reaction.
-
Solution: Dry all solvents using appropriate methods (e.g., molecular sieves, distillation). Ensure all glassware is oven-dried before use. Use freshly opened or properly stored anhydrous reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[5]
-
-
Work-up Procedure: The reaction work-up can introduce water, leading to hydrolysis of any unreacted epoxide.
-
Solution: Quench the reaction with a non-aqueous workup if possible. If an aqueous quench is necessary, perform it at a low temperature (0°C) to minimize the rate of hydrolysis.[1]
-
Issue 3: Poor Stereoselectivity
Question: The stereocenter generated during the epoxide formation step shows a poor diastereomeric ratio (dr). How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity is crucial for the efficacy of triazole antifungals. The stereochemistry is often set during an early step, such as an asymmetric epoxidation or reduction.
Strategies for Improving Stereoselectivity:
-
Catalyst Selection: For reactions like asymmetric cyanosilylation of a ketone precursor, the choice of catalyst is paramount.
-
Solution: Chiral catalysts, such as those based on gadolinium, have been successfully used to create the desired stereocenter with high enantiomeric excess.[4]
-
-
Chiral Resolution: If a racemic or diastereomeric mixture is formed, it can be resolved.
-
Solution: Crystallization can be a powerful technique to isolate the desired stereoisomer. For Efinaconazole precursors, crystallization from acetonitrile has been shown to significantly improve the enantiomeric ratio.[4]
-
| Method | Initial Ratio (er or dr) | Ratio After Resolution | Reference |
| Asymmetric Cyanosilylation | 9:1 er | Not Applicable | J. Org. Chem. 2014, 79, 3272–3278[4] |
| Crystallization from MeCN | 84:16 dr | >99:1 dr | J. Org. Chem. 2014, 79, 3272–3278[4] |
Table 2. Improvement of stereochemical purity.
Experimental Protocols
Optimized Microwave-Assisted Epoxide Ring-Opening
This protocol is adapted from a high-yield synthesis of Efinaconazole and is recommended for the synthesis of this compound.[1]
Reagents:
-
(2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane (1.0 equiv)
-
4-methylenepiperidine (B3104435) analogue (7.0 equiv)
-
Anhydrous Ethanol
Procedure:
-
To a solution of the triazole-epoxide precursor (1.0 equiv) in anhydrous ethanol, add the 4-methylenepiperidine analogue (7.0 equiv).
-
Seal the reaction vessel and place it in a microwave reactor.
-
Stir the reaction mixture at 120°C for 6 hours.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final product.
Visual Diagrams
Caption: Troubleshooting workflow for low yield and impurities.
Caption: Desired reaction vs. side reaction pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US10626102B2 - Process for the synthesis of efinaconazol - Google Patents [patents.google.com]
- 3. US20190010141A1 - Process for the synthesis of efinaconazol - Google Patents [patents.google.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing Efinaconazole in Topical Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Efinaconazole (B1671126) in topical formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Efinaconazole topical solution is developing a yellow discoloration over time. What is causing this and how can I prevent it?
A1: Discoloration in Efinaconazole solutions is a common sign of oxidative degradation. This can be triggered by exposure to light, heat, or the presence of metal ions which can catalyze oxidative reactions.
Troubleshooting Steps:
-
Incorporate an Antioxidant: The most effective way to prevent oxidative degradation is by adding an antioxidant to your formulation. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for Efinaconazole.[1][2]
-
Add a Chelating Agent: Metal ions can initiate and propagate oxidative degradation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) or its salts, or diethylenetriamine (B155796) pentaacetic acid (DTPA), will sequester these metal ions and enhance stability.[2][3]
-
Control pH: Maintaining an optimal pH can also contribute to stability. The use of a pH-adjusting agent like citric acid has been shown to improve the stability of Efinaconazole formulations.[2][3]
-
Optimize Storage Conditions: Store the formulation in a cool, dark place to minimize exposure to heat and light, which can accelerate degradation.
Q2: I am observing a decrease in the potency of my Efinaconazole formulation during stability studies. What are the likely degradation pathways?
A2: Efinaconazole can degrade through several pathways, primarily hydrolysis (acid and alkaline), oxidation, and photolysis.[4][5] Forced degradation studies are crucial to identify the specific vulnerabilities of your formulation.
Troubleshooting Flowchart:
Caption: Troubleshooting logic for Efinaconazole degradation.
Q3: What are the recommended concentrations for stabilizers in an Efinaconazole topical formulation?
A3: The optimal concentration of stabilizers can depend on the specific formulation (e.g., solution, gel). However, based on existing literature, the following ranges are a good starting point:
| Stabilizer | Concentration Range (% w/w) | Reference |
| Butylated Hydroxytoluene (BHT) | 0.01% to 2% | [1] |
| EDTA or its salts | 0.0001% to 1% | [1] |
| Citric Acid | 0.1% to 1% | [1] |
Note: The amount of EDTA may need to be higher in gel formulations or those with higher water content compared to non-aqueous or low-water content formulations.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for subjecting an Efinaconazole formulation to stress conditions to identify potential degradation products and pathways.
Objective: To evaluate the stability of Efinaconazole under various stress conditions.
Materials:
-
Efinaconazole topical formulation
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3-30% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
RP-HPLC system with a UV detector
-
C18 column
Methodology:
-
Acid Hydrolysis: Mix the Efinaconazole formulation with 0.1 N HCl and heat at 80°C for a specified duration (e.g., 3 hours).[4]
-
Alkaline Hydrolysis: Mix the Efinaconazole formulation with 0.1 N NaOH and heat at 80°C for a specified duration.
-
Oxidative Degradation: Treat the Efinaconazole formulation with a solution of hydrogen peroxide (concentration range 3-30%) at room temperature.[6]
-
Thermal Degradation: Store the Efinaconazole formulation in a calibrated oven at an elevated temperature (e.g., 65°C) for a defined period.[2]
-
Photolytic Degradation: Expose the Efinaconazole formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase. Analyze the samples using a validated stability-indicating RP-HPLC method to quantify the remaining Efinaconazole and detect any degradation products.[4][7]
Workflow for Forced Degradation Study:
Caption: Workflow for conducting a forced degradation study.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a general framework for developing an RP-HPLC method to separate and quantify Efinaconazole from its degradation products.
Objective: To develop and validate a stability-indicating RP-HPLC method for Efinaconazole.
Chromatographic Conditions (Example):
-
Column: Enable C18 (or equivalent)[4]
-
Mobile Phase: A mixture of methanol (B129727) and 0.01 M potassium dihydrogen phosphate (B84403) buffer (pH 5.5) in a 90:10 (v/v) ratio.[4]
-
Flow Rate: 2 mL/min[4]
-
Detection Wavelength: 210 nm[4]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Methodology:
-
Standard Preparation: Prepare a stock solution of Efinaconazole reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to cover a linear range (e.g., 25-125 µg/mL).[4]
-
Sample Preparation: Accurately weigh a portion of the Efinaconazole formulation, dissolve it in the mobile phase, and sonicate to ensure complete dissolution. Dilute to a final concentration within the linear range.[4][7]
-
Forced Degradation Sample Preparation: Prepare samples from the forced degradation study as described in Protocol 1.
-
Chromatography: Inject the standard solutions, sample solutions, and degraded sample solutions into the HPLC system.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the Efinaconazole peak from all degradation product peaks.
Signaling Pathways & Logical Relationships
Efinaconazole Degradation Pathways:
Caption: Major degradation pathways for Efinaconazole.
Data Presentation
Table 1: Summary of Stability Data for a Stabilized Efinaconazole Formulation
The following table summarizes the stability of an optimized Efinaconazole (EFN) topical solution (EFN-K) containing butylated hydroxytoluene (BHT), diethylenetriamine pentaacetic acid (DTPA), and citric acid after storage at 65°C.
| Time (Weeks) | Appearance | EFN Content (%) | Reference |
| 0 | Clear, colorless | 100 | [2] |
| 1 | Clear, colorless | 99.5 | [2] |
| 2 | Clear, colorless | 99.1 | [2] |
| 3 | Clear, colorless | 98.7 | [2] |
| 4 | Clear, colorless | 98.2 | [2] |
This data demonstrates that the inclusion of an antioxidant (BHT), a chelating agent (DTPA), and a pH-adjusting agent (citric acid) significantly improves the stability of the Efinaconazole formulation, even under accelerated conditions.[2][3]
References
- 1. US10864274B2 - Stabilized efinaconazole formulations - Google Patents [patents.google.com]
- 2. Preparation and in vivo evaluation of a highly skin- and nail-permeable efinaconazole topical formulation for enhanced treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. gjpb.de [gjpb.de]
- 5. researchgate.net [researchgate.net]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Novel Triazole Antifungals
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of novel triazole antifungals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for creating novel triazole antifungals?
A1: The most prominent and versatile method for synthesizing 1,2,3-triazole derivatives is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction is highly reliable, regioselective for the 1,4-isomer, and can be performed under mild conditions.[1][3] For 1,5-disubstituted triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the preferred method.[3][4] Other methods include the traditional Huisgen 1,3-dipolar cycloaddition, which often requires higher temperatures and can produce a mixture of regioisomers, and syntheses involving amidines or hydrazones.[3][5][6]
Q2: How do triazole antifungals function biologically?
A2: Triazole antifungals inhibit the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[7] This enzyme is critical for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[8][9] By disrupting ergosterol production, triazoles compromise the integrity of the cell membrane, leading to the inhibition of fungal growth or cell death.[7]
Q3: What are the most common methods for purifying triazole derivatives?
A3: The choice of purification technique depends on the properties of the specific triazole derivative. The most common methods are recrystallization, column chromatography (both normal and reverse-phase), and acid-base extraction.[10] For assessing the purity of the final product, Thin Layer Chromatography (TLC) offers a quick qualitative check, while High-Performance Liquid Chromatography (HPLC) is used for quantitative analysis.[10] The compound's structure is typically confirmed using NMR, IR spectroscopy, and Mass Spectrometry (MS).[10]
Q4: How can I remove residual copper catalyst from my reaction mixture?
A4: Residual metal catalysts from CuAAC reactions can be a significant impurity.[11] An effective method for removal is to wash the organic solution containing the product with an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA).[11][12] This sequesters the metal ions into the aqueous phase, which can then be separated.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of triazole antifungals.
Issue 1: Very Low Yield of the Desired Triazole Product
Q: My synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A: Low yields are a frequent challenge and can stem from several factors.[5]
-
Incomplete Reaction: The reaction may not be proceeding to completion due to insufficient reaction time, improper temperature, or inactive reagents/catalyst.
-
Solution: Monitor the reaction's progress using TLC or LC-MS. Consider increasing the reaction temperature or using microwave irradiation, which can significantly reduce reaction times and improve yields.[5][6] Ensure that all starting materials are pure and dry, as impurities like water can interfere with the reaction.[5] If using a catalyst, confirm it is fresh and active. For air-sensitive reactions, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and improve the outcome.[5]
-
-
Product Degradation: High reaction temperatures or extended reaction times, particularly in traditional thermal methods, can lead to the decomposition of starting materials or the final product.[5]
-
Solution: Employing microwave irradiation can provide rapid, uniform heating, often increasing the yield by minimizing degradation.[5] If microwave synthesis is not an option, carefully optimize the reaction temperature and time to find a balance between reaction completion and product stability.
-
-
Purification Losses: A significant amount of the product can be lost during work-up and purification steps like extractions and column chromatography.[5]
-
Solution: Optimize the work-up procedure to minimize the number of steps. During column chromatography, select an eluent system that provides a clear separation and an Rf value of approximately 0.3-0.5 for the desired compound to ensure an efficient recovery.[10]
-
Issue 2: Formation of Side Products and Regioisomers
Q: My final product is impure, containing multiple spots on a TLC plate. How can I improve the selectivity?
A: The formation of multiple products often points to side reactions or a lack of regioselectivity.
-
Regioisomer Formation: The classic Huisgen 1,3-dipolar cycloaddition (a thermal reaction) often yields a mixture of 1,4- and 1,5-disubstituted triazoles because the reaction is not highly regioselective.[3]
-
Side Reactions: In CuAAC reactions, the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state can halt the reaction and lead to low yields.[14]
-
Solution: The reaction is often performed with an in-situ reduction of a Cu(II) source (like CuSO₄) using a reducing agent such as sodium ascorbate.[14][15] The addition of a stabilizing ligand, like tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), protects the Cu(I) catalyst from oxidation and can accelerate the reaction.[12][14][15]
-
Issue 3: Purification Challenges
Q: I'm having difficulty purifying my triazole compound. It is either highly polar, or it "oils out" instead of crystallizing. What should I do?
A: Purification can be challenging, but several strategies can be employed.
-
Highly Polar Compounds: Standard silica (B1680970) gel chromatography can result in poor separation for very polar compounds.[11]
-
Product Oiling Out: The failure of a compound to crystallize, instead forming an oil, is often due to the presence of impurities that depress the melting point.[11]
-
Solution: First, ensure the product is as pure as possible via chromatography. For recrystallization, try dissolving the oil in a minimal amount of a good solvent and then slowly adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists.[10] Inducing crystallization by scratching the inside of the flask with a glass rod or cooling the solution in an ice bath may also be effective.[10]
-
Data Summary Tables
Table 1: Impact of Reaction Parameters on Triazole Synthesis Yield This table summarizes general trends observed in optimizing triazole synthesis, inspired by orthogonal experimental design principles.[16]
| Parameter | Condition A (Lower Yield) | Condition B (Higher Yield) | Rationale |
| Reaction Temperature | Sub-optimal (too low) or Excessive (causing degradation) | Optimized (e.g., Room Temp for CuAAC, 60-150°C for others) | Sufficient energy is needed to overcome the activation barrier without degrading reactants or products.[5][17] |
| Reaction Time | Too short (incomplete reaction) | Optimized (monitored by TLC/LC-MS) | Allows the reaction to proceed to completion while minimizing the formation of degradation byproducts.[5] |
| Catalyst System | Uncatalyzed (thermal) | Cu(I) or Ru(II) Catalyzed | Catalysts lower the activation energy, increase reaction rates, and provide high regioselectivity under mild conditions.[3][6] |
| Solvent | Non-optimal polarity | Polar, aprotic (e.g., DMF, DMSO) or aqueous systems for CuAAC | The correct solvent ensures solubility of reagents and can influence reaction rates and selectivity.[3][4] |
Table 2: Troubleshooting Common Purification Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound won't crystallize | Impurities present; Solution too dilute; Improper solvent choice | Re-purify by chromatography; Concentrate the solution; Add an anti-solvent; Cool to a lower temperature.[10] |
| Low recovery after recrystallization | Compound is too soluble in the chosen solvent; Too much solvent was used | Choose a solvent where the compound is less soluble at room temperature; Use a minimal amount of hot solvent for dissolution.[10] |
| Streaking on silica gel column | Compound is highly polar or acidic/basic | Add a modifier to the eluent (e.g., 1% methanol (B129727) or 0.5% triethylamine); Switch to reverse-phase chromatography.[11] |
| Product contains residual metal | Incomplete removal of catalyst (e.g., Copper) | Wash the organic layer with an aqueous solution of a chelating agent like EDTA.[11] |
Detailed Experimental Protocols
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole.[14][15][18][19]
Materials:
-
Terminal Alkyne (1.0 eq)
-
Azide (B81097) (1.0 - 1.2 eq)
-
Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and the azide (1.1 eq) in the chosen solvent system (e.g., a 1:1 mixture of tert-butanol (B103910) and water).
-
Catalyst Addition: In a separate vial, prepare fresh aqueous solutions of Copper(II) Sulfate and Sodium Ascorbate. Add the Copper(II) Sulfate solution to the reaction flask, followed by the dropwise addition of the Sodium Ascorbate solution. The solution may change color upon addition of the ascorbate, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne spot has been consumed (typically 1-24 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (B1210297) (3x).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.[10]
Visualizations
Caption: General experimental workflow for triazole synthesis via CuAAC.
Caption: Troubleshooting workflow for diagnosing low yield issues.
Caption: Mechanism of action of triazole antifungals in the ergosterol pathway.
References
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and metabolism of voriconazole and posaconazole in the treatment of invasive aspergillosis-review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tianmingpharm.com [tianmingpharm.com]
- 9. chemijournal.com [chemijournal.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 14. broadpharm.com [broadpharm.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 17. researchgate.net [researchgate.net]
- 18. static.igem.wiki [static.igem.wiki]
- 19. confluore.com [confluore.com]
Minimizing byproduct formation in Efinaconazole synthesis
Welcome to the technical support center for Efinaconazole (B1671126) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Efinaconazole, with a focus on minimizing byproduct formation and maximizing yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Efinaconazole.
Q1: We are observing a significant amount of a diastereomeric impurity (Impurity A) in our final product. What is the likely cause and how can we minimize it?
A1: The presence of the diastereomeric impurity, (2S,3S)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (Impurity A), typically arises from the presence of the corresponding diastereomeric epoxide starting material, (2S,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane.
Troubleshooting Steps:
-
Analyze Starting Material Purity: Carefully analyze the purity of your epoxide starting material using a suitable chiral chromatography method to quantify the level of the undesired diastereomer.
-
Optimize Epoxide Synthesis: If the starting material contains a high level of the diastereomeric impurity, revisit the synthetic step for the epoxide to improve its diastereoselectivity.
-
Purification Strategy: While prevention is ideal, Impurity A can be removed through crystallization. A study has shown that crystallization from an ethanol-water mixture can effectively reduce the level of this impurity.[1]
Q2: Our reaction is sluggish, and we are seeing a significant amount of unreacted epoxide starting material even after prolonged reaction times. How can we improve the reaction rate?
A2: A sluggish reaction rate in the ring-opening of the epoxide with 4-methylenepiperidine (B3104435) can be due to several factors.
Troubleshooting Steps:
-
Reaction Temperature: The reaction is sensitive to temperature. One study noted that at 80°C, 51% of the epoxide remained unreacted after 24 hours.[2] Increasing the temperature can significantly accelerate the reaction.
-
Microwave Irradiation: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields. For instance, heating at 120°C under microwave irradiation resulted in a 90% yield in one study.[2]
-
Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) are commonly used.[3][4]
-
Catalyst/Promoter: The presence of a metal species can promote the reaction.[3] Ensure that the appropriate promoter is used and that it is of good quality.
Q3: We have identified an impurity with a mass corresponding to the hydrolysis of the epoxide starting material. What causes this and how can it be prevented?
A3: The hydrolysis of the epoxide, leading to the formation of a diol byproduct, is a common issue, particularly when using metal hydroxides to generate the 4-methylenepiperidine free base in situ.[3] The presence of water in the reaction mixture competes with the 4-methylenepiperidine in the epoxide ring-opening.[3]
Troubleshooting Steps:
-
Anhydrous Conditions: It is crucial to maintain strictly anhydrous conditions throughout the reaction.[3] Ensure all solvents and reagents are thoroughly dried.
-
Base Selection: Avoid using strong aqueous bases that introduce water into the reaction. The use of neutralizing agents like N,N-diisopropylethylamine (DIPEA) in combination with a Lewis acid like anhydrous magnesium chloride (MgCl₂) can generate the free base without producing water.[3]
-
Pre-formation of Free Base: Consider preparing and isolating the 4-methylenepiperidine free base separately before adding it to the reaction mixture to avoid the in-situ generation of water.
Q4: An oxidative impurity (Impurity F) has been detected in our product, especially during scale-up. What is the source of this impurity and how can we control it?
A4: The formation of an oxidative impurity, Efinaconazole-N-oxide, can occur due to the presence of trace amounts of oxygen, especially with prolonged heating.[1][5]
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Degas Solvents: Degas all solvents prior to use to remove dissolved oxygen.
-
Minimize Reaction Time: Optimize the reaction conditions to reduce the overall reaction time, thereby minimizing the window for oxidation to occur.
-
Control Temperature: Avoid excessive temperatures or prolonged heating, as this can accelerate oxidation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to control during the synthesis of Efinaconazole to ensure high purity?
A1: The critical process parameters include:
-
Purity of Starting Materials: The diastereomeric purity of the epoxide is paramount.[1]
-
Anhydrous Conditions: The absence of water is crucial to prevent hydrolysis of the epoxide.[3]
-
Reaction Temperature: Temperature significantly impacts the reaction rate and can influence byproduct formation.[2]
-
Choice of Base/Neutralizing Agent: The base used to free the 4-methylenepiperidine should not introduce water.[3]
-
Inert Atmosphere: To prevent oxidation, the reaction should be carried out under an inert atmosphere.[1]
Q2: What is a suitable solvent for the final crystallization of Efinaconazole to achieve high purity?
A2: A mixture of ethanol (B145695) and water has been shown to be effective for the crystallization of Efinaconazole, providing high purity and good yield.[1] Methanol and water mixtures have also been used for purification.[6]
Q3: What are some of the common impurities that can be expected in the synthesis of Efinaconazole?
A3: Besides the diastereomeric and hydrolysis impurities, other potential byproducts include those arising from side reactions of the starting materials or intermediates. A comprehensive study has identified several impurities, including those resulting from the reaction with impurities in the 4-methylenepiperidine hydrochloride starting material and rearrangement products of the epoxide under strong alkaline conditions.[1]
Data Presentation
Table 1: Effect of Crystallization Solvent on Purity and Yield of Efinaconazole [1]
| Entry | Solvent System (v/v) | Impurity A (%) | Purity (%) | Yield (%) |
| 1 | Methanol-H₂O (2/2) | 0.02 | 99.75 | 92.2 |
| 2 | Ethanol-H₂O (2.5/2.5) | 0.01 | 99.96 | 95.6 |
| 3 | Isopropanol-H₂O (3/2) | 0.02 | 99.81 | 90.5 |
| 4 | Acetone-H₂O (2/2) | 0.03 | 99.73 | 85.2 |
Experimental Protocols
Protocol 1: Synthesis of Efinaconazole under Anhydrous Conditions [3]
-
To a stirred suspension of 4-methylenepiperidine hydrochloride in anhydrous acetonitrile, add N,N-diisopropylethylamine (DIPEA) and anhydrous magnesium chloride (MgCl₂).
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole in anhydrous acetonitrile to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable chromatographic method (e.g., HPLC).
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Purification of Crude Efinaconazole via p-Toluenesulfonate Salt Formation [3]
-
Dissolve the crude Efinaconazole in ethanol.
-
Heat the solution to 50°C.
-
Add p-toluenesulfonic acid monohydrate (1.0 equivalent) at this temperature.
-
Heat the resulting suspension to reflux, then gradually cool to 0-5°C.
-
Filter the suspension and wash the solid with cold ethanol.
-
Dry the resulting p-toluenesulfonate salt under vacuum.
-
To release the free base, dissolve the salt in a mixture of ethanol and water.
-
Slowly add a 30% sodium hydroxide (B78521) solution until the pH reaches approximately 11.
-
Add water to precipitate the pure Efinaconazole.
-
Cool the suspension to 0-5°C, filter the solid, wash with water, and dry under vacuum.
Visualizations
Caption: Efinaconazole Synthesis Pathway.
Caption: Major Byproduct Formation Pathways.
Caption: Troubleshooting Workflow for Impurity Reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US10626102B2 - Process for the synthesis of efinaconazol - Google Patents [patents.google.com]
- 4. US20190010141A1 - Process for the synthesis of efinaconazol - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. WO2016181306A1 - Process for the preparation of efinaconazole - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of Efinaconazole Analytical Standards
Welcome to the Technical Support Center for Efinaconazole analytical standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and integrity of Efinaconazole during analytical testing. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during the handling and analysis of Efinaconazole analytical standards.
| Issue | Potential Cause | Recommended Solution |
| Unexpected Peaks in Chromatogram | Degradation of Efinaconazole standard. | Efinaconazole is susceptible to degradation under oxidative and thermal stress. Review the storage and handling conditions of your standard. Prepare fresh standards and compare the chromatograms. Refer to the Forced Degradation section to identify potential degradation products. |
| Contamination of the mobile phase or solvent. | Prepare fresh mobile phase and solvents using high-purity reagents. Ensure all glassware is thoroughly cleaned. | |
| Carry-over from previous injections. | Implement a robust needle and column wash protocol between injections. | |
| Peak Tailing or Fronting | Inappropriate mobile phase pH. | The mobile phase pH should be optimized. For basic compounds like Efinaconazole, a mobile phase pH that is at least 2 pH units away from the drug's pKa can improve peak shape. |
| Secondary interactions with the stationary phase. | Use a high-purity, end-capped C18 column. The addition of a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can sometimes mitigate peak tailing. | |
| Column overload. | Reduce the injection volume or the concentration of the analytical standard. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly. |
| Temperature variations. | Use a column oven to maintain a consistent temperature throughout the analysis. | |
| Column degradation. | If the column has been used extensively, especially with aggressive mobile phases, it may need to be replaced. | |
| Loss of Analyte Response | Adsorption of Efinaconazole to container surfaces. | Use silanized glass vials or polypropylene (B1209903) vials for sample preparation and storage to minimize adsorption. |
| Degradation of the standard solution. | Prepare fresh analytical standards more frequently. Store stock solutions at recommended low temperatures and protect from light. | |
| Precipitation of Standard in Solution | Poor solubility in the chosen solvent. | Efinaconazole is practically insoluble in water but soluble in organic solvents like methanol (B129727), ethanol, and acetonitrile (B52724). Ensure the chosen solvent is appropriate and that the concentration does not exceed its solubility limit. Sonication may aid in dissolution.[1][2] |
| Change in temperature or solvent composition. | Maintain consistent temperature for your solutions. When mixing solvents, ensure they are miscible and that the final composition maintains the solubility of Efinaconazole. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Efinaconazole analytical standards?
A1: Solid Efinaconazole analytical standards should be stored at -20°C. Stock solutions prepared in a suitable organic solvent, such as methanol or acetonitrile, should be stored at 2-8°C and protected from light to minimize degradation. For long-term storage, aliquoting the stock solution can prevent repeated freeze-thaw cycles.
Q2: What are the primary degradation pathways for Efinaconazole?
A2: Efinaconazole is most susceptible to oxidative and thermal degradation. Significant degradation has been observed when exposed to hydrogen peroxide and high temperatures. It is relatively stable under acidic and photolytic conditions. One study showed a 46.78% degradation when heated, indicating its thermal lability.[3]
Q3: What solvents are recommended for preparing Efinaconazole analytical standard solutions?
A3: Methanol and acetonitrile are commonly used solvents for preparing Efinaconazole stock and working standard solutions for RP-HPLC analysis. Efinaconazole has good solubility in these organic solvents. For analytical methods, stock solutions are often prepared in methanol or a mixture of the mobile phase components.[1][4]
Q4: How can I prevent the degradation of my Efinaconazole standard during sample preparation and analysis?
A4: To minimize degradation, prepare solutions fresh daily if possible. Use high-purity solvents and protect solutions from direct light and high temperatures. Avoid strong oxidizing agents in your sample matrix. If the analysis involves elevated temperatures, minimize the time the sample is exposed to these conditions.
Q5: I see a small, unidentified peak eluting close to my Efinaconazole peak. What could it be?
A5: This could be a process-related impurity or a degradation product. Refer to the table of known impurities and degradation products below. If the peak does not match any known impurities, it may be a new degradation product. Consider performing stress testing on your standard to see if the peak increases under specific conditions (e.g., oxidation, heat) to help identify its origin.
Experimental Protocols
Protocol for Preparation of Efinaconazole Analytical Standard Solution
This protocol describes the preparation of a 1000 µg/mL stock solution and subsequent working standards for HPLC analysis.
Materials:
-
Efinaconazole reference standard
-
HPLC-grade methanol
-
Volumetric flasks (10 mL, 100 mL)
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Accurately weigh approximately 100 mg of the Efinaconazole reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol to the flask and sonicate for 10-15 minutes to dissolve the standard completely.
-
Allow the solution to return to room temperature.
-
Make up the volume to 100 mL with methanol and mix thoroughly. This is your 1000 µg/mL stock solution.
-
To prepare working standards, dilute the stock solution appropriately with the mobile phase. For example, to prepare a 100 µg/mL working standard, pipette 10 mL of the stock solution into a 100 mL volumetric flask and make up the volume with the mobile phase.
Protocol for Forced Degradation Studies
This protocol outlines the conditions for stress testing of Efinaconazole to identify potential degradation products and assess the stability-indicating nature of an analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
1. Preparation of Stock Solution: Prepare a 1 mg/mL solution of Efinaconazole in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 80°C for 3 hours.[3]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for a specified period (e.g., 24 hours), monitoring for degradation.
-
Neutralize the solution with an appropriate volume of 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid Efinaconazole reference standard in a hot air oven at a controlled temperature (e.g., 105°C) for a specified duration (e.g., 24 hours).
-
Alternatively, heat a solution of Efinaconazole at a high temperature (e.g., 80°C) for a set time.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a 100 µg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of Efinaconazole (e.g., 1 mg/mL) to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
-
3. Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Quantitative Data Summary
The following table summarizes the results from a forced degradation study on Efinaconazole, indicating the percentage of degradation under different stress conditions.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.1 N HCl | 3 hours | 80°C | Not specified, but degradation observed |
| Base Hydrolysis | 0.1 N NaOH | Not specified | Room Temp. | Not specified, but degradation observed |
| Oxidative Degradation | 3% H₂O₂ | Not specified | Room Temp. | Not specified, but significant degradation observed |
| Thermal Degradation | - | 4.7 minutes | Not specified | 46.78%[3] |
| Photolytic Degradation | UV/Visible Light | Not specified | Room Temp. | Minimal to no degradation observed |
Visualizations
Ergosterol (B1671047) Biosynthesis Pathway and Efinaconazole's Mechanism of Action
Efinaconazole, a triazole antifungal, inhibits the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway. This inhibition disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to fungal cell death.
Caption: Mechanism of action of Efinaconazole in the ergosterol biosynthesis pathway.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates the logical flow of a forced degradation study for an Efinaconazole analytical standard.
Caption: Workflow for conducting a forced degradation study of Efinaconazole.
References
Addressing matrix effects in LC-MS analysis of Efinaconazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of Efinaconazole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS analysis of Efinaconazole, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Suboptimal chromatographic conditions. | Optimize the mobile phase composition and gradient. A typical mobile phase for Efinaconazole analysis consists of 0.1% formic acid in water and methanol.[1][2] Adjusting the gradient elution can improve peak shape. |
| Secondary interactions with the column. | Use a high-quality column, such as a Thermo Hypersil Gold C18, which has been shown to provide good separation for Efinaconazole.[1][2] | |
| Inconsistent Results or Poor Reproducibility | Significant matrix effects (ion suppression or enhancement). | Improve sample preparation to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or specialized phospholipid removal plates can be more effective than simple protein precipitation.[3] |
| Inadequate internal standard performance. | Use a stable isotope-labeled (SIL) internal standard for Efinaconazole if available. If not, select an analog internal standard that co-elutes closely with Efinaconazole and experiences similar matrix effects.[4] Fluconazole has been successfully used as an internal standard for Efinaconazole analysis.[1][2] | |
| Low Signal Intensity or Sensitivity | Ion suppression from co-eluting matrix components, especially phospholipids. | Enhance sample cleanup using methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). LLE with a suitable organic solvent has been demonstrated to be effective for plasma samples.[1][2] |
| Suboptimal ionization source parameters. | Optimize ion source parameters such as capillary voltage, gas flow, and desolvation temperature to maximize Efinaconazole ionization and minimize the impact of the matrix.[5] | |
| High Background Noise | Contamination from the sample matrix or LC system. | Implement a divert valve to direct the initial and final parts of the chromatographic run, which may contain high concentrations of salts and other matrix components, to waste instead of the mass spectrometer.[6] |
| Insufficiently clean sample extracts. | Employ more rigorous sample preparation techniques. For complex matrices, consider advanced methods like HybridSPE, which specifically targets phospholipid removal.[3] |
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they impact the LC-MS analysis of Efinaconazole?
Matrix effects are the alteration of ionization efficiency for a target analyte, such as Efinaconazole, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[7] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[8]
2. How can I identify if my Efinaconazole analysis is affected by matrix effects?
Two common methods to assess matrix effects are:
-
Post-column infusion: A solution of Efinaconazole is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[9][10]
-
Post-extraction spike: The response of Efinaconazole in a neat solution is compared to its response when spiked into a blank, extracted matrix sample. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[10]
3. Which sample preparation technique is best for minimizing matrix effects for Efinaconazole in biological samples?
The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. While protein precipitation (PPT) is simple, it is often the least effective at removing matrix components.[3][11] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally provide cleaner extracts.[6][12] For Efinaconazole in plasma, LLE has been shown to be a successful approach.[1][2] For highly complex matrices or when significant phospholipid-based suppression is observed, more advanced techniques like HybridSPE may be beneficial.[3]
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Pros | Cons | Effectiveness in Phospholipid Removal |
| Protein Precipitation (PPT) | Simple, fast, inexpensive. | Least effective in removing matrix components, often leading to significant ion suppression.[11] | Low |
| Liquid-Liquid Extraction (LLE) | Provides cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery for polar analytes. | Moderate to High |
| Solid-Phase Extraction (SPE) | High selectivity and provides clean extracts. | More complex and costly than PPT and LLE. | High |
| HybridSPE | Specifically targets and removes phospholipids. | Higher cost. | Very High[3] |
4. What are the key considerations for selecting an internal standard for Efinaconazole analysis?
An ideal internal standard (IS) should mimic the analytical behavior of the analyte. The best choice is a stable isotope-labeled (SIL) version of Efinaconazole, as it has nearly identical physicochemical properties and will co-elute and experience the same matrix effects.[4] If a SIL-IS is not available, a structural analog that elutes close to Efinaconazole can be used.[13] Fluconazole has been successfully used as an internal standard in a validated LC-MS/MS method for Efinaconazole.[1][2]
5. How can chromatographic conditions be optimized to reduce matrix effects?
Optimizing chromatographic separation is a crucial step in mitigating matrix effects.[6] The goal is to separate the elution of Efinaconazole from co-eluting matrix components. This can be achieved by:
-
Adjusting the mobile phase gradient: A well-optimized gradient can improve the resolution between Efinaconazole and interfering peaks.
-
Using a suitable analytical column: A high-resolution column, such as a sub-2 µm particle size column, can enhance separation efficiency.[1][2]
-
Modifying the mobile phase composition: The addition of small amounts of additives like formic acid can improve peak shape and ionization efficiency.[1][2]
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for the determination of Efinaconazole in plasma.[1][2]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard solution (e.g., Fluconazole in methanol).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of a suitable organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and inject into the LC-MS/MS system.
Visualizations
Caption: Liquid-Liquid Extraction workflow for Efinaconazole analysis.
Caption: Decision tree for troubleshooting matrix effects in Efinaconazole analysis.
References
- 1. Determination of Efinaconazole in Plasma using Validated LC-MS/MS Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 13. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
Technical Support Center: Refining Purification Techniques for Efinaconazole Analogues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Efinaconazole and its analogues. The following sections offer detailed methodologies, data summaries, and visual workflows to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide rapid assistance for common issues encountered during the purification of Efinaconazole analogues. The questions are categorized by the purification technique.
Chiral High-Performance Liquid Chromatography (HPLC)
Q1: I am observing poor separation between the diastereomers/enantiomers of my Efinaconazole analogue. What are the likely causes and how can I improve the resolution?
A1: Poor resolution in chiral HPLC is a common challenge. The primary causes include an inappropriate choice of chiral stationary phase (CSP), a suboptimal mobile phase composition, or incorrect chromatographic parameters.
Troubleshooting Steps:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for separating stereoisomers. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, OJ, AD), are often effective for separating azole antifungal enantiomers and diastereomers. If you are not achieving adequate separation, consider screening different types of CSPs.
-
Mobile Phase Optimization:
-
Normal-Phase: For normal-phase chromatography, the mobile phase typically consists of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier, usually an alcohol (e.g., isopropanol, ethanol). Systematically vary the type and percentage of the alcohol modifier. Small changes can have a significant impact on selectivity.
-
Additives: For basic compounds like Efinaconazole and its analogues, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) to the mobile phase can improve peak shape and resolution.
-
-
Flow Rate Adjustment: Chiral separations are often more sensitive to flow rate than achiral separations. A lower flow rate can sometimes enhance resolution by allowing more time for interactions between the analytes and the CSP.
-
Temperature Control: Temperature can significantly influence chiral recognition. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) as this can alter the conformation of the CSP and the analyte, leading to improved separation.
Q2: My peaks are tailing. What could be the cause and how do I fix it?
A2: Peak tailing in the HPLC analysis of Efinaconazole analogues is often due to secondary interactions between the basic nitrogen atoms in the molecule and acidic silanol (B1196071) groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Mobile Phase Additive: The most common solution is to add a basic competitor to the mobile phase, such as 0.1% DEA. This will saturate the active sites on the stationary phase, reducing the unwanted interactions that cause tailing.
-
Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
Crystallization
Q1: My Efinaconazole analogue is not crystallizing from the solution, even after cooling. What should I do?
A1: Failure to crystallize is a common issue, often related to the solution being undersaturated or the nucleation process being inhibited.
Troubleshooting Steps:
-
Induce Crystallization:
-
Seeding: Add a small crystal of the desired compound to the solution to act as a template for crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate some of the solvent to increase the concentration of your compound.
-
Anti-Solvent Addition: If your compound is dissolved in a good solvent, slowly add a solvent in which it is poorly soluble (an anti-solvent). This will reduce the overall solubility and promote crystallization.
-
-
Solvent System Screening: The choice of solvent is critical. If one solvent system is not working, a systematic screening of different solvents and solvent mixtures is recommended.
Q2: The crystals of my Efinaconazole analogue are impure after recrystallization. What went wrong?
A2: Impure crystals after recrystallization can result from several factors, including the rate of cooling and the presence of impurities with similar solubility.
Troubleshooting Steps:
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath.
-
Wash the Crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
-
Re-crystallize: A second recrystallization step may be necessary to achieve the desired purity.
-
Alternative Purification: If impurities have very similar solubility profiles to your product, recrystallization alone may not be sufficient. In such cases, a different purification technique, like column chromatography, should be considered prior to the final crystallization step.
Data Presentation
Due to the proprietary nature of drug development, publicly available quantitative data comparing the purification of a wide range of Efinaconazole analogues is limited. The following tables provide representative data for the purification of Efinaconazole and general guidance for adapting these methods to its analogues.
Table 1: Representative Chiral HPLC Parameters for Azole Antifungals
| Parameter | Setting | Rationale/Applicability to Analogues |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | Polysaccharide-based CSPs are a good starting point for chiral azoles. The optimal phase will depend on the specific analogue's structure. |
| Mobile Phase | n-Hexane:Isopropanol:DEA (80:20:0.1, v/v/v) | The ratio of non-polar to polar solvent should be optimized for each analogue. The basic additive is generally beneficial. |
| Flow Rate | 1.0 mL/min | Can be lowered (e.g., to 0.5 mL/min) to improve resolution for difficult separations. |
| Temperature | 25°C | Varying the temperature can be a powerful tool for optimizing selectivity. |
| Detection | UV at 260 nm | The optimal wavelength may vary slightly depending on the chromophore of the analogue. |
Table 2: Representative Crystallization Conditions for Efinaconazole
| Parameter | Condition | Rationale/Applicability to Analogues |
| Solvent System | Ethanol/Water | A protic solvent in which the compound is soluble at high temperatures and less soluble at low temperatures, with water as an anti-solvent. This is a common and effective system for many organic compounds. The optimal ratio will need to be determined for each analogue. |
| Dissolution Temperature | 50-60°C | The temperature should be high enough to fully dissolve the compound but not so high as to cause degradation. |
| Cooling Profile | Slow cooling to room temperature, followed by 0-5°C | Slow cooling is crucial for forming pure, well-defined crystals. |
| Seeding | Optional, but recommended | Seeding can help control the crystal form (polymorph) and improve batch-to-batch consistency. |
Experimental Protocols
The following are generalized protocols for the purification of Efinaconazole analogues. These should be considered as starting points and will likely require optimization for specific compounds.
Protocol 1: Preparative Chiral HPLC Purification
-
Analytical Method Development: Before attempting a preparative separation, develop an analytical method on a smaller scale (as described in Table 1) to determine the optimal stationary and mobile phases for your specific analogue. Aim for a resolution (Rs) of >1.5 between the peaks of interest.
-
Column Equilibration: Equilibrate the preparative chiral column with the optimized mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude Efinaconazole analogue in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered to remove any particulate matter.
-
Injection and Fraction Collection: Inject the sample onto the column. Collect fractions as the separated stereoisomers elute. The collection can be done manually or with an automated fraction collector.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pooling and Solvent Removal: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified analogue.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude Efinaconazole analogue in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, acetone).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try the troubleshooting steps mentioned in the FAQ section. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in the purification of Efinaconazole analogues.
Caption: A general workflow for the purification of Efinaconazole analogues.
Caption: A decision tree for troubleshooting poor chiral HPLC resolution.
Technical Support Center: Efinaconazole Impurity Testing Method Validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with method validation for Efinaconazole impurity testing.
Troubleshooting Guides
This section addresses specific issues that may arise during the development and validation of analytical methods for Efinaconazole impurities, primarily using High-Performance Liquid Chromatography (HPLC).
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Question: My peaks for Efinaconazole or its impurities are showing significant tailing or fronting. What are the potential causes and how can I resolve this?
Answer:
Poor peak shape can compromise the accuracy and precision of your impurity quantification. Here are the common causes and solutions:
-
Column Overload: Injecting too much sample can lead to peak distortion.[1][2]
-
Inappropriate Sample Solvent: If the sample solvent is significantly stronger or weaker than the mobile phase, it can cause peak distortion.[1][3]
-
Secondary Silanol Interactions: Residual acidic silanols on the silica-based column packing can interact with basic compounds like Efinaconazole, leading to peak tailing.
-
Solution: Use a column with high-purity silica (B1680970) and effective end-capping. Alternatively, using a mobile phase with a pH that suppresses the ionization of silanols (typically pH < 4) or the analyte can help. Adding a competitive base, like triethylamine, to the mobile phase can also mitigate these interactions.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes.[2]
-
Metal Chelation: Efinaconazole, with its multiple nitrogen and oxygen atoms, may chelate with trace metals in the HPLC system (e.g., from stainless steel frits or tubing), causing peak tailing.
-
Solution: Use a column with metal-free hardware or passivate the HPLC system with a chelating agent like EDTA.
-
Issue 2: Inconsistent Retention Times
Question: I am observing shifts in the retention times for Efinaconazole and its impurities between injections or batches. What could be causing this variability?
Answer:
Consistent retention times are critical for reliable peak identification and integration. Fluctuations can be caused by several factors:
-
Mobile Phase Preparation: Inconsistencies in mobile phase composition, such as pH or solvent ratios, can lead to retention time shifts.[2][3]
-
Solution: Ensure accurate and consistent preparation of the mobile phase for each run. Use a calibrated pH meter and precise volumetric measurements. It is also recommended to prepare fresh mobile phase daily and ensure it is well-mixed.[3]
-
-
Column Temperature Fluctuations: Variations in ambient temperature can affect retention times.[2][3]
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[3]
-
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time drift.[1]
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush the column with at least 10 column volumes of the mobile phase.[3]
-
-
Pump Performance Issues: An improperly functioning pump can deliver an inconsistent flow rate, leading to retention time variability.[3]
Issue 3: Co-elution of Impurities or Degradation Products
Question: I suspect that one of the known impurities is co-eluting with a degradation product from my forced degradation study. How can I confirm this and achieve better separation?
Answer:
Co-elution can lead to inaccurate quantification of impurities. Here’s how to address this challenge:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. A non-homogenous peak purity profile across the peak suggests co-elution.
-
Method Optimization:
-
Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient can often improve the resolution of closely eluting peaks.[1]
-
pH of the Aqueous Phase: Modifying the pH of the mobile phase can alter the ionization state of Efinaconazole and its impurities, thereby changing their retention and potentially resolving co-eluting peaks.
-
Column Chemistry: Switch to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms.
-
-
LC-MS/MS Analysis: Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for identifying co-eluting compounds by separating them based on their mass-to-charge ratio.[4][5]
Issue 4: Low Sensitivity for Certain Impurities
Question: I am having trouble detecting and quantifying a specific impurity at the required reporting threshold. How can I improve the sensitivity of my method?
Answer:
Achieving low limits of detection (LOD) and quantification (LOQ) is essential for impurity analysis. Here are some strategies to enhance sensitivity:
-
Increase Injection Volume: A larger injection volume will introduce more analyte onto the column, leading to a stronger signal. However, be cautious of potential peak distortion due to column overload.[1]
-
Optimize Detection Wavelength: If using a UV detector, ensure that the chosen wavelength is at or near the absorbance maximum of the impurity of interest.
-
Sample Concentration: If possible, concentrate the sample to increase the impurity concentration.
-
Use a More Sensitive Detector: If UV detection is insufficient, consider using a more sensitive technique like mass spectrometry (MS).[6] LC-MS/MS offers exceptional sensitivity and selectivity for trace-level impurity analysis.[6]
-
Reduce Baseline Noise: Ensure the mobile phase is prepared with high-purity solvents and is properly degassed to minimize baseline noise, which can improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities associated with Efinaconazole?
A1: Efinaconazole impurities can be categorized as:
-
Process-related impurities: These are byproducts formed during the synthesis of Efinaconazole.[7][8]
-
Degradation products: These form when Efinaconazole is exposed to stress conditions such as light, heat, humidity, acid, base, or oxidation.[7][9][10] Efinaconazole has been shown to be particularly susceptible to oxidative degradation.[4][5]
-
Stereoisomeric impurities: These are isomers of Efinaconazole that may be formed during the manufacturing process.[8]
Q2: What are the key parameters to evaluate during the validation of an HPLC method for Efinaconazole impurities?
A2: According to ICH guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[11]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q3: What are the typical stress conditions used in forced degradation studies for Efinaconazole?
A3: Forced degradation studies for Efinaconazole typically involve exposing the drug substance to the following conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method:[10][12]
-
Acid Hydrolysis: e.g., 0.1 N HCl at 80°C for 3 hours.[12]
-
Base Hydrolysis: e.g., 0.1 N NaOH at 80°C for 3 hours.[12]
-
Oxidative Degradation: e.g., 3% to 6% hydrogen peroxide at room temperature.[4][12]
-
Thermal Degradation: e.g., heating the solid drug at a high temperature.
-
Photolytic Degradation: Exposing the drug substance to UV and visible light.
The goal is to achieve a target degradation of 5-20%.[9]
Q4: How do I handle unexpected peaks in my chromatogram during a forced degradation study?
A4: Unexpected peaks should be investigated to determine their origin.
-
Check the Blank: Inject a blank (diluent) to ensure the peak is not from the solvent or system.
-
Peak Purity Analysis: Use a PDA detector to check the purity of the main Efinaconazole peak and the new peak.
-
LC-MS/MS Identification: The most definitive way to identify an unknown peak is to use LC-MS/MS to determine its mass and fragmentation pattern, which can be used to elucidate its structure.[4][5]
Quantitative Data Summary
The following tables summarize quantitative data from various validated HPLC methods for Efinaconazole analysis.
Table 1: HPLC Method Parameters for Efinaconazole Analysis
| Parameter | Method 1[1][12] | Method 2[13][14][15] |
| Column | Enable C18 (250 x 4.6 mm, 5 µm) | Polar C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol (B129727): 0.01 M KH2PO4 buffer (pH 5.5) (90:10 v/v) | Acetonitrile: 0.01 M KH2PO4 (64:36 v/v) |
| Flow Rate | 2 mL/min | 1 mL/min |
| Detection | 210 nm | 205 nm |
| Retention Time | 4.55 min | 6.4 ± 0.5 min |
Table 2: Method Validation Data for Efinaconazole
| Parameter | Method 1[1][12] | Method 2[13][14][15] | Method 3[5] |
| Linearity Range | 25–125 µg/mL | 50–10000 ng/mL | 0.5–30 µg/mL |
| Correlation Coefficient (r²) | 0.998 | ≥ 0.9981 | Not Specified |
| Recovery | 99.8%–100.08% | Not Specified | Not Specified |
| LOD | Not Specified | Not Specified | Not Specified |
| LOQ | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Key Experiment: Stability-Indicating RP-HPLC Method for Efinaconazole and its Impurities
This protocol is based on a published stability-indicating RP-HPLC method.[1][12]
1. Materials and Reagents:
-
Efinaconazole reference standard and impurity standards
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
2. Chromatographic System:
-
HPLC system with a UV detector
-
Enable C18 column (250 x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Mobile Phase Preparation:
-
Prepare a 0.01 M potassium dihydrogen phosphate buffer by dissolving the appropriate amount of KH2PO4 in HPLC grade water.
-
Adjust the pH of the buffer to 5.5 using orthophosphoric acid.
-
The mobile phase consists of a mixture of methanol and the 0.01 M KH2PO4 buffer (pH 5.5) in a 90:10 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the Efinaconazole reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity determination (e.g., 25–125 µg/mL).[12]
-
Sample Solution: Prepare the sample to be tested at a suitable concentration in the mobile phase.
5. Chromatographic Conditions:
-
Column: Enable C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol: 0.01 M KH2PO4 buffer (pH 5.5) (90:10 v/v)
-
Flow Rate: 2 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 210 nm
6. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the standard solutions to establish the calibration curve and determine system suitability parameters (e.g., tailing factor, theoretical plates).
-
Inject the sample solutions to determine the concentration of Efinaconazole and its impurities.
Visualizations
Caption: Experimental workflow for Efinaconazole impurity analysis.
Caption: Troubleshooting decision tree for HPLC analysis.
References
- 1. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a LC-MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent-Efinaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Efinaconazole in Plasma using Validated LC-MS/MS Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gjpb.de [gjpb.de]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. View of Stability indicating RP-HPLC-UV method development and validation for estimation of Efinaconazole in bulk drug and pharmaceutical formulation [gjpb.de]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of HPLC Method for Efinaconazole: Application to Human Nail Permeation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Efinaconazole: A Comparative Analysis of In Vitro Antifungal Activity
Efinaconazole (B1671126) is a triazole antifungal agent approved for the topical treatment of onychomycosis.[1] Its efficacy is rooted in its potent in vitro activity against a broad spectrum of fungi, including dermatophytes, yeasts, and non-dermatophyte molds.[2][3][4] This guide provides a detailed comparison of the in vitro activity of efinaconazole against other triazole antifungals and commonly used antimycotics, supported by experimental data from various studies.
Mechanism of Action
Efinaconazole, like other triazole antifungals, targets the fungal cell membrane by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase.[1][5] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway.[5][6] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, which disrupts the structure and function of the fungal cell membrane, ultimately leading to fungal cell death.[5][6][7] Efinaconazole has been shown to be a potent inhibitor of ergosterol biosynthesis, with activity greater than or comparable to other triazoles like itraconazole.[4][6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Comparison of in vitro antifungal activities of efinaconazole and currently available antifungal agents against a variety of pathogenic fungi associated with onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efinaconazole in the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Efinaconazole? [synapse.patsnap.com]
- 6. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aac.asm.org [aac.asm.org]
Efinaconazole and its Analogues: A Comparative Analysis of Antifungal Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal potency of efinaconazole (B1671126) with other key antifungal agents. Due to a lack of publicly available data on the antifungal activity of direct structural analogues of efinaconazole, this analysis focuses on its performance against other classes of antifungal drugs commonly used in clinical practice. The information presented is based on experimental data from in vitro studies.
Mechanism of Action
Efinaconazole is a triazole antifungal agent that exerts its effect by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase.[1][2] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway.[3] Ergosterol is an essential molecule for maintaining the integrity and function of the fungal cell membrane. By disrupting ergosterol production, efinaconazole compromises the fungal cell membrane, leading to cell growth inhibition and cell death.
In Vitro Antifungal Potency
The antifungal activity of efinaconazole and comparator drugs is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of efinaconazole and other antifungal agents against common fungal pathogens responsible for onychomycosis and other superficial fungal infections.
Table 1: Comparative In Vitro Activity (MIC in μg/mL) Against Dermatophytes
| Antifungal Agent | Trichophyton rubrum | Trichophyton mentagrophytes |
| Efinaconazole | 0.001 - 0.125 [3] | 0.0005 - 0.125 [3] |
| Terbinafine | Comparable to Efinaconazole[3] | Comparable to Efinaconazole[3] |
| Itraconazole | 8- to 64-fold higher MIC than Efinaconazole | 8- to 64-fold higher MIC than Efinaconazole |
| Amorolfine | Comparable to Efinaconazole[3] | Comparable to Efinaconazole[3] |
| Ciclopirox | 8- to 64-fold higher MIC than Efinaconazole | 8- to 64-fold higher MIC than Efinaconazole |
Table 2: Comparative In Vitro Activity (MIC in μg/mL) Against Candida albicans
| Antifungal Agent | Candida albicans |
| Efinaconazole | 0.0002 - 0.002 [3] |
| Itraconazole | Higher MIC than Efinaconazole[3] |
| Terbinafine | N/A |
| Amorolfine | N/A |
| Ciclopirox | N/A |
N/A: Data not available in the provided search results.
Experimental Protocols
The in vitro antifungal susceptibility testing summarized above is predominantly performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi.
CLSI M38-A2 Broth Microdilution Method (Summarized)
-
Inoculum Preparation: Fungal isolates are cultured on a suitable medium, and a suspension of conidia or sporangiospores is prepared. The suspension is then adjusted to a standardized concentration.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in a 96-well microtiter plate with RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plates are incubated at a specified temperature and duration, typically 35°C for 48-72 hours for dermatophytes.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of efinaconazole and a typical experimental workflow for determining antifungal potency.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of Efinaconazole.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
References
A Comparative Guide to Analytical Methods for Efinaconazole Impurity Profiling: A Validation Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two analytical methods for the quantification of impurities in Efinaconazole active pharmaceutical ingredient (API). We present a validation study of a standard High-Performance Liquid Chromatography (HPLC) method with UV detection against a novel Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method. The objective is to furnish researchers and drug development professionals with the necessary data and protocols to make informed decisions for their analytical needs.
Efinaconazole is a triazole antifungal agent used for the topical treatment of onychomycosis.[1][2][3] The control of impurities in the drug substance is critical to ensure its safety and efficacy.[4][5] This necessitates the use of validated, sensitive, and specific analytical methods for impurity detection and quantification.[6][7]
Methodology Comparison: Standard HPLC-UV vs. Novel UHPLC-MS
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose.[6][7] The International Council for Harmonisation (ICH) provides guidelines on the parameters that need to be evaluated, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8][9]
Data Summary
The following tables summarize the comparative performance of the standard HPLC-UV method and the novel UHPLC-MS method for the analysis of known Efinaconazole impurities.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | Standard HPLC-UV Method | Novel UHPLC-MS Method | Acceptance Criteria (as per ICH) |
| Specificity | Baseline resolution > 2.0 for all impurities | No interference at the mass-to-charge ratio (m/z) of impurities | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (Correlation Coefficient, r²) | > 0.998 | > 0.999 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.2% - 100.8% | 80% - 120% of the theoretical value |
| Precision (Repeatability, %RSD) | < 1.5% | < 0.8% | %RSD ≤ 2% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.001 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.003 µg/mL | Signal-to-Noise ratio of 10:1 |
| Robustness | Compliant | Compliant | No significant impact on results with minor variations in method parameters. |
Table 2: Linearity Data for a Key Impurity (Efinaconazole Impurity A)
| Concentration (µg/mL) | HPLC-UV Peak Area | UHPLC-MS Peak Area |
| 0.05 | 12,540 | 98,760 |
| 0.1 | 25,120 | 198,540 |
| 0.5 | 124,980 | 995,430 |
| 1.0 | 250,540 | 1,987,650 |
| 2.0 | 501,230 | 3,998,760 |
Experimental Protocols
Standard Method: HPLC with UV Detection
This method is a widely used technique for the routine analysis of pharmaceutical impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: A stock solution of Efinaconazole API is prepared in the mobile phase at a concentration of 1 mg/mL. This is further diluted to the required concentrations for linearity and accuracy studies.
Novel Method: UHPLC-MS
This method offers higher sensitivity and specificity, which is particularly useful for detecting trace-level impurities.
-
Instrumentation: A UHPLC system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM) for specific impurities.
-
-
Sample Preparation: Similar to the HPLC-UV method, a stock solution of 1 mg/mL is prepared and diluted as necessary.
Visualizing the Validation Process
The following diagrams illustrate the workflow of the analytical method validation and the interrelationship of the validation parameters.
Caption: Workflow for the development and validation of an analytical method.
Caption: Interdependencies of analytical method validation parameters.
Conclusion
The novel UHPLC-MS method demonstrates superior performance in terms of sensitivity (LOD and LOQ), precision, and accuracy for the analysis of Efinaconazole impurities when compared to the standard HPLC-UV method. While the HPLC-UV method is adequate for routine quality control, the UHPLC-MS method is highly recommended for the detection and quantification of trace-level impurities, particularly during the early stages of drug development and in forced degradation studies. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for sensitivity, the complexity of the sample matrix, and the available instrumentation.
References
- 1. Efinaconazole - Wikipedia [en.wikipedia.org]
- 2. Efinaconazole | C18H22F2N4O | CID 489181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. veeprho.com [veeprho.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. molnar-institute.com [molnar-institute.com]
Efficacy of Efinaconazole Analogues Against Resistant Fungal Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance poses a significant challenge to the effective treatment of fungal infections. Efinaconazole (B1671126), a triazole antifungal agent, has demonstrated potent activity against a broad spectrum of fungi, including strains resistant to other antifungals. This guide provides a comparative analysis of the efficacy of efinaconazole and its conceptual analogues against resistant fungal strains, supported by experimental data.
Mechanism of Action: Targeting Ergosterol (B1671047) Biosynthesis
Efinaconazole and other azole antifungals function by inhibiting lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[4] By disrupting ergosterol synthesis, these drugs compromise the integrity and fluidity of the fungal cell membrane, leading to cell growth inhibition and death.[4]
Comparative Efficacy of Efinaconazole and Novel Triazole Analogues
While specific studies on "efinaconazole analogues" are limited, research into novel triazole derivatives with structural similarities provides valuable insights into their potential efficacy against resistant strains. The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of efinaconazole and conceptually similar novel triazole compounds against various fungal pathogens, including those with known resistance mechanisms.
Table 1: In Vitro Efficacy of Efinaconazole Against Resistant Fungal Strains
| Fungal Species | Resistance Profile | Efinaconazole MIC Range (µg/mL) | Comparator Drug MIC Range (µg/mL) |
| Trichophyton rubrum | Terbinafine-resistant | ≤0.002 - 0.06 | Terbinafine: High (exact values vary by study) |
| Trichophyton mentagrophytes | Terbinafine-resistant | ≤0.002 - 0.06 | Terbinafine: High (exact values vary by study) |
| Candida albicans | Azole-resistant | ≤0.0005 - >0.25 | Fluconazole (B54011): Often >64 |
| Aspergillus fumigatus | Azole-resistant | 0.42 (GM MIC for wild-type) | Itraconazole: Elevated MICs |
MIC values represent the minimum inhibitory concentration required to inhibit fungal growth. Lower MIC values indicate greater potency. Data compiled from multiple in vitro studies.
Table 2: Efficacy of Novel Triazole Analogues Against Pathogenic Fungi
| Analogue Class/Compound | Fungal Species | MIC Range (µg/mL) | Key Structural Features |
| 1,2,4-Triazole (B32235) Derivatives with Piperazine Side Chain | Candida albicans | Some compounds with MIC80 ≤ 0.0156 | Phenylpiperazine side chain designed to interact with CYP51.[5][6] |
| Conformationally Restricted Triazoles | Candida albicans | Some compounds with MIC80 of 0.01 µM | Designed based on the active site of C. albicans lanosterol 14α-demethylase.[7] |
| Fluconazole Analogues with 1,3,4-Oxadiazole (B1194373) Moiety | Various pathogenic fungi | Some compounds with MIC80 ≤ 0.125 | Incorporation of a 1,3,4-oxadiazole ring to enhance binding to CYP51.[8] |
| 2-Aryl-1,2,3-Triazole Derivatives | Plant pathogenic fungi | Some compounds with EC50 0.90 - 8.70 mg/L | Substituted 2-Aryl-1,2,3-triazole core.[9] |
This table presents data from various studies on novel triazole compounds that, while not direct efinaconazole analogues, share the same target and offer insights into structure-activity relationships.
Fungal Resistance Mechanisms to Azole Antifungals
Fungal resistance to azole antifungals is a multifactorial phenomenon. The primary mechanisms include:
-
Target Site Modification: Point mutations in the ERG11 gene can lead to alterations in the lanosterol 14α-demethylase enzyme, reducing its binding affinity for azole drugs.[10][11][12][13]
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene results in higher concentrations of the target enzyme, requiring higher drug concentrations for inhibition.[14]
-
Active Drug Efflux: Overexpression of efflux pumps, primarily belonging to the ATP-binding cassette (ABC) transporter and Major Facilitator Superfamily (MFS) transporter families, actively removes azole drugs from the fungal cell, reducing their intracellular concentration.[15][16][17][18]
-
Alterations in the Ergosterol Biosynthesis Pathway: Changes in other enzymes within the ergosterol biosynthesis pathway can also contribute to reduced susceptibility to azoles.[19]
Signaling Pathways in Azole Resistance
The development of azole resistance is a regulated process involving complex signaling pathways. The following diagram illustrates a simplified overview of the key pathways involved in azole resistance in Candida albicans.
Caption: Simplified signaling pathway of azole resistance in fungi.
Experimental Protocols
The in vitro antifungal susceptibility testing data presented in this guide are primarily based on the methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Yeasts (CLSI M27-A3)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates, such as Candida species.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[20][21]
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the prepared yeast suspension. The plates are incubated at 35°C for 24-48 hours.[22]
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well.
Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2)
This method is adapted for testing the susceptibility of filamentous fungi, such as Aspergillus and Trichophyton species.
-
Inoculum Preparation: A suspension of fungal conidia or sporangiospores is prepared from a mature culture. The suspension is adjusted spectrophotometrically and then diluted in RPMI 1640 medium to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[23][24][25]
-
Antifungal Agent Preparation: Similar to the yeast protocol, serial dilutions of the antifungal agents are prepared in microtiter plates.
-
Inoculation and Incubation: The wells are inoculated with the fungal spore suspension and incubated at 35°C for a duration appropriate for the organism being tested (typically 48-96 hours).
-
Endpoint Determination: The MIC is the lowest drug concentration at which there is a complete or prominent reduction in growth as detected visually.
Experimental Workflow
The following diagram outlines the general workflow for in vitro antifungal susceptibility testing.
References
- 1. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development | MDPI [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 5. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antifungal activity of novel conformationally restricted triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel fluconazole analogues bearing 1,3,4-oxadiazole moiety as potent antifungal agents [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel point mutations in the ERG11 gene in clinical isolates of azole resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Erg11 mutations associated with azole resistance in clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. frontierspartnerships.org [frontierspartnerships.org]
- 15. tandfonline.com [tandfonline.com]
- 16. biotechmedjournal.com [biotechmedjournal.com]
- 17. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ABC Transporters and Azole Susceptibility in Laboratory Strains of the Wheat Pathogen Mycosphaerella graminicola - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 22. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 23. njccwei.com [njccwei.com]
- 24. webstore.ansi.org [webstore.ansi.org]
- 25. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Efinaconazole and Tavaborole Efficacy in Onychomycosis Treatment
A detailed guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and clinical trial designs of two leading topical treatments for onychomycosis.
This guide provides a comprehensive analysis of Efinaconazole (B1671126) and Tavaborole (B1682936), two topical antifungal agents approved for the treatment of onychomycosis. By examining their mechanisms of action, clinical trial data, and experimental protocols, this document offers a valuable resource for understanding the relative performance of these therapies.
Mechanism of Action
Efinaconazole and Tavaborole employ distinct molecular pathways to exert their antifungal effects.
Efinaconazole , a triazole antifungal, targets the fungal cell membrane by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase.[1][2][3][4] This enzyme is critical in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[2][4] By disrupting ergosterol production, efinaconazole compromises the structural integrity of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[2]
Tavaborole , the first oxaborole antifungal, inhibits fungal protein synthesis.[5] It specifically targets leucyl-tRNA synthetase (LeuRS), an essential enzyme that attaches the amino acid leucine (B10760876) to its corresponding tRNA molecule.[6][7] By forming an adduct with the editing site of LeuRS, tavaborole prevents the synthesis of essential proteins, leading to the termination of cell growth and eventual cell death.[6][7][8]
Diagram: Antifungal Mechanism of Efinaconazole
Caption: Efinaconazole inhibits lanosterol 14α-demethylase, blocking ergosterol synthesis and disrupting the fungal cell membrane.
Diagram: Antifungal Mechanism of Tavaborole
Caption: Tavaborole inhibits leucyl-tRNA synthetase, thereby blocking fungal protein synthesis and leading to cell death.
Head-to-Head Efficacy: Clinical Trial Data
Direct head-to-head clinical trials comparing efinaconazole and tavaborole are not available. However, a comparative analysis of their pivotal Phase 3 clinical trial data provides valuable insights into their respective efficacies. Both drugs were evaluated in two large, randomized, double-blind, vehicle-controlled studies for the treatment of mild to moderate distal subungual onychomycosis.
| Efficacy Endpoint | Efinaconazole 10% Solution (Pooled Data from 2 Phase III Trials) | Tavaborole 5% Solution (Pooled Data from 2 Phase III Trials) | Vehicle (Placebo) - Efinaconazole Trials | Vehicle (Placebo) - Tavaborole Trials |
| Complete Cure | 15.2% - 17.8%[9][10][11] | 6.5% - 9.1%[9][10][11] | 3.3% - 5.5%[11] | 0.5% - 1.5%[11] |
| Mycological Cure | 53.4% - 55.2%[12][13] | 31.1% - 35.9%[14] | 16.8% - 16.9%[12] | 7.2% - 12.2%[14] |
| Treatment Success (<10% affected nail area) | 31.6% (and mycologic cure)[10] | 15.3% - 17.9% (and mycologic cure)[10] | Not Reported | Not Reported |
| Completely or Almost Clear Nail | Not Directly Reported | 26.1% - 27.5%[14] | Not Reported | 9.3% - 14.6%[14] |
Note: Definitions of endpoints and study populations may have slight variations between the trial programs.
A study comparing the in vitro and in vivo antifungal activities of efinaconazole, tavaborole, and ciclopirox (B875) found that efinaconazole demonstrated potent fungicidal activity in a keratin-containing medium, whereas tavaborole was fungistatic.[9] In a guinea pig model of onychomycosis, the therapeutic efficacy of efinaconazole was superior to that of tavaborole.[9]
Experimental Protocols: Phase III Clinical Trials
The design of the pivotal Phase III trials for both efinaconazole and tavaborole shared many similarities, providing a basis for indirect comparison.
| Parameter | Efinaconazole 10% Solution | Tavaborole 5% Solution |
| Study Design | Two identical, multicenter, randomized, double-blind, vehicle-controlled studies.[12][13][15] | Two identical, multicenter, randomized, double-blind, vehicle-controlled studies.[14][15] |
| Patient Population | Patients aged 18-70 with mild to moderate distal subungual onychomycosis.[11] | Adults with distal subungual onychomycosis.[14] |
| Inclusion Criteria (Affected Nail Area) | 20% to 50% of the target great toenail.[13][15] | 20% to 60% of the target great toenail.[14][15] |
| Treatment Regimen | Once-daily application for 48 weeks.[11][13][15] | Once-daily application for 48 weeks.[11][14][15] |
| Primary Efficacy Endpoint | Complete cure at week 52 (0% clinical involvement and negative mycology).[13][15] | Complete cure of the target great toenail at week 52 (completely clear nail with negative mycology).[14] |
| Secondary Efficacy Endpoints | Mycological cure, treatment success.[12][13] | Completely or almost clear nail, negative mycology, completely or almost clear nail plus negative mycology.[14] |
| Nail Debridement | Not performed.[13] | Not specified as a routine procedure. |
Diagram: Generalized Phase III Clinical Trial Workflow for Topical Onychomycosis Drugs
Caption: Standard workflow of the pivotal Phase III clinical trials for Efinaconazole and Tavaborole.
Conclusion
References
- 1. Mechanism of action of efinaconazole, a novel triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Efinaconazole? [synapse.patsnap.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Tavaborole - Wikipedia [en.wikipedia.org]
- 8. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topical Treatment for Onychomycosis: Is it More Effective than the Clinical Data Suggests? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topical Antifungals for Treatment of Onychomycosis | AAFP [aafp.org]
- 12. Results - Clinical Review Report: Efinaconazole (Jublia) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Efinaconazole 10% solution in the treatment of toenail onychomycosis: Two phase III multicenter, randomized, double-blind studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.mdedge.com [cdn.mdedge.com]
Efinaconazole Stability: A Comparative Analysis of Analogue-1 and Other Key Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stability profile of efinaconazole (B1671126) with a focus on "Efinaconazole Analogue-1" and other known process-related and degradation impurities. The information presented is based on findings from stability-indicating analytical methods and forced degradation studies.
Introduction to Efinaconazole and Its Impurities
Efinaconazole is a triazole antifungal agent used for the topical treatment of onychomycosis.[1][2] Like any active pharmaceutical ingredient (API), efinaconazole is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can impact its safety and efficacy. Regulatory guidelines necessitate the identification and control of these impurities.
Forced degradation studies are essential for developing stability-indicating methods and understanding the degradation pathways of drug substances.[3][4] These studies involve subjecting the API to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.
This guide focuses on a specific impurity, This compound , chemically identified as 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate. This compound is closely related to a key intermediate in the synthesis of efinaconazole. The stability of efinaconazole is compared with the potential for formation of this analogue and other known impurities.
Comparative Stability Data
| Impurity Name/Type | Acid Hydrolysis | Base Hydrolysis | Oxidative Stress | Photolytic Stress | Thermal Stress | Formation Pathway |
| This compound (Epoxide Precursor related) | Not reported | Not reported | Not reported | Not reported | Not reported | Synthesis-related |
| Oxidative Degradation Products | Minor | Minor | Major | Minor | Minor | Degradation |
| Impurity A & B | Not reported | Not reported | Not reported | Not reported | Not reported | Carry-over from starting materials |
| Impurity C, D, & E | Not reported | Not reported | Not reported | Not reported | Not reported | Side reactions in synthesis |
| Impurity F | Not reported | Not reported | Not reported | Not reported | Not reported | Degradation |
Note: This table is a synthesis of information from multiple sources. The terms "Major" and "Minor" are qualitative indicators of the extent of impurity formation based on available literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of efinaconazole's stability.
Forced Degradation Studies Protocol
A stock solution of efinaconazole (1 mg/mL) is typically prepared for forced degradation studies.[3] The following stress conditions are applied:
-
Acid Hydrolysis: Efinaconazole solution is treated with 0.1 N HCl and refluxed for a specified period.
-
Base Hydrolysis: Efinaconazole solution is treated with 0.1 N NaOH and refluxed for a specified period.
-
Oxidative Degradation: Efinaconazole solution is treated with a 3% aqueous solution of hydrogen peroxide at room temperature.[3][4]
-
Thermal Degradation: Efinaconazole powder is kept in a hot air oven at a specified temperature (e.g., 60°C).
-
Photolytic Degradation: Efinaconazole solution is exposed to UV light (254 nm) in a photostability chamber.
Samples are withdrawn at various time points, neutralized (in the case of acid and base hydrolysis), and diluted to a suitable concentration for analysis.
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is employed to separate efinaconazole from its degradation products.
-
Chromatographic System: A standard HPLC system with a UV detector is used.
-
Column: An Enable C18 column (or equivalent) is typically used.[5]
-
Mobile Phase: A mixture of methanol (B129727) and 0.01 M potassium dihydrogen phosphate (B84403) buffer (pH 5.5) in a 90:10 (v/v) ratio is a common mobile phase.[5]
-
Flow Rate: A flow rate of 2 mL/min is maintained.[5]
-
Detection Wavelength: The eluent is monitored at 210 nm.[5]
-
Analysis: The retention time and peak area of efinaconazole and any impurities are recorded to determine the extent of degradation and the formation of new products.
Visualizing Impurity Formation Pathways
The following diagrams illustrate the logical relationships in the formation of efinaconazole impurities and the workflow of a typical stability study.
References
- 1. Efinaconazole | C18H22F2N4O | CID 489181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efinaconazole in the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a LC-MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent-Efinaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gjpb.de [gjpb.de]
A Comparative Guide to the Analytical Validation of Efinaconazole and its Related Substances
This guide provides a comprehensive overview of the analytical methodologies and validation parameters relevant to Efinaconazole and its related substances, such as Efinaconazole analogue-1. The information presented here is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of these antifungal agents. While specific inter-laboratory validation data for "this compound" as a reference standard is not publicly available, this guide establishes a framework for such a validation by comparing published analytical methods for Efinaconazole. The principles and experimental protocols detailed are directly applicable to the validation of a reference standard for its analogues and impurities.
Data Presentation: Comparison of Validated Analytical Methods for Efinaconazole
The following tables summarize the performance characteristics of various High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods that have been validated for the quantification of Efinaconazole. These methods demonstrate the accuracy, precision, and sensitivity achievable, providing a benchmark for the validation of new reference standards.
Table 1: Comparison of HPLC Method Performance for Efinaconazole Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 50 - 150 µg/mL | 25 - 125 µg/mL[1] | 50 - 10000 ng/mL[2] |
| Correlation Coefficient (r²) | >0.99[3] | 0.998[1] | ≥ 0.9981[2] |
| Accuracy (% Recovery) | 98.6 - 101.6%[3] | 99.8 - 100.08%[1] | Not Specified |
| Precision (% RSD) | < 2.0%[3] | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
| Limit of Quantitation (LOQ) | 28.05 µg/mL[4] | Not Specified | Not Specified |
| Retention Time | 6.4 ± 0.5 min[2] | 4.55 min[1] | 6.4 ± 0.5 min[2] |
Table 2: HPTLC Method Performance for Efinaconazole Quantification
| Parameter | HPTLC Method |
| Linearity Range | 100 - 1000 ng/band[5] |
| Correlation Coefficient (r²) | 0.9993 ± 0.0001[5] |
| Accuracy (% Recovery) | 98.62 - 100.40%[5][6] |
| Precision (% RSD) | < 2.0%[5][6] |
| Limit of Detection (LOD) | 26.09 ng[5][6] |
| Limit of Quantitation (LOQ) | 78.29 ng[5][6] |
| Retardation Factor (Rf) | 0.49 ± 0.04 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the RP-HPLC analysis of Efinaconazole, based on commonly cited experimental conditions.
Protocol 1: RP-HPLC Method for Efinaconazole Quantification
This protocol is a composite of several validated methods and is suitable for the determination of Efinaconazole in bulk drug and pharmaceutical formulations.
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, isocratic pump, and an autosampler.[1]
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Enable C18 (250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of methanol (B129727) and 0.01 M potassium dihydrogen phosphate (B84403) buffer (pH 5.5) in a 90:10 (v/v) ratio.[1]
-
Flow Rate: 2 mL/min.[7]
-
Detection Wavelength: 210 nm.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (25 °C).[1]
-
Run Time: Approximately 10 minutes.
3. Standard Solution Preparation:
-
Prepare a stock solution of Efinaconazole reference standard in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 25-125 µg/mL).[1]
4. Sample Preparation:
-
For bulk drug, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
For formulations, extract the drug using a suitable solvent and dilute with the mobile phase to the desired concentration.
5. Validation Parameters (as per ICH Guidelines):
-
Specificity: Analyze blank, placebo, and drug-spiked samples to ensure no interference at the retention time of Efinaconazole.
-
Linearity: Analyze the prepared standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.998.[1]
-
Accuracy: Perform recovery studies by spiking a known amount of Efinaconazole standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze six replicate samples of the same concentration and calculate the relative standard deviation (%RSD). The %RSD should be less than 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualizations
The following diagrams illustrate key concepts related to Efinaconazole's mechanism of action and the workflow for analytical method validation.
Caption: Mechanism of action of Efinaconazole.
Caption: Inter-laboratory analytical method validation workflow.
References
- 1. gjpb.de [gjpb.de]
- 2. Development and Validation of HPLC Method for Efinaconazole: Application to Human Nail Permeation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efinaconazole: DoE-supported development and validation of a quantitative HPTLC method and its application for the assay of drugs in solution and microemulsion-based formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Efinaconazole: DoE-supported development and validation of a quantitative HPTLC method and its application for the assay of drugs in solution and microemulsion-based formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. View of Stability indicating RP-HPLC-UV method development and validation for estimation of Efinaconazole in bulk drug and pharmaceutical formulation [gjpb.de]
A Comparative Analysis of Novel Triazole Compounds Against Efinaconazole for Antifungal Efficacy
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective treatments for fungal infections, this report provides a detailed comparative analysis of the in vitro efficacy of new triazole antifungal compounds against the established drug, Efinaconazole. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the antifungal activity of these compounds against key fungal pathogens, Trichophyton rubrum and Candida albicans. The data presented is supported by established experimental protocols to ensure reproducibility and accurate comparison.
Mechanism of Action: Targeting Ergosterol (B1671047) Biosynthesis
Efinaconazole, a triazole antifungal agent, exerts its effect by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.[1] By blocking its production, Efinaconazole disrupts the fungal cell membrane, leading to cell death.[1][2] This mechanism of action is shared by other triazole antifungals, which also target the same enzymatic pathway.[3]
The signaling pathway for the mechanism of action of triazole antifungals is illustrated below:
Comparative In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Data
The in vitro efficacy of antifungal agents is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of Efinaconazole and other new triazole compounds against Trichophyton rubrum and Candida albicans.
Table 1: Comparative MIC Values (μg/mL) against Trichophyton rubrum
| Antifungal Agent | MIC Range | MIC50 | MIC90 | Geometric Mean MIC | Reference(s) |
| Efinaconazole | 0.0005 - 0.125 | 0.002 | 0.03 | 0.007 | [1][4][5] |
| Luliconazole | 0.00049 - 0.002 | - | - | 0.0005 | [4] |
| Ravuconazole | - | - | 0.06 | - | [6] |
| Voriconazole | - | - | 0.125 | 0.05 | [4] |
| Posaconazole | - | - | 0.5 | 0.11 | [4] |
| Isavuconazole | - | - | 0.125 | 0.13 | [4] |
Table 2: Comparative MIC Values (μg/mL) against Candida albicans
| Antifungal Agent | MIC Range | MIC50 | MIC90 | Reference(s) |
| Efinaconazole | 0.0002 - >0.25 | 0.001 - 0.016 | 0.25 | [1][2][5] |
| Ravuconazole | - | - | 0.03 | [7] |
| Voriconazole | - | - | - | - |
| Posaconazole | - | - | - | - |
| Isavuconazole | - | 2 | 2 | [8] |
Note: "-" indicates that the data was not available in the cited sources. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Experimental Protocols
The determination of MIC values is performed using standardized laboratory procedures to ensure consistency and comparability of results. The most widely accepted protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M38-A2 Broth Microdilution Method for Filamentous Fungi
This method is a reference standard for testing the susceptibility of filamentous fungi, including dermatophytes like Trichophyton rubrum.[9][10][11]
Key Parameters for CLSI M38-A2:
-
Medium: RPMI-1640 with L-glutamine, without bicarbonate, and buffered with MOPS.[12]
-
Inoculum Preparation: Fungal isolates are grown on a suitable agar medium to promote sporulation. A suspension of conidia is then prepared and the turbidity is adjusted to achieve a final inoculum concentration of 1 x 10³ to 3 x 10³ CFU/mL.[12]
-
Incubation: Plates are typically incubated at 28-30°C.[12]
-
MIC Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that shows no visible growth.[9]
EUCAST E.Def 7.3.1 Broth Microdilution Method for Yeasts
This is the reference method for determining the MIC of antifungal agents against yeasts such as Candida albicans.[13]
Key Parameters for EUCAST E.Def 7.3.1:
-
Medium: RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS, and supplemented with 2% glucose.[14]
-
Inoculum Preparation: A suspension of yeast cells is prepared and adjusted to achieve a final inoculum size of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.
-
Incubation: Plates are incubated at 35-37°C for 24 hours.
-
MIC Endpoint Determination: The MIC is defined as the lowest drug concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control, as measured by a spectrophotometer.
Conclusion
The data presented in this guide provides a valuable benchmark for the in vitro activity of new triazole compounds against Efinaconazole. The summarized MIC values offer a clear comparison of their potency against key fungal pathogens. The detailed experimental protocols and workflow diagrams provide the necessary information for researchers to replicate and validate these findings. As new triazole antifungals continue to be developed, this comparative framework will be essential for evaluating their potential as effective therapeutic agents.
References
- 1. Comparison of Antifungal Activities of Efinaconazole and Conventional Antifungal Agents against Dermatophytes and Yeasts [morressier.com]
- 2. Comparison of In Vitro Antifungal Activities of Efinaconazole and Currently Available Antifungal Agents against a Variety of Pathogenic Fungi Associated with Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of drug susceptibility test for Efinaconazole compared with conventional antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of Isavuconazole and Comparator Antifungal Agents Tested against a Global Collection of Opportunistic Yeasts and Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of Isavuconazole and Other Azoles against Candida Clinical Isolates and Yeast Model Systems with Known Azole Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. msjonline.org [msjonline.org]
- 9. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 10. saspublishers.com [saspublishers.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
Efinaconazole's Keratin Affinity: A Comparative Analysis for Topical Antifungal Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the keratin (B1170402) affinity of efinaconazole (B1671126) against its analogues. Low keratin affinity is a critical attribute for topical onychomycosis treatments, as it enhances drug penetration through the nail plate to the site of infection.
Efinaconazole, a triazole antifungal agent, exhibits significantly lower affinity for keratin compared to other topical antifungals. This characteristic is believed to contribute to its clinical efficacy in treating onychomycosis, a fungal infection of the nails. High keratin binding can sequester a drug within the nail plate, reducing the amount of free, active drug available to eradicate the fungal pathogens in the nail bed and matrix.
Comparative Keratin Affinity: Efinaconazole vs. Analogues
Experimental data consistently demonstrates the superior profile of efinaconazole in terms of low keratin binding and high release. The following table summarizes the key quantitative data from in vitro studies comparing efinaconazole with its analogues.
| Antifungal Agent | Class | Free Drug in 5% Keratin Suspension (%) | Cumulative Drug Release from Keratin (%) |
| Efinaconazole | Triazole | 24.9 ± 1.5[1][2] | 55.1 ± 6.1[1][2] |
| Amorolfine | Morpholine | 3.9 ± 0.1[1][2] | 15.4 ± 1.2[1][2] |
| Ciclopirox | Hydroxypyridinone | 1.1 ± 0.2[1][2] | 5.0 ± 0.6[1][2] |
| Luliconazole | Imidazole | 2.9 ± 0.1[1][2] | 10.3 ± 0.5[1][2] |
| Terbinafine | Allylamine | 1.8 ± 0.0[1][2] | 7.6 ± 0.5[1][2] |
Experimental Protocols
The determination of keratin affinity is a crucial in vitro assay for the preclinical assessment of topical antifungal candidates. The following is a detailed methodology for the key experiments cited.
In Vitro Keratin Binding Assay
Objective: To determine the percentage of unbound drug in the presence of keratin powder and the cumulative release of the drug from keratin.
Materials:
-
Test compounds (Efinaconazole and analogues)
-
Human nail keratin powder (prepared from healthy human nails)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system
-
Incubator shaker
-
Centrifuge
Procedure:
-
Preparation of Keratin Suspension: A 5% (w/v) suspension of human nail keratin powder is prepared in PBS (pH 7.4).
-
Drug Incubation: The test antifungal agents are added to the keratin suspension at a predetermined concentration (e.g., 10 µg/mL).
-
Incubation: The mixture is incubated at 37°C for 24 hours with continuous shaking to reach equilibrium.
-
Separation of Unbound Drug: The suspension is centrifuged to pellet the keratin-drug complex.
-
Quantification of Unbound Drug: The concentration of the drug in the supernatant, representing the free or unbound drug, is quantified using a validated HPLC method. The percentage of free drug is calculated relative to the initial drug concentration.
-
Drug Release Measurement: The keratin pellet is washed repeatedly with fresh PBS. After each wash, the amount of drug released into the buffer is quantified by HPLC. The cumulative percentage of drug release is calculated based on the total amount of drug initially bound to the keratin.
Visualizing Key Processes
To further elucidate the experimental process and the mechanism of action of efinaconazole, the following diagrams are provided.
Caption: Experimental Workflow for Keratin Affinity Assay.
Caption: Efinaconazole's Inhibition of Ergosterol Biosynthesis.
Conclusion
The low keratin affinity of efinaconazole is a key differentiator among topical antifungal agents. This property, combined with its potent fungicidal activity, likely contributes to its enhanced nail penetration and clinical effectiveness in treating onychomycosis. The experimental data and methodologies presented here provide a basis for the continued research and development of novel topical therapies with optimized characteristics for nail drug delivery.
References
Assessing the Fungicidal vs. Fungistatic Activity of Efinaconazole: A Comparative Guide
Introduction
Efinaconazole (B1671126) is a triazole antifungal agent approved for the topical treatment of onychomycosis, a fungal infection of the nail.[1] A critical aspect of an antifungal agent's efficacy is whether its activity is fungicidal (kills the fungal cells) or fungistatic (inhibits fungal growth).[2] For researchers and drug development professionals, understanding this distinction is paramount for evaluating new antifungal candidates.
This guide provides a comparative assessment of the antifungal activity of efinaconazole. While the primary goal was to compare efinaconazole with its structural analogues, a comprehensive literature search did not yield publicly available studies detailing the synthesis and corresponding fungicidal or fungistatic activity of such analogues. Therefore, this guide will compare the activity of efinaconazole with other key antifungal agents used in the treatment of dermatophyte infections, providing available experimental data and detailed protocols to support further research.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Efinaconazole, like other triazole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane.[3] Its primary target is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[3] This enzyme is a crucial component of the ergosterol biosynthesis pathway.[3]
By inhibiting lanosterol 14α-demethylase, efinaconazole blocks the conversion of lanosterol to ergosterol.[3] This leads to a depletion of ergosterol, an essential component for maintaining the fluidity and proper function of the fungal cell membrane, and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[3] The culmination of these effects disrupts the cell membrane's structure and function, leading to the inhibition of fungal growth and, in many cases, cell death.[3]
Figure 1: Mechanism of action of Efinaconazole in the ergosterol biosynthesis pathway.
Comparative Antifungal Activity
The potency of an antifungal agent is initially assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. To differentiate between fungistatic and fungicidal activity, the Minimum Fungicidal Concentration (MFC) and time-kill curve analyses are employed. An agent is generally considered fungicidal if the MFC to MIC ratio is ≤ 4.
Minimum Inhibitory Concentration (MIC) Data
Efinaconazole has demonstrated potent in vitro activity against a broad spectrum of fungi, particularly dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes, the primary causative agents of onychomycosis.[4] Comparative MIC data highlights its potency relative to other antifungal agents.
Table 1: Comparative MICs of Efinaconazole and Other Antifungals against T. rubrum
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Efinaconazole | 0.002 - 0.06 | 0.004 | 0.008 |
| Terbinafine | 0.004 - 0.125 | 0.008 | 0.015 |
| Itraconazole | 0.03 - 0.5 | 0.06 | 0.125 |
| Luliconazole | 0.0005 - 0.004 | 0.001 | 0.002 |
| Tavaborole (B1682936) | 4.0 - 8.0 | 8.0 | 8.0 |
| Ciclopirox | 0.25 - 1.0 | 0.50 | 0.50 |
| (Data compiled from multiple sources)[2][5][6] |
Table 2: Comparative MICs of Efinaconazole and Other Antifungals against T. mentagrophytes
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Efinaconazole | 0.002 - 0.06 | 0.008 | 0.016 |
| Terbinafine | 0.004 - 0.125 | 0.008 | 0.015 |
| Itraconazole | 0.03 - 0.5 | 0.125 | 0.25 |
| Luliconazole | 0.0005 - 0.004 | 0.001 | 0.002 |
| Tavaborole | 4.0 - 8.0 | 4.0 | 8.0 |
| Ciclopirox | 0.50 | 0.50 | 0.50 |
| (Data compiled from multiple sources)[2][5][6] |
Fungicidal vs. Fungistatic Activity from Time-Kill Studies
Time-kill curve assays provide a dynamic measure of antifungal activity over time. Studies have shown that efinaconazole exhibits potent fungicidal activity against dermatophytes. In a time-kill study against T. mentagrophytes in the presence of keratin, efinaconazole at concentrations of 5 µg/mL and 20 µg/mL resulted in complete eradication of the fungus by day 14 and day 7, respectively.[2] In contrast, tavaborole demonstrated only fungistatic activity under the same conditions, with fungal regrowth observed after day 10.[2] Ciclopirox was not active in this assay.[2] This highlights that fungicidal activity, in addition to low MIC values, is a significant factor in the efficacy of topical antifungal agents.[2]
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate assessment and comparison of antifungal agents. The following protocols are based on established standards and published research.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method for filamentous fungi.
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Methodology:
-
Preparation of Antifungal Solutions:
-
Prepare a stock solution of the test compound (e.g., efinaconazole or its analogue) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium (buffered with MOPS to pH 7.0) in a 96-well microtiter plate to achieve the desired final concentration range.
-
-
Inoculum Preparation:
-
Grow the fungal isolate (e.g., T. rubrum) on potato dextrose agar (B569324) (PDA) for 7-14 days to allow for sporulation.
-
Harvest conidia by flooding the plate with sterile saline and gently scraping the surface.
-
Adjust the conidial suspension to a specific optical density using a spectrophotometer, then dilute it in RPMI 1640 medium to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubate the plates at 35°C for 4 to 7 days.
-
-
Data Analysis:
-
Read the MIC as the lowest concentration of the antifungal agent at which there is no visible growth compared to the positive control.
-
Figure 2: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Minimum Fungicidal Concentration (MFC) Assay
Objective: To determine the lowest concentration of an antifungal agent that results in a ≥99.9% reduction of the initial inoculum.
Methodology:
-
Perform MIC Assay: Conduct the MIC assay as described above.
-
Subculturing:
-
Following the MIC reading, take a 20 µL aliquot from each well that shows complete growth inhibition (i.e., at and above the MIC).
-
Also, take aliquots from the positive growth control well.
-
-
Plating and Incubation:
-
Spread the aliquots onto separate, drug-free PDA plates.
-
Incubate the plates at 35°C for a duration sufficient for growth to appear on the plate from the positive control aliquot (typically 3-5 days).
-
-
Data Analysis:
-
Count the number of colonies (CFUs) on each plate.
-
The MFC is defined as the lowest concentration of the antifungal agent that results in either no growth or a colony count that is ≥99.9% lower than the count from the initial inoculum.
-
Figure 3: Experimental workflow for the Minimum Fungicidal Concentration (MFC) assay.
Time-Kill Curve Assay
Objective: To assess the rate and extent of antifungal activity over time.
Methodology:
-
Preparation:
-
Prepare a standardized fungal inoculum (e.g., 1 x 10⁵ CFU/mL) in a larger volume of buffered RPMI 1640 medium.
-
Prepare tubes or flasks containing the antifungal agent at various concentrations (e.g., 1x, 4x, 16x MIC) in the same medium. Include a drug-free growth control.
-
-
Inoculation and Sampling:
-
Inoculate the prepared tubes/flasks with the fungal suspension.
-
Incubate the cultures at 35°C, typically with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each culture.
-
-
Quantification:
-
Perform serial dilutions of the collected aliquots in sterile saline to reduce the antifungal concentration and obtain a countable number of cells.
-
Plate the dilutions onto drug-free PDA plates.
-
Incubate the plates until colonies are visible, then count the CFUs.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.
-
Figure 4: Experimental workflow for the Time-Kill Curve assay.
Conclusion
Efinaconazole is a potent triazole antifungal with robust activity against the primary pathogens responsible for onychomycosis. The available data from MIC and time-kill studies strongly indicate that efinaconazole is not merely fungistatic but possesses significant fungicidal activity against key dermatophytes like T. mentagrophytes.[2] This fungicidal action, combined with its low MIC values, likely contributes to its clinical efficacy.[2]
While a direct comparison with its structural analogues is limited by the lack of published data, the provided protocols offer a standardized framework for researchers to conduct such evaluations. Future studies focusing on the structure-activity relationships of efinaconazole derivatives, particularly concerning their fungicidal versus fungistatic properties, would be invaluable for the development of next-generation topical antifungal agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of In Vitro Antifungal Activities of Efinaconazole and Currently Available Antifungal Agents against a Variety of Pathogenic Fungi Associated with Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Antifungal Activity of Novel Triazole Efinaconazole and Five Comparators against Dermatophyte Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

